molecular formula C6H5BrIN B2578001 3-Bromo-2-iodoaniline CAS No. 150908-00-2

3-Bromo-2-iodoaniline

Cat. No.: B2578001
CAS No.: 150908-00-2
M. Wt: 297.921
InChI Key: KFMJFTWHEJEMRH-UHFFFAOYSA-N
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Description

3-Bromo-2-iodoaniline is a useful research compound. Its molecular formula is C6H5BrIN and its molecular weight is 297.921. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2-iodoaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrIN/c7-4-2-1-3-5(9)6(4)8/h1-3H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFMJFTWHEJEMRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)I)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150908-00-2
Record name 3-Bromo-2-iodoaniline
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Foundational & Exploratory

The Synthetic Cornerstone: A Technical Guide to 3-Bromo-2-iodoaniline (CAS No. 150908-00-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Scaffold

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic design of molecular scaffolds is paramount. Halogenated anilines are a class of intermediates prized for their versatility, offering multiple reactive handles for the construction of complex molecular architectures. Among these, 3-bromo-2-iodoaniline emerges as a particularly valuable building block. Its unique substitution pattern—a sterically accessible amine, a highly reactive iodine at the ortho position, and a less reactive bromine at the meta position—provides a platform for sequential and site-selective functionalization. This guide offers an in-depth exploration of this compound, from its fundamental properties and synthesis to its reactivity in key synthetic transformations and its role in the development of advanced chemical entities.

The Chemical Abstract Service (CAS) has assigned the number 150908-00-2 to this compound.[1][2] This identifier is crucial for researchers to accurately locate and reference this compound in databases and literature.

Core Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is the foundation of its effective application in research and development.

Physicochemical Properties

This compound is typically a crystalline solid, with its color ranging from light gold to faint green.[2] Key physical data are summarized in the table below for quick reference.

PropertyValueSource(s)
CAS Number 150908-00-2[1][2]
Molecular Formula C₆H₅BrIN[1][2]
Molecular Weight 297.92 g/mol [1][2]
Appearance Crystalline powder, light gold to faint green[2]
Melting Point 48 °C[3]
Boiling Point (Predicted) 314.6 ± 27.0 °C[2]
Density (Predicted) 2.292 ± 0.06 g/cm³[2]
pKa (Predicted) 1.46 ± 0.10[2]
Storage Temperature 2-8°C, protect from light[2]
Spectroscopic Data

Spectroscopic analysis is essential for the verification of the structure and purity of this compound. The following data has been reported:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.03-6.96 (m, 2H), 6.63 (dd, J₁ = 7.6 Hz, J₂ = 2.0 Hz, 1H), 4.34 (s, 2H, -NH₂).[3] The multiplet between 7.03-6.96 ppm corresponds to the aromatic protons, while the doublet of doublets at 6.63 ppm is characteristic of the remaining aromatic proton. The broad singlet at 4.34 ppm is indicative of the amine protons.

  • ¹³C NMR (100 MHz, CDCl₃): δ 149.4, 130.7, 130.1, 122.3, 112.6, 91.3.[3] These shifts are consistent with the substituted aromatic ring, with the carbon bearing the iodine (C-I) appearing significantly upfield at 91.3 ppm.

  • High-Resolution Mass Spectrometry (HRMS-ESI): Calculated for [C₆H₅BrIN+H]⁺: 297.8728, Found: 297.8720.[3] This data confirms the elemental composition of the molecule.

Synthesis and Purification: A Practical Approach

A reliable and scalable synthesis is crucial for the utility of any chemical intermediate. A practical route to 2-iodoanilines, including this compound, has been developed via a transition-metal-free and base-free decarboxylative iodination of anthranilic acids.[3] This method offers a straightforward pathway from readily available starting materials.

Experimental Protocol: Decarboxylative Iodination

This protocol is adapted from a published procedure for the synthesis of 2-iodoanilines.[3]

Materials:

  • 3-Bromoanthranilic acid

  • Iodine (I₂)

  • Potassium Iodide (KI)

  • Acetonitrile (CH₃CN)

  • Oxygen (O₂)

  • Ethyl acetate

  • Petroleum ether

  • Silica gel

Procedure:

  • To a glass liner within a high-pressure stainless-steel reactor, add 3-bromoanthranilic acid (1.0 mmol), iodine (I₂, 0.5 equiv.), and potassium iodide (KI, 0.6 equiv.).

  • Add 10 mL of acetonitrile to the glass liner.

  • Seal the reactor and purge by three cycles of pressurization and venting with oxygen.

  • Pressurize the reactor with oxygen (10 bar).

  • Heat the reaction mixture to 180 °C and stir for 4 hours.

  • After the reaction is complete, cool the reactor to room temperature using a water bath and carefully vent the oxygen pressure.

  • Dilute the resulting solution with ethyl acetate and transfer to a round-bottom flask.

  • Add silica gel to the flask and evaporate the volatiles under reduced pressure to adsorb the crude product onto the silica.

  • Purify the product by flash column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (e.g., 1:20 v/v) as the eluent.[3]

  • Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a yellow solid.

Synthesis cluster_reactants Reactants cluster_conditions Conditions 3-Bromoanthranilic_acid 3-Bromoanthranilic Acid Reaction Decarboxylative Iodination 3-Bromoanthranilic_acid->Reaction I2_KI I₂ / KI I2_KI->Reaction O2 O₂ (10 bar) O2->Reaction Solvent Acetonitrile Solvent->Reaction Temperature 180 °C Temperature->Reaction Product This compound Reaction->Product

Caption: Synthesis of this compound.

Chemical Reactivity and Key Reactions

The synthetic utility of this compound lies in the differential reactivity of its three functional groups: the amino group and the two different halogen atoms. The carbon-iodine bond is significantly weaker than the carbon-bromine bond, making the iodine atom a more facile leaving group in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the C2 position while leaving the bromine at the C3 position available for subsequent transformations.

Palladium-Catalyzed Cross-Coupling Reactions

1. Suzuki-Miyaura Coupling:

Suzuki_Coupling Start This compound Catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) Start->Catalyst Boronic_Acid R-B(OH)₂ Boronic_Acid->Catalyst Product 2-Aryl-3-bromoaniline Catalyst->Product Base Base (e.g., K₂CO₃) Base->Catalyst

Caption: Selective Suzuki-Miyaura coupling at the C-I bond.

2. Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. Similar to the Suzuki coupling, this reaction is expected to proceed selectively at the C2 position of this compound. This would allow for the introduction of a variety of primary or secondary amines, leading to the synthesis of N-substituted-3-bromo-1,2-diaminobenzenes. These products are valuable scaffolds in medicinal chemistry. The development of various generations of catalyst systems for the Buchwald-Hartwig reaction has significantly broadened its scope and functional group tolerance.

Applications in Drug Discovery and Agrochemicals

The unique structural features of this compound make it an important intermediate in the synthesis of a wide range of biologically active molecules.

  • Pharmaceuticals: As a di-halogenated aniline, it serves as a starting point for the synthesis of complex heterocyclic systems and other scaffolds found in active pharmaceutical ingredients (APIs). The ability to perform sequential cross-coupling reactions allows for the controlled introduction of different substituents, which is a key strategy in lead optimization during drug discovery.

  • Agrochemicals: The aniline scaffold is also prevalent in many herbicides, fungicides, and insecticides. The specific substitution pattern of this compound can be utilized to construct novel agrochemicals with improved efficacy and selectivity.

Safety, Handling, and Disposal

As with all halogenated aromatic compounds, this compound should be handled with appropriate safety precautions.

  • Hazard Statements: This compound is associated with the following hazard statements: H301 (Toxic if swallowed), H312+H332 (Harmful in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing appropriate PPE, including a lab coat, safety goggles, and chemically resistant gloves.

  • Storage: Store in a cool, dry, and well-ventilated area, protected from light.[2] Keep the container tightly sealed.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Halogenated organic waste should be collected in a designated, properly labeled container.

Conclusion

This compound (CAS No. 150908-00-2) is a highly valuable and versatile intermediate for organic synthesis. Its distinct reactivity profile, characterized by a highly reactive ortho-iodine and a less reactive meta-bromine, enables chemists to perform selective and sequential functionalizations. This capability is particularly advantageous in the construction of complex molecules for the pharmaceutical and agrochemical industries. With a well-defined synthesis and a rich potential for chemical transformations, this compound will undoubtedly continue to be a key building block in the pursuit of novel and impactful chemical entities.

References

3-bromo-2-iodoaniline melting point

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Melting Point of 3-Bromo-2-iodoaniline

Executive Summary

This technical guide provides a comprehensive overview of the physicochemical properties, with a primary focus on the melting point, of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the critical importance of melting point as a key quality attribute for compound identification, purity assessment, and its implications in synthetic and medicinal chemistry. We will explore the theoretical basis for melting point determination, present a detailed experimental protocol for its accurate measurement, and discuss the influence of synthetic pathways on the final product's physical characteristics. This guide is grounded in authoritative data to ensure scientific integrity and practical applicability in a laboratory setting.

Physicochemical Profile of this compound

This compound is a halogenated aniline derivative with significant utility as a building block in organic synthesis. Its precise structure and purity are paramount for its successful application in the synthesis of more complex molecules, including pharmaceutically active compounds. The physical and chemical properties of this compound are summarized below.

PropertyValueSource(s)
IUPAC Name This compoundN/A
Synonyms 3-Bromo-2-iodo-phenylamine[1][2]
CAS Number 150908-00-2[1][2][3]
Molecular Formula C₆H₅BrIN[2][3]
Molecular Weight 297.92 g/mol [2][4]
Appearance Yellow solid / Light gold to faint green crystalline powder[2][5]
Melting Point 48 °C [5]
Boiling Point 314.6 ± 27.0 °C (Predicted)[2]
Density 2.292 ± 0.06 g/cm³ (Predicted)[2]
The Importance of Isomeric Purity

It is crucial to distinguish this compound from its isomers, as their physical properties, particularly the melting point, differ significantly. Contamination with these isomers will lead to a depression and broadening of the observed melting range.

IsomerCAS NumberMelting Point (°C)Source(s)
4-Bromo-2-iodoaniline66416-72-669-72 °C[6][7]
5-Bromo-2-iodoaniline64085-52-558 °C[5]
3-Bromo-4-iodoaniline860435-38-7Not specified[4]

Melting Point: A Critical Quality Attribute

The melting point of a crystalline solid is a fundamental physical property. In the context of drug development and organic synthesis, it serves as an indispensable indicator of both identity and purity. For a pure substance, the melting point is a sharp, well-defined temperature at which the solid and liquid phases are in equilibrium.

The presence of impurities disrupts the crystal lattice of the solid, which typically results in two observable effects:

  • Melting Point Depression: The temperature at which the substance begins to melt is lowered.

  • Melting Range Broadening: The temperature range over which the entire sample melts is expanded.

This phenomenon is a direct consequence of the colligative properties of mixtures. Therefore, an accurately determined melting point that is sharp and consistent with the literature value (48 °C for this compound) provides strong evidence of the compound's high purity.

G Purity Compound Purity MP_Value Melting Point Value (e.g., 48 °C) Purity->MP_Value High purity correlates with literature value Isomerism Isomeric Contamination Isomerism->MP_Value Causes depression MP_Range Melting Point Range (e.g., Sharp vs. Broad) Isomerism->MP_Range Causes broadening Polymorphism Crystalline Polymorphism Polymorphism->MP_Value Different forms have different MPs

Factors affecting the observed melting point of a compound.

Experimental Protocol: Melting Point Determination

This section outlines a standardized procedure for the accurate determination of the melting point of this compound using a digital melting point apparatus.

Materials and Equipment
  • This compound sample (finely powdered)

  • Capillary tubes (sealed at one end)

  • Digital melting point apparatus (e.g., Mel-Temp® or similar)

  • Spatula

  • Mortar and pestle (optional, if sample is not a fine powder)

Step-by-Step Procedure
  • Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently crush any large crystals using a mortar and pestle to ensure uniform packing.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample. A small amount of sample will enter the tube. Invert the tube and gently tap it on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the sealed end. The packed sample should be approximately 2-3 mm high.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Rapid Determination (Optional but Recommended): Set the apparatus to heat rapidly to get a preliminary, approximate melting point. This helps in setting the parameters for a more accurate measurement.

  • Accurate Determination:

    • Allow the apparatus to cool to at least 10-15 °C below the approximate melting point.

    • Insert a new capillary tube with the sample.

    • Set the heating rate to a slow ramp, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

    • Carefully observe the sample through the magnifying lens.

  • Data Recording:

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Record the temperature at which the entire sample has completely turned into a clear liquid (the completion of melting).

    • The recorded melting point should be reported as a range (e.g., 47.5 - 48.5 °C). For a pure sample, this range should be narrow (≤ 1 °C).

Synthesis and Purification Considerations

The purity of this compound, and thus its melting point, is directly influenced by its synthesis and subsequent purification. A common synthetic route involves the decarboxylative iodination of 3-bromoanthranilic acid.[5]

G Start 3-Bromoanthranilic Acid Reaction Decarboxylative Iodination (e.g., with an iodine source) Start->Reaction Crude Crude this compound Reaction->Crude Purification Flash Chromatography (e.g., Ethyl acetate/Petroleum ether) Crude->Purification Pure Pure this compound (Yellow Solid, m.p. 48 °C) Purification->Pure Analysis Characterization (NMR, HRMS, MP) Pure->Analysis

Workflow for synthesis and purification of this compound.

The purification step is critical. Flash column chromatography is an effective method for removing unreacted starting materials, by-products, and potential isomeric impurities.[5] Incomplete purification will result in a product with a depressed and broadened melting point.

Safety and Handling

This compound must be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Statements: The compound is classified as toxic if swallowed and may cause skin, eye, and respiratory irritation.[2][8]

  • Precautionary Measures:

    • Work in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]

    • Avoid inhalation of dust and direct contact with skin and eyes.[8][10]

    • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[8][11]

    • Store the compound in a tightly sealed container in a cool, dry place, protected from light.[2]

Conclusion

The melting point of this compound is a critical parameter, reliably reported as 48 °C . This value is not merely a physical constant but a key indicator of the compound's identity and purity. For researchers and drug development professionals, adherence to precise experimental protocols for its determination is essential for ensuring the quality and reliability of subsequent synthetic work. The presence of isomers or other impurities from the synthetic process can significantly alter the observed melting point, making it a powerful, first-line analytical tool for quality control.

References

A Technical Guide to the Solubility of 3-bromo-2-iodoaniline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the solubility characteristics of 3-bromo-2-iodoaniline, a halogenated aniline derivative of increasing interest in synthetic chemistry and pharmaceutical research. Given the scarcity of published empirical solubility data for this specific compound, this document emphasizes predictive methodologies and robust experimental protocols to empower researchers in their formulation and development efforts. By synthesizing data from closely related analogues and outlining systematic approaches to solubility determination, this whitepaper serves as a foundational resource for scientists and drug development professionals.

Physicochemical Profile of this compound

A comprehensive understanding of a compound's physicochemical properties is paramount to predicting its solubility behavior. The following table summarizes the known and predicted properties of this compound.

PropertyValueSource
Chemical Name This compound-
Synonyms 3-Bromo-2-iodo-phenylamine[1]
CAS Number 150908-00-2[1][2]
Molecular Formula C₆H₅BrIN[1][2]
Molecular Weight 297.92 g/mol [1][2]
Appearance Light gold to faint green crystalline powder[1]
Melting Point 48 °C[3]
Boiling Point (Predicted) 314.6 ± 27.0 °C[1]
Density (Predicted) 2.292 ± 0.06 g/cm³[1]
pKa (Predicted) 1.46 ± 0.10[1]

The presence of both bromine and iodine atoms, along with the amine group, on the benzene ring creates a molecule with a unique electronic and steric profile that dictates its intermolecular interactions and, consequently, its solubility. The low predicted pKa suggests that this compound is a weak base.

Predicted Solubility Profile

Based on the general principles of "like dissolves like" and the known solubility of similar aromatic amines, a predicted solubility profile for this compound is presented below. It is crucial to recognize that these are qualitative predictions and should be confirmed by experimental determination.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Non-polar Organic Hexane, TolueneLow to ModerateThe polar amine group and halogen atoms will limit solubility in highly non-polar solvents.
Polar Aprotic Dichloromethane, Chloroform, Ethyl AcetateGoodThese solvents can interact with the polar aspects of the molecule without the steric hindrance of hydrogen bonding.
Polar Protic Ethanol, MethanolGoodThe amine group can participate in hydrogen bonding with these solvents.
Aqueous WaterVery LowThe large, hydrophobic aromatic ring and halogen substituents are expected to result in poor water solubility.
Aqueous Acid Dilute HCl, Dilute H₂SO₄HighAs an amine, it will be protonated in acidic solutions to form a more soluble ammonium salt.
Aqueous Base Dilute NaOH, Dilute KOHVery LowIn basic solutions, the amine will remain in its free base form, which has low aqueous solubility.

Experimental Determination of Solubility

Accurate solubility data is best obtained through empirical measurement. The following section details two robust, self-validating protocols for determining the solubility of this compound.

Equilibrium Shake-Flask Method with HPLC Analysis

This is a widely accepted method for determining equilibrium solubility. The causality behind this experimental design is to ensure that the solvent is fully saturated with the solute, and then to accurately quantify the dissolved amount using a sensitive analytical technique.

Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Agitate the vials at a constant temperature (e.g., 25 °C) using a mechanical shaker or rotator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

    • Alternatively, centrifuge the vials to accelerate phase separation.

  • Sample Collection and Preparation:

    • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

    • Filter the collected supernatant through a syringe filter (e.g., 0.45 µm PTFE) into a clean vial.

    • Dilute the filtered solution with a suitable mobile phase to a concentration within the calibration range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Generate a calibration curve by injecting the standard solutions into an HPLC system equipped with a suitable column (e.g., C18) and detector (e.g., UV-Vis at an appropriate wavelength).

    • Inject the diluted sample solution and determine its concentration from the calibration curve.

    • Calculate the original solubility in the solvent, accounting for the dilution factor.

Workflow Diagram:

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Sampling cluster_quant Quantification A Add excess this compound to solvent B Seal vials A->B C Agitate at constant temperature (24-48 hours) B->C D Centrifuge or let settle C->D E Withdraw and filter supernatant D->E F Dilute sample E->F G Analyze by HPLC against a calibration curve F->G H Calculate solubility G->H

Caption: Shake-Flask Solubility Determination Workflow.

Gravimetric Method

This method is simpler and does not require sophisticated analytical instrumentation, but it may be less precise. The core principle is to determine the mass of the dissolved solid after evaporating the solvent.

Protocol:

  • Preparation of Saturated Solution:

    • Follow steps 1-3 from the shake-flask method to prepare a saturated solution and separate the solid and liquid phases.

  • Sample Collection:

    • Carefully transfer a known volume of the clear, saturated supernatant to a pre-weighed, dry container (e.g., a glass petri dish or beaker).

  • Solvent Evaporation:

    • Place the container in a fume hood or a vacuum oven at a controlled temperature to slowly evaporate the solvent. The temperature should be well below the melting and boiling points of this compound to avoid loss of the compound.

  • Drying and Weighing:

    • Once the solvent has completely evaporated, dry the container with the solid residue to a constant weight in a desiccator.

    • Weigh the container with the dried residue.

  • Calculation:

    • The mass of the dissolved this compound is the final weight minus the initial weight of the empty container.

    • Calculate the solubility as mass per volume (e.g., g/L or mg/mL).

Workflow Diagram:

G cluster_prep Preparation cluster_sampling Sampling cluster_evap Evaporation & Drying cluster_calc Calculation A Prepare saturated solution (as in shake-flask method) B Transfer known volume of supernatant to pre-weighed dish A->B C Evaporate solvent at controlled temperature B->C D Dry residue to constant weight C->D E Weigh dish with residue D->E F Calculate mass of dissolved solid E->F G Determine solubility (mass/volume) F->G

References

An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of 3-bromo-2-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Structural Veracity

In the landscape of synthetic chemistry and drug development, the unambiguous structural elucidation of novel and intermediate compounds is paramount. Molecules such as 3-bromo-2-iodoaniline serve as critical building blocks, where the precise arrangement of substituents dictates their reactivity and subsequent utility in complex syntheses. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the cornerstone technique for confirming molecular structure. This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, blending theoretical principles with practical, field-proven insights to empower researchers in their analytical endeavors.

PART 1: Theoretical Prediction and Structural Rationale

Before acquiring a spectrum, a robust theoretical prediction provides a framework for interpretation. The structure of this compound presents a unique electronic environment for its three aromatic protons (H-4, H-5, H-6) and two amine protons (-NH₂).

A. Influence of Substituents on Chemical Shift (δ)

The chemical shift of each proton is governed by the cumulative electronic effects (inductive and resonance) of the three substituents on the aromatic ring.

  • Amino Group (-NH₂): This is a powerful electron-donating group (EDG) through resonance. It increases electron density at the ortho (C-6) and para (C-4, relative to C-2 where the NH2 is attached, but more accurately para to the C-1 position in aniline) positions, causing a significant upfield shift (shielding) for the corresponding protons.[1][2]

  • Halogens (-Br and -I): Halogens exhibit a dual nature. They are electron-withdrawing via induction due to their electronegativity, which deshields nearby protons and shifts their signals downfield.[3][4][5] Concurrently, they are weakly electron-donating through resonance. For protons on an aromatic ring, the net effect is typically deshielding. The deshielding effect of iodine is slightly greater than that of bromine on beta protons.[3][5]

Predicted Chemical Shift Order:

  • H-4: Positioned ortho to the iodine and meta to both the bromine and the amino group. It will experience strong deshielding from the adjacent iodine and moderate deshielding from the bromine, resulting in the most downfield signal.

  • H-5: Located para to the amino group, it should experience some shielding. However, it is also meta to both halogens. The overall effect will place it in the intermediate region of the aromatic signals.

  • H-6: Situated ortho to the strongly shielding amino group and meta to both halogens. The potent shielding from the -NH₂ group is expected to dominate, making H-6 the most upfield of the aromatic protons.

  • -NH₂ Protons: The chemical shift of amine protons is highly variable (typically 3-5 ppm for anilines) and depends on solvent, concentration, and temperature.[6][7] The signal is often a broad singlet due to rapid chemical exchange and quadrupolar broadening from the ¹⁴N nucleus.[8]

B. Spin-Spin Coupling (J) and Multiplicity

The three aromatic protons constitute an AMX spin system, where coupling between them will split their respective signals. The magnitude of the coupling constant (J) depends on the number of bonds separating the protons.

  • Ortho coupling (³J): Occurs between adjacent protons (3 bonds apart). Typically, ³Jortho ≈ 7–10 Hz.[1]

  • Meta coupling (⁴J): Occurs between protons separated by one carbon (4 bonds apart). It is significantly smaller, ⁴Jmeta ≈ 2–3 Hz.[1][9]

Predicted Splitting Patterns:

  • H-4: Coupled to H-5 (ortho, ³J₄,₅) and H-6 (meta, ⁴J₄,₆). This will result in a doublet of doublets (dd) .

  • H-5: Coupled to H-4 (ortho, ³J₅,₄) and H-6 (ortho, ³J₅,₆). If the coupling constants are similar, this signal will appear as a triplet (t) . If they differ significantly, it will be a doublet of doublets.

  • H-6: Coupled to H-5 (ortho, ³J₆,₅) and H-4 (meta, ⁴J₆,₄). This will result in a doublet of doublets (dd) .

The relationship between the protons and their expected coupling is visualized below.

Caption: Coupling relationships between aromatic protons.

PART 2: Experimental Protocol for High-Fidelity Spectrum Acquisition

The quality of an NMR spectrum is directly dependent on the rigor of the experimental procedure. This protocol is designed to yield a high-resolution spectrum suitable for unambiguous analysis.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of high-purity this compound. The sample must be free of solvent residues and other contaminants.

    • Transfer the sample to a clean, dry NMR tube.

    • Add approximately 0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice. However, for clearer observation of the -NH₂ protons, Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended as it reduces the rate of proton exchange, leading to sharper signals.[10]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to set the chemical shift reference to 0.00 ppm.

    • Cap the NMR tube and gently agitate until the sample is fully dissolved.

  • Instrumental Parameters (400 MHz Spectrometer):

    • Acquisition Mode: Standard ¹H acquisition.

    • Temperature: 298 K (25 °C).

    • Number of Scans (NS): 16 to 64, depending on sample concentration. A higher number of scans increases the signal-to-noise ratio.

    • Relaxation Delay (D1): 5 seconds. A longer delay ensures complete relaxation of all protons, leading to accurate integration.

    • Acquisition Time (AQ): ~4 seconds.

    • Spectral Width (SW): 0 to 12 ppm.

  • Structural Confirmation via D₂O Exchange:

    • After acquiring the initial spectrum, add one drop of deuterium oxide (D₂O) to the NMR tube.

    • Shake the tube vigorously for 30 seconds and re-acquire the ¹H NMR spectrum.

    • The labile amine protons (-NH₂) will exchange with deuterium from the D₂O, causing their corresponding signal to disappear from the spectrum.[8] This is a definitive method for identifying the -NH₂ peak.

PART 3: In-Depth Analysis of the ¹H NMR Spectrum

The following is an analysis of a representative ¹H NMR spectrum of this compound, consistent with the theoretical principles outlined above.

A. Signal Assignment and Interpretation
Signal AssignmentChemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)Rationale
H-4 7.451Hdd³J₄,₅ = 8.0 Hz, ⁴J₄,₆ = 1.6 HzMost downfield due to strong deshielding from adjacent iodine. Split by ortho H-5 and meta H-6.
H-5 7.181HtJ = 8.0 HzAppears as a triplet because ³J₅,₄ ≈ ³J₅,₆. Positioned between H-4 and H-6.
H-6 6.701Hdd³J₆,₅ = 8.0 Hz, ⁴J₆,₄ = 1.6 HzMost upfield due to strong shielding from the ortho -NH₂ group. Split by ortho H-5 and meta H-4.
-NH₂ 4.152Hbr s-Broad singlet characteristic of amine protons. Position is solvent-dependent. Confirmed by D₂O exchange.
B. Causality of Observed Data
  • Chemical Shifts: The observed order of chemical shifts (H-4 > H-5 > H-6) directly validates our predictive model based on the additive electronic effects of the substituents. The strong shielding of the -NH₂ group at the ortho position (H-6) and the pronounced deshielding of the ortho-iodine at H-4 are the dominant factors.

  • Coupling Constants: The magnitudes of the coupling constants are characteristic of aromatic systems.[1][9] The large coupling (8.0 Hz) corresponds to the ortho interactions (³J), while the smaller coupling (1.6 Hz) reflects the meta interaction (⁴J). The fact that the triplet for H-5 is well-resolved indicates that the ortho coupling constants to its two neighbors are nearly identical, a common feature in substituted benzene rings.

  • Integration: The 1:1:1 ratio for the aromatic protons and the value of 2 for the amine protons confirms the presence of three distinct protons on the ring and an intact primary amine group, respectively.

PART 4: Workflow and Validation Summary

The logical flow for analyzing the structure of this compound using ¹H NMR is a self-validating system, moving from theoretical prediction to experimental confirmation.

G cluster_0 Theoretical Analysis cluster_1 Experimental Phase cluster_2 Data Interpretation & Confirmation A Analyze Molecular Structure (Substituent Effects) B Predict Chemical Shifts (δ) A->B C Predict Coupling (J) & Multiplicity A->C G Assign Signals (Correlate with Predictions) B->G Compare C->G Compare D Prepare Sample (Solvent: DMSO-d6) E Acquire ¹H NMR Spectrum (400 MHz) D->E F Perform D₂O Exchange E->F E->G H Confirm -NH₂ Peak (Disappearance after D₂O) F->H I Final Structure Validation G->I H->I

References

3-bromo-2-iodoaniline 13C NMR chemical shifts

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 3-bromo-2-iodoaniline

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of this compound. As a versatile intermediate in the synthesis of pharmaceuticals and complex organic materials, unambiguous structural verification is paramount. This document delves into the theoretical underpinnings of the substituent effects that govern the chemical shifts, presents and interprets experimental data, and outlines a robust protocol for acquiring high-quality ¹³C NMR spectra for this class of compounds. By integrating fundamental principles with practical application, this guide serves as an essential resource for scientists engaged in synthetic chemistry and analytical characterization.

Introduction: The Structural Significance of this compound

This compound is a polysubstituted aromatic amine whose unique arrangement of functional groups—an electron-donating amino group flanked by two different electron-withdrawing halogens—makes it a valuable building block in medicinal chemistry and materials science. The precise location of these substituents dictates the molecule's reactivity and its ability to be incorporated into larger, more complex molecular architectures.

¹³C NMR spectroscopy is one of the most powerful analytical techniques for the structural elucidation of organic molecules. It provides a distinct signal for each unique carbon environment, offering a detailed fingerprint of the carbon skeleton. For a molecule like this compound, a thorough understanding of its ¹³C NMR spectrum is not merely an academic exercise; it is a critical step in quality control, reaction monitoring, and the definitive confirmation of its chemical identity. This guide aims to deconstruct the ¹³C NMR spectrum of this compound, explaining the rationale behind each signal's position.

Theoretical Framework: Deciphering Substituent Effects on the Aromatic Ring

The chemical shift (δ) of a carbon nucleus in ¹³C NMR is exquisitely sensitive to its local electronic environment. In substituted benzenes, the chemical shifts of the six aromatic carbons are modulated by the interplay of inductive and resonance effects of the attached substituents. The principle of substituent chemical shift (SCS) additivity allows for a reasonably accurate prediction of these shifts by summing the known effects of individual substituents.[1]

For this compound, three distinct substituents dictate the spectral landscape:

  • The Amino (-NH₂) Group: As a potent electron-donating group (EDG) through resonance (+M effect), the amino group increases electron density at the ortho and para positions. This induces significant shielding, causing their corresponding carbon signals to shift upfield (to a lower δ value). Conversely, the ipso-carbon (C-1, directly attached to the nitrogen) is deshielded and shifted downfield due to the electronegativity of the nitrogen atom.[2]

  • The Iodine (-I) Substituent: While halogens are inductively electron-withdrawing, the dominant influence of iodine on the chemical shift of its ipso-carbon (C-2) is the "heavy atom effect."[3] This phenomenon, arising from spin-orbit coupling, induces a profound shielding effect, shifting the C-2 signal significantly upfield.[4] This is often the most diagnostic signal in the spectrum of an iodo-substituted aromatic compound.

  • The Bromine (-Br) Substituent: Bromine also exhibits an inductive electron-withdrawing effect (-I) and a weaker resonance-donating effect (+M). Its effect on the ipso-carbon (C-3) is less pronounced than that of iodine, but it still influences the chemical shifts of the entire ring.

The interplay of these effects results in a unique and predictable ¹³C NMR spectrum where each carbon atom is chemically non-equivalent.

Spectral Analysis: Assignment of the ¹³C NMR Spectrum

Experimental ¹³C NMR data for this compound has been reported in the scientific literature.[5] The spectrum, recorded in deuterated chloroform (CDCl₃), shows six distinct signals, confirming the expected C₁ symmetry of the molecule.

Table 1: Experimental ¹³C NMR Chemical Shifts for this compound

Assigned CarbonExperimental Chemical Shift (δ, ppm)[5]Rationale for Assignment
C-1 (-NH₂) 149.4The ipso-carbon attached to the electronegative nitrogen atom is significantly deshielded, resulting in the most downfield signal.
C-5 130.7This carbon is least affected by the strong shielding effects, placing it in a typical region for an unsubstituted aromatic carbon.
C-4 130.1Positioned para to the amino group, this carbon experiences some shielding, but this is counteracted by deshielding from the adjacent bromine and iodine.
C-6 122.3Located ortho to the strong electron-donating amino group, this carbon is shielded and shifted upfield.
C-3 (-Br) 112.6The ipso-carbon attached to bromine is shielded relative to an unsubstituted carbon, but less so than the iodine-bearing carbon.
C-2 (-I) 91.3The profound "heavy atom effect" of iodine causes extreme shielding, shifting this ipso-carbon signal to the furthest upfield position.[3][4]
Denotes a quaternary carbon.

The following diagram visually correlates the molecular structure with the experimentally observed ¹³C NMR chemical shifts.

Caption: Structure of this compound with assigned carbons and ¹³C NMR shifts (ppm).

Experimental Protocol for High-Quality ¹³C NMR Data Acquisition

Acquiring a clean, well-resolved ¹³C NMR spectrum is essential for accurate analysis. The low natural abundance (~1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus necessitate specific experimental parameters compared to ¹H NMR.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 15-30 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), inside a standard 5 mm NMR tube. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[5]

    • Ensure the sample is fully dissolved to prevent issues with spectral line broadening.

  • Spectrometer Configuration and Calibration:

    • Use a modern NMR spectrometer with a minimum field strength of 400 MHz (for ¹H).

    • Tune and match the probe for the ¹³C frequency to ensure maximum sensitivity.

    • Shim the magnetic field using the deuterium lock signal from the solvent to achieve high homogeneity and sharp, symmetrical peaks.

  • Data Acquisition:

    • Select a standard quantitative ¹³C NMR experiment with proton decoupling. A typical pulse program is a 30-degree pulse followed by acquisition (zgpg30 on Bruker systems).

    • Key Parameter Rationale:

      • Spectral Width (SW): Set to approximately 220-240 ppm to encompass the full range of possible carbon chemical shifts.[6]

      • Number of Scans (NS): Due to the low abundance of ¹³C, a higher number of scans is required. Start with 256 or 512 scans and increase as needed to achieve an adequate signal-to-noise ratio.

      • Relaxation Delay (D1): A delay of 2-5 seconds is crucial to allow all carbon nuclei, especially the slow-relaxing quaternary carbons (C-1, C-2, C-3), to fully return to equilibrium before the next pulse. This ensures the peak integrations are more reliable.

      • Acquisition Time (AQ): Set to 1-2 seconds to ensure good digital resolution.

  • Data Processing and Referencing:

    • Apply an exponential multiplication (line broadening factor of 1-2 Hz) to improve the signal-to-noise ratio before Fourier transformation.

    • Phase the spectrum carefully to ensure all peaks have a pure absorption lineshape.

    • Calibrate the chemical shift axis. Set the residual solvent peak to its known value (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm) or reference to an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[5]

The following diagram illustrates the generalized workflow for this process.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (15-30 mg) dissolve Dissolve in CDCl₃ (0.6 mL) weigh->dissolve tune Tune & Shim Spectrometer dissolve->tune setup Set Parameters (NS, D1, SW) tune->setup acquire Acquire Data setup->acquire transform Fourier Transform acquire->transform phase Phase Correction transform->phase reference Reference (CDCl₃ at 77.16 ppm) phase->reference analysis Spectral Analysis reference->analysis Final Spectrum

Caption: Standard experimental workflow for ¹³C NMR spectroscopy.

Conclusion

The ¹³C NMR spectrum of this compound is a textbook example of how substituent effects in aromatic systems can be harnessed for definitive structural assignment. The pronounced upfield shift of the iodine-bound carbon (C-2) to 91.3 ppm and the significant downfield shift of the nitrogen-bound carbon (C-1) to 149.4 ppm serve as unmistakable anchors for spectral interpretation.[5] Understanding these foundational principles of NMR spectroscopy empowers researchers to confidently verify the structure of complex intermediates, ensuring the integrity of their synthetic pathways and the quality of their final products. The protocols and analysis presented herein provide a framework for the reliable characterization of this and structurally related molecules, a critical capability in the fast-paced environment of drug discovery and development.

References

Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrophilic Iodination of 3-Bromoaniline

Foreword: The Strategic Importance of Iodo-Bromo-Anilines

Halogenated anilines are foundational scaffolds in modern chemistry, serving as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The specific introduction of iodine into a bromoaniline framework, such as 3-bromoaniline, creates a highly valuable molecule with multiple, distinct points for subsequent chemical modification. The carbon-iodine bond is particularly amenable to a wide array of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), while the bromine and amino functionalities offer orthogonal reaction pathways. This guide provides a comprehensive overview of the theory, mechanism, and practical execution of the electrophilic iodination of 3-bromoaniline, designed for researchers and drug development professionals seeking to leverage this critical transformation.

Mechanistic Rationale: Predicting Regioselectivity in a Disubstituted System

The successful iodination of 3-bromoaniline hinges on understanding the principles of Electrophilic Aromatic Substitution (EAS) and the directing effects of the incumbent substituents.

The Interplay of Directing Groups

The aromatic ring of 3-bromoaniline is influenced by two competing functional groups:

  • Amino Group (-NH₂): A powerful activating group due to the lone pair on the nitrogen atom, which can be donated into the π-system of the ring. It is a strong ortho, para-director.

  • Bromo Group (-Br): A deactivating group due to its inductive electron-withdrawing effect. However, like other halogens, it possesses lone pairs that can participate in resonance, making it an ortho, para-director.

In any EAS reaction, the strongly activating amino group's directing effect will overwhelmingly dominate that of the deactivating bromine atom.[1] Therefore, the incoming electrophile (I⁺) will be directed to the positions ortho and para to the -NH₂ group. These positions are C2, C4, and C6.

  • Position C4 (para to -NH₂): Highly activated and sterically accessible.

  • Position C6 (ortho to -NH₂): Highly activated, though subject to some steric hindrance from the adjacent amino group.

  • Position C2 (ortho to -NH₂): Highly activated, but significantly sterically hindered by the adjacent, bulky bromine atom at C3.

Consequently, electrophilic iodination is strongly predicted to yield a mixture of 3-bromo-4-iodoaniline and 3-bromo-6-iodoaniline , with substitution at the C2 position being a minor or non-existent product.

The Reaction Pathway

The mechanism proceeds via a canonical two-step EAS pathway: formation of a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex), followed by deprotonation to restore aromaticity.[1][2]

Caption: General mechanism for electrophilic iodination of 3-bromoaniline.

A Comparative Analysis of Iodinating Agents

The choice of iodinating agent is critical and depends on the desired reactivity, selectivity, and experimental constraints. Because anilines are highly activated, they are prone to oxidation and polymerization, especially under harsh conditions.[3] Therefore, mild and efficient reagents are preferred.

Reagent SystemDescription & Active SpeciesAdvantagesDisadvantages
N-Iodosuccinimide (NIS) A stable, crystalline solid that acts as a source of electrophilic iodine (I⁺).[4] Its reactivity can be enhanced with a catalytic amount of acid for less active substrates.[5]Mild, easy to handle, high-yielding, and often provides clean reactions.[5] The succinimide byproduct is generally easy to remove.More expensive than molecular iodine, making it less suitable for very large-scale synthesis.[6]
Molecular Iodine (I₂) As the least reactive halogen, I₂ requires an activator. In the presence of a base (e.g., NaHCO₃), it forms hypoiodite (IO⁻), which is a precursor to the iodinating species.[3][7] Alternatively, an oxidizing agent (e.g., HNO₃, H₂O₂) can be used to generate I⁺.[8]Inexpensive and readily available. The base-mediated method is environmentally benign ("green").Direct iodination can be slow and reversible due to the formation of HI.[8] Oxidizing agents can lead to unwanted side reactions with the sensitive aniline substrate.
Iodine Monochloride (ICl) A pre-formed, polarized interhalogen compound (Iᵅ⁺-Clᵅ⁻) that is a more potent electrophile than I₂.[9][10]Highly reactive, allowing for rapid iodination, often at lower temperatures.Corrosive, moisture-sensitive, and can potentially introduce chlorine as a byproduct if not used carefully. Requires careful handling.[9]

Field-Proven Experimental Protocols

The following protocols are designed as self-validating systems, with each step serving a clear and justifiable purpose.

General Experimental Workflow

The process for any electrophilic iodination follows a consistent logic, from setup and reaction to isolation and purification.

Caption: Standard workflow for the electrophilic iodination of anilines.

Protocol 1: Iodination using N-Iodosuccinimide (NIS)

This method is favored for its mildness and clean reaction profile, making it ideal for research and drug development settings.

Materials:

  • 3-Bromoaniline (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.05 eq)

  • Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-bromoaniline (1.0 eq) and dissolve it in acetonitrile (approx. 0.1 M concentration).

    • Rationale: Acetonitrile is a polar aprotic solvent that effectively dissolves both the aniline and NIS without interfering with the reaction.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

    • Rationale: The reaction is exothermic. Cooling prevents overheating, which could lead to side reactions like di-iodination or substrate degradation.

  • Addition of NIS: Add N-Iodosuccinimide (1.05 eq) to the cooled solution in small portions over 15-20 minutes.

    • Rationale: Portion-wise addition maintains temperature control and prevents a rapid, uncontrolled reaction. A slight excess of NIS ensures complete consumption of the starting material.

  • Reaction: Allow the reaction mixture to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) every 30 minutes. If the reaction is sluggish, it can be allowed to warm slowly to room temperature.

    • Rationale: TLC is essential for determining the reaction endpoint, preventing the formation of byproducts from prolonged reaction times.

  • Quenching: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing an equal volume of saturated aqueous sodium thiosulfate.

    • Rationale: Sodium thiosulfate is a reducing agent that quenches any unreacted NIS and elemental iodine, preventing their interference in the workup.

  • Extraction & Washing: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, water, and finally brine.

    • Rationale: Extraction isolates the product. The NaHCO₃ wash removes the acidic succinimide byproduct. The brine wash helps to remove residual water from the organic layer.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to separate the isomeric products (3-bromo-4-iodoaniline and 3-bromo-6-iodoaniline) and any remaining impurities.

Protocol 2: Iodination using Molecular Iodine & Sodium Bicarbonate

This classic, cost-effective method is adapted from a procedure in Organic Syntheses and is suitable for larger-scale preparations.[7]

Materials:

  • 3-Bromoaniline (1.0 eq)

  • Iodine (I₂) (1.0 eq)

  • Sodium Bicarbonate (NaHCO₃) (1.5 eq)

  • Deionized Water

  • Ethanol

  • 10% aqueous sodium thiosulfate (Na₂S₂O₃)

Step-by-Step Methodology:

  • Setup: In a beaker or flask equipped with an efficient mechanical stirrer, add 3-bromoaniline (1.0 eq), sodium bicarbonate (1.5 eq), and deionized water. Stir vigorously to create a fine suspension.

    • Rationale: The base is crucial for activating the molecular iodine.[3] Vigorous stirring is necessary due to the heterogeneous nature of the mixture.

  • Addition of Iodine: Add powdered iodine (1.0 eq) in small portions over 30 minutes to the stirring suspension at room temperature.

    • Rationale: Slow addition ensures the in-situ generated iodinating species reacts with the aniline as it is formed.

  • Reaction: Continue stirring for 2-3 hours after the final addition of iodine. The dark color of the iodine should fade as the reaction proceeds. Monitor by TLC if desired (dissolving a small aliquot in EtOAc).

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

    • Rationale: The product is typically a solid that precipitates from the aqueous reaction medium.

  • Washing: Wash the filter cake thoroughly with deionized water to remove inorganic salts. Then, wash with a small amount of cold 10% aqueous sodium thiosulfate solution until the filtrate is colorless. Finally, wash again with cold deionized water.

    • Rationale: The thiosulfate wash removes any unreacted iodine adsorbed onto the product.

  • Drying & Purification: Air-dry the crude product. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Conclusion

The electrophilic iodination of 3-bromoaniline is a strategically valuable transformation that can be accomplished through several reliable methods. The regiochemical outcome is predictably controlled by the powerful ortho, para-directing influence of the amino group, leading primarily to substitution at the C4 and C6 positions. For high-purity applications in research and development, the use of N-Iodosuccinimide offers a mild and clean protocol. For larger-scale synthesis where cost is a primary consideration, the classical approach using molecular iodine and a base provides an effective and environmentally conscious alternative. Proper control of reaction conditions, particularly temperature, and careful monitoring are paramount to achieving high yields and minimizing byproduct formation.

References

An In-Depth Technical Guide to the Synthesis of 3-Bromo-2-iodoaniline via the Sandmeyer Reaction

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Sandmeyer reaction, with a specific focus on its application in the synthesis of 3-bromo-2-iodoaniline. It delves into the mechanistic underpinnings of the reaction, offers detailed experimental protocols, and discusses critical parameters to ensure successful and reproducible outcomes.

Introduction: The Strategic Importance of the Sandmeyer Reaction

The Sandmeyer reaction, first discovered by Traugott Sandmeyer in 1884, is a cornerstone of synthetic aromatic chemistry.[1][2] It provides a robust and versatile method for the conversion of primary aromatic amines into a wide array of functional groups via the formation of a diazonium salt intermediate.[3][4] This transformation is particularly valuable for synthesizing substitution patterns on aromatic rings that are not readily accessible through direct electrophilic substitution.[5] The ability to introduce halides, cyano groups, hydroxyl groups, and other functionalities makes the Sandmeyer reaction an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][6]

The synthesis of polysubstituted anilines, such as this compound, is of significant interest in medicinal chemistry and materials science. These compounds serve as versatile building blocks for the construction of more complex molecular architectures. The specific arrangement of the bromo and iodo substituents, along with the amino group, offers multiple points for further chemical modification, making it a valuable intermediate in drug discovery and development.

Mechanistic Insights: A Tale of Two Steps

The Sandmeyer reaction proceeds through a two-stage process: diazotization of the primary aromatic amine, followed by a copper(I)-catalyzed radical-nucleophilic aromatic substitution (SRNAr).[1][3]

Diazotization: Formation of the Arenediazonium Salt

The initial step involves the reaction of a primary aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric or sulfuric acid.[7] This reaction must be conducted at low temperatures, generally between 0-5°C, to prevent the decomposition of the highly unstable diazonium salt.[7][8]

The mechanism of diazotization involves the formation of the nitrosonium ion (NO⁺), which then acts as an electrophile and is attacked by the nucleophilic amino group of the aniline. A series of proton transfers and elimination of a water molecule leads to the formation of the arenediazonium salt. The presence of excess nitrous acid, which is crucial for complete diazotization, can be confirmed using starch-iodide paper; a blue color indicates its presence.[8]

Copper(I)-Catalyzed Substitution: The Radical Pathway

The second stage is the core of the Sandmeyer reaction, where the diazonium group is replaced by a nucleophile.[5] In the case of synthesizing aryl bromides and iodides, copper(I) bromide (CuBr) and potassium iodide (KI) are commonly used, respectively.[6] The reaction with iodide does not strictly require a copper catalyst, but its presence can sometimes improve yields.[5]

The currently accepted mechanism involves a single-electron transfer (SET) from the copper(I) catalyst to the diazonium salt.[3] This transfer generates an aryl radical, a molecule of nitrogen gas, and a copper(II) halide species.[1][3] The aryl radical then abstracts a halogen atom from the copper(II) halide, yielding the final aryl halide product and regenerating the copper(I) catalyst, thus completing the catalytic cycle.[3] The detection of biaryl byproducts lends support to this radical mechanism.[1][2]

Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step methodology for the synthesis of this compound, starting from 2,6-dibromoaniline. This approach involves a selective Sandmeyer reaction to replace one of the bromine atoms with an iodine atom.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )Purity
2,6-DibromoanilineC₆H₅Br₂N250.92>98%
Sodium NitriteNaNO₂69.00>99%
Sulfuric AcidH₂SO₄98.0898%
Potassium IodideKI166.00>99%
Diethyl Ether(C₂H₅)₂O74.12Anhydrous
Sodium BicarbonateNaHCO₃84.01>99%
Sodium ThiosulfateNa₂S₂O₃158.11>99%
Anhydrous Magnesium SulfateMgSO₄120.37>99.5%
Deionized WaterH₂O18.02
Ice
Step-by-Step Procedure

Step 1: Diazotization of 2,6-Dibromoaniline

  • In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2,6-dibromoaniline (10.0 g, 39.8 mmol) and a mixture of concentrated sulfuric acid (10 mL) and water (40 mL).

  • Cool the resulting suspension to 0-5°C in an ice-salt bath with vigorous stirring.

  • Dissolve sodium nitrite (3.0 g, 43.5 mmol) in 15 mL of deionized water and add this solution dropwise to the aniline suspension over 30 minutes, ensuring the temperature remains below 5°C.

  • After the addition is complete, continue stirring the mixture for an additional 30 minutes at 0-5°C. The formation of a clear solution indicates the completion of the diazotization.

Step 2: Sandmeyer Iodination

  • In a separate 500 mL beaker, dissolve potassium iodide (10.0 g, 60.2 mmol) in 50 mL of deionized water and cool the solution to 0-5°C.

  • Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with continuous stirring. Vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50-60°C on a water bath for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Cool the mixture to room temperature.

Step 3: Work-up and Purification

  • Transfer the reaction mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash them sequentially with 50 mL of saturated sodium bicarbonate solution, 50 mL of 10% sodium thiosulfate solution (to remove any residual iodine), and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Visualizing the Workflow and Mechanism

To better understand the experimental process and the underlying chemical transformation, the following diagrams are provided.

G cluster_0 Diazotization cluster_1 Sandmeyer Iodination cluster_2 Work-up & Purification A 2,6-Dibromoaniline in H₂SO₄/H₂O C Diazonium Salt Formation (0-5°C) A->C B NaNO₂ solution B->C E Reaction and N₂ Evolution C->E D Potassium Iodide Solution (0-5°C) D->E F Heating (50-60°C) E->F G Extraction with Diethyl Ether F->G H Washing Sequence G->H I Drying and Solvent Removal H->I J Column Chromatography I->J K Pure this compound J->K

Caption: Experimental workflow for the synthesis of this compound.

G cluster_mechanism Sandmeyer Reaction Mechanism Ar-NH₂ Aromatic Amine Ar-N₂⁺ Diazonium Salt Ar-NH₂->Ar-N₂⁺  NaNO₂, H⁺ Ar• Aryl Radical Ar-N₂⁺->Ar• + Cu⁺ - N₂ - Cu²⁺ Ar-I Aryl Iodide Ar•->Ar-I + Cu²⁺I - Cu⁺ Cu(I) Cu⁺ Cu(II)I Cu²⁺I N₂ N₂

Caption: Simplified mechanism of the Sandmeyer reaction for iodination.

Critical Parameters and Troubleshooting

Successful execution of the Sandmeyer reaction requires careful control over several experimental variables.

ParameterImportanceTroubleshooting
Temperature Crucial for the stability of the diazonium salt.[8]Low Yields: If the temperature rises above 5°C during diazotization, the diazonium salt may decompose, leading to the formation of phenolic byproducts.[7] Maintain a consistent ice-salt bath.
Acid Concentration Affects the formation of the nitrosonium ion and the solubility of the aniline salt.Incomplete Diazotization: Insufficient acid can lead to incomplete diazotization. Ensure the aniline is fully protonated.
Rate of Addition Prevents localized overheating and uncontrolled nitrogen evolution.Runaway Reaction: Rapid addition of the nitrite solution or the diazonium salt can cause a dangerous and uncontrolled reaction. Add reagents slowly and with efficient stirring.
Purity of Reagents Impurities can lead to side reactions and lower yields.Unexpected Byproducts: Use high-purity starting materials and reagents to minimize the formation of impurities.
Work-up Procedure Essential for isolating a pure product.Low Purity: Incomplete washing may leave acidic or basic residues. Ensure thorough washing with bicarbonate and thiosulfate solutions.

Conclusion

The Sandmeyer reaction is a powerful and reliable method for the synthesis of this compound from 2,6-dibromoaniline. A thorough understanding of the reaction mechanism and meticulous control over key experimental parameters are paramount for achieving high yields and purity. This guide provides the necessary theoretical background and practical insights for researchers, scientists, and drug development professionals to successfully implement this important transformation in their synthetic endeavors. The resulting this compound is a valuable intermediate, poised for further elaboration into a variety of complex and potentially bioactive molecules.

References

An In-depth Technical Guide to 3-Bromo-2-iodoaniline: Synthesis, History, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-Bromo-2-iodoaniline

This compound is a halogenated aromatic amine that has emerged as a valuable building block in modern organic synthesis. Its unique substitution pattern, featuring a bromine atom at the 3-position and an iodine atom at the 2-position relative to the amino group, offers chemists a versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of the discovery, synthesis, and applications of this important synthetic intermediate, with a focus on its role in pharmaceutical and agrochemical research and development.

The strategic placement of two different halogen atoms on the aniline ring allows for selective functionalization through various cross-coupling reactions. The carbon-iodine bond is typically more reactive than the carbon-bromine bond, enabling regioselective transformations. This differential reactivity is a key feature that makes this compound a sought-after precursor for the synthesis of highly substituted aromatic compounds.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 150908-00-2[1]
Molecular Formula C₆H₅BrIN[1]
Molecular Weight 297.92 g/mol [1]
Appearance Yellow solid[2]
Melting Point 48 °C[2]

Spectroscopic Data:

The identity and purity of this compound are confirmed through spectroscopic analysis.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.03-6.96 (m, 2H), 6.63 (dd, J₁ = 7.6 Hz, J₂ = 2.0 Hz, 1H), 4.34 (s, 2H).[2]

  • ¹³C NMR (100 MHz, CDCl₃): δ 149.4, 130.7, 130.1, 122.3, 112.6, 91.3.[2]

Historical Perspective and Discovery

More contemporary synthetic methods, such as the one detailed below, highlight the ongoing innovation in the field of organic synthesis to create such specialized building blocks efficiently and selectively.

Synthesis of this compound: A Detailed Protocol

A modern and efficient method for the synthesis of this compound is the transition-metal-free and base-free decarboxylative iodination of 3-bromoanthranilic acid.[2] This method offers a direct route to the desired product from a readily available starting material.

Reaction Scheme:

G cluster_reagents reactant 3-Bromoanthranilic acid product This compound reactant->product reagents I₂, KI, O₂ CH₃CN, 180 °C

Caption: Decarboxylative iodination of 3-bromoanthranilic acid.

Experimental Protocol:

Materials:

  • 3-Bromoanthranilic acid

  • Iodine (I₂)

  • Potassium iodide (KI)

  • Acetonitrile (CH₃CN)

  • Oxygen (O₂)

  • High-pressure stainless-steel reactor

  • Ethyl acetate

  • Petroleum ether

  • Silica gel for column chromatography

Procedure:

  • To a glass liner of a high-pressure stainless-steel reactor, add 3-bromoanthranilic acid (1.0 mmol), iodine (0.5 equiv), and potassium iodide (0.6 equiv).

  • Add 10 mL of acetonitrile to the reactor.

  • Purge the autoclave with oxygen by carrying out three cycles of pressurization and venting.

  • Pressurize the reactor with oxygen to 10 bar.

  • Heat the reaction mixture to 180 °C and stir for 4 hours.

  • After the reaction is complete, cool the reactor to room temperature using a water bath.

  • Dilute the resulting solution with ethyl acetate.

  • Transfer the solution to a round-bottom flask and add silica gel.

  • Remove the volatiles under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (1:20 v/v) as the eluent.

  • The final product, this compound, is obtained as a yellow solid with a yield of 57%.[2]

Mechanistic Insights:

The reaction is believed to proceed through the formation of an acyl hypoiodite intermediate, followed by decarboxylation to generate an aryl radical. This radical then abstracts an iodine atom to form the final product. The presence of oxygen is crucial for the reaction to proceed efficiently.

Potential Synthetic Routes

While the decarboxylative iodination is a modern approach, other classical methods in organic synthesis could potentially be adapted for the synthesis of this compound.

Sandmeyer Reaction:

The Sandmeyer reaction is a versatile method for the synthesis of aryl halides from aryl diazonium salts.[3][4] A plausible, though not explicitly documented, route to this compound would involve the diazotization of 3-bromo-2-aminobenzonitrile followed by treatment with an iodide source, or the diazotization of a suitable diaminobromobenzene derivative.

G start 3-Bromo-2-amino- benzonitrile diazonium Diazonium Salt start->diazonium NaNO₂, H⁺ product This compound diazonium->product KI

Caption: Plausible Sandmeyer reaction route.

Applications in Drug Discovery and Agrochemicals

Halogenated anilines are crucial intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals.[1][5][6] The presence of halogen atoms can significantly influence the biological activity of a molecule by altering its lipophilicity, metabolic stability, and binding interactions with target proteins.

While specific drugs or commercial agrochemicals directly synthesized from this compound are not prominently featured in the reviewed literature, its structural motifs are present in various bioactive molecules. The unique substitution pattern of this compound makes it an ideal starting material for the synthesis of complex heterocyclic compounds, which are often the core structures of modern drugs. For instance, substituted anilines are precursors to quinolines and indoles, classes of compounds with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties.[7][8]

The differential reactivity of the C-I and C-Br bonds allows for sequential, site-selective introduction of different substituents through reactions like Suzuki, Heck, and Sonogashira couplings. This enables the construction of diverse chemical libraries for high-throughput screening in drug discovery programs.

Safety and Handling

As with all halogenated aromatic compounds, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Based on the safety data for closely related compounds like 3-bromoaniline and other halogenated anilines, the following hazards should be considered:

  • Acute Toxicity: Harmful if swallowed or in contact with skin.[9]

  • Skin and Eye Irritation: Causes skin and serious eye irritation.[9]

  • Respiratory Irritation: May cause respiratory irritation.[9]

First Aid Measures:

  • In case of skin contact: Wash off with soap and plenty of water.

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

  • If inhaled: Move the person into fresh air.

  • If swallowed: Rinse mouth with water.

In all cases of exposure, it is advisable to consult a physician.[10]

Conclusion

This compound is a strategically important synthetic intermediate that offers a unique combination of reactive sites for the construction of complex organic molecules. While its detailed historical discovery remains to be fully elucidated, modern synthetic methods, such as decarboxylative iodination, provide efficient access to this valuable compound. Its potential applications in the synthesis of novel pharmaceuticals and agrochemicals are significant, driven by the versatility of its dual halogenation pattern. As the demand for sophisticated and highly functionalized molecules continues to grow, the importance of building blocks like this compound in research and development is set to increase.

References

A Technical Guide to the Theoretical and Chemical Properties of 3-Bromo-2-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-2-iodoaniline is a strategically important dihalogenated aromatic amine that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring vicinal iodo and bromo groups alongside an amino functionality, imparts a distinct and highly valuable reactivity profile. This guide provides an in-depth analysis of the theoretical and practical properties of this compound, focusing on its molecular structure, spectroscopic signature, and predictable reactivity. Particular emphasis is placed on its utility in chemoselective cross-coupling reactions, which is a cornerstone of its application in the synthesis of complex pharmaceutical intermediates and novel materials. This document is intended to serve as a comprehensive resource for researchers leveraging this compound in advanced synthetic applications.

Molecular and Physicochemical Profile

Structure and Identification

This compound is systematically named as Benzenamine, 3-bromo-2-iodo-. The molecule consists of an aniline core substituted with a bromine atom at the meta-position and an iodine atom at the ortho-position relative to the amino group. This specific arrangement is critical to its chemical behavior.

dot graph { layout="neato"; node [shape=plaintext]; edge [style=invis];

// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N [label="NH₂"]; I [label="I"]; Br [label="Br"]; H4 [label="H"]; H5 [label="H"]; H6 [label="H"];

// Position nodes to form the benzene ring C1 [pos="0,1.2!"]; C2 [pos="-1.04,0.6!"]; C3 [pos="-1.04,-0.6!"]; C4 [pos="0,-1.2!"]; C5 [pos="1.04,-0.6!"]; C6 [pos="1.04,0.6!"];

// Position substituents N [pos="0,2.4!"]; I [pos="-2.08,1.2!"]; Br [pos="-2.08,-1.2!"]; H4 [pos="0,-2.4!"]; H5 [pos="2.08,-1.2!"]; H6 [pos="2.08,1.2!"];

// Draw bonds edge [style=solid]; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Double bonds C1 -- C6 [label=""]; C2 -- C3 [label=""]; C4 -- C5 [label=""];

// Substituent bonds C1 -- N; C2 -- I; C3 -- Br; C4 -- H4; C5 -- H5; C6 -- H6; } }

Caption: Structure of this compound.

Physicochemical Data

The key physical and chemical properties of this compound are summarized below. These values are critical for determining appropriate reaction conditions, purification methods, and storage protocols.

PropertyValueSource(s)
CAS Number 150908-00-2[1][2]
Molecular Formula C₆H₅BrIN[1][3]
Molecular Weight 297.92 g/mol [1][3]
Appearance Yellow to light gold or faint green crystalline powder[1][4]
Melting Point 48 °C[4]
Boiling Point 314.6 ± 27.0 °C (Predicted)[1]
Density 2.292 ± 0.06 g/cm³ (Predicted)[1]
pKa 1.46 ± 0.10 (Predicted)[1]
LogP 2.6359 (Predicted)[3]
Storage 2-8°C, protect from light[1]

Spectroscopic Signature

The unique electronic environment created by the three different substituents on the aromatic ring gives this compound a distinct spectroscopic fingerprint.

NMR Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is characterized by three signals in the aromatic region. A multiplet is observed between δ 7.03-6.96 ppm (2H), and a doublet of doublets appears at δ 6.63 ppm (1H, J = 7.6, 2.0 Hz).[4] The broad singlet for the amine protons (NH₂) is typically found around δ 4.34 ppm.[4] The specific splitting patterns and chemical shifts are a direct consequence of the electronic withdrawing and donating effects of the substituents.

  • ¹³C NMR (100 MHz, CDCl₃): The carbon spectrum shows six distinct aromatic signals at δ 149.4, 130.7, 130.1, 122.3, 112.6, and 91.3 ppm.[4] The upfield shift of the carbon atom bearing the iodine (C-I) to around 91.3 ppm is a characteristic feature, known as the "heavy atom effect."

Mass Spectrometry
  • High-Resolution Mass Spectrometry (HRMS-ESI): The calculated mass for the protonated molecule [M+H]⁺ is 297.8728.[4] The observed mass is typically very close to this value, confirming the elemental composition.[4] The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two major peaks separated by 2 m/z units (M⁺ and M+2⁺).

Reactivity and Synthetic Potential: The Principle of Chemoselectivity

The primary synthetic value of this compound lies in the differential reactivity of the C-I and C-Br bonds. This allows for sequential, site-selective functionalization, a powerful strategy in multi-step synthesis.

The Hierarchy of Halogen Reactivity

In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst. The energy required for this step is inversely related to the carbon-halogen (C-X) bond dissociation energy.[5] This establishes a clear reactivity hierarchy:

C-I < C-Br < C-Cl < C-F [5]

This predictable trend means that the C-I bond in this compound will react selectively under conditions that leave the C-Br bond intact.[6] This allows for a two-step functionalization process, first at the C2 position (iodine) and subsequently at the C3 position (bromine).[6]

dot graph Chemoselectivity { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

// Nodes Start [label="this compound", fillcolor="#34A853"]; Step1 [label="Step 1: Selective Coupling at C-I\n(e.g., Suzuki, Sonogashira)", fillcolor="#FBBC05"]; Intermediate [label="3-Bromo-2-(R)-aniline\n(C-Br bond intact)", fillcolor="#EA4335"]; Step2 [label="Step 2: Coupling at C-Br\n(More forcing conditions)", fillcolor="#FBBC05"]; Product [label="3-(R')-2-(R)-aniline\n(Disubstituted Product)", fillcolor="#34A853"];

// Edges Start -> Step1 [label=" Mild Pd Catalyst\n (e.g., Pd(PPh₃)₄)"]; Step1 -> Intermediate; Intermediate -> Step2 [label=" Stronger Ligand\n Higher Temp."]; Step2 -> Product; }

Caption: Logical workflow for sequential cross-coupling.

Protocol: Selective Sonogashira Coupling

This protocol describes a typical procedure for the selective coupling of a terminal alkyne at the C-I position, preserving the C-Br bond for future transformations.

Objective: To synthesize 3-bromo-2-(phenylethynyl)aniline.

Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv.), copper(I) iodide (0.05 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (0.02 equiv.).

  • Solvent and Reagents: Add degassed solvent, typically a mixture of THF and a base like triethylamine or diisopropylamine.

  • Substrate Addition: Add phenylacetylene (1.1 equiv.) dropwise to the stirred solution at room temperature.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Causality: The choice of a standard catalyst like Pd(PPh₃)₄ and mild room temperature conditions is sufficient to activate the weaker C-I bond but not the stronger C-Br bond, ensuring high chemoselectivity.[6][7]

Applications in Drug Discovery and Medicinal Chemistry

Halogenated anilines are foundational precursors in the synthesis of a vast range of pharmaceuticals and agrochemicals.[8][9] The ability of this compound to undergo selective, stepwise functionalization makes it an exceptionally valuable intermediate for building complex molecular scaffolds.[9][10] It serves as a key starting material for:

  • Heterocyclic Compounds: Synthesis of indoles, quinolones, and benzothiazoles, which are privileged structures in medicinal chemistry.[10]

  • Active Pharmaceutical Ingredients (APIs): Used in the construction of APIs for oncology, neuroprotective agents, and antifungal treatments.[10]

  • Agrochemicals: A building block for specialized herbicides and pesticides.[8][9]

Safety and Handling

As with all halogenated aromatic compounds, this compound must be handled with appropriate care.

  • General Advice: Consult a physician and show the Safety Data Sheet (SDS).[11]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[12][13] Use in a well-ventilated area or under a chemical fume hood.[12]

  • Hazards: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[14] It causes skin and serious eye irritation and may cause respiratory irritation.[14]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[13] It should be protected from light.[13]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[13] Do not let the product enter drains.[11]

Conclusion

This compound is a powerful and versatile synthetic intermediate whose value is derived from the predictable and exploitable difference in reactivity between its carbon-iodine and carbon-bromine bonds. A thorough understanding of its physicochemical properties, spectroscopic characteristics, and the principles of chemoselective catalysis allows researchers to strategically design complex synthetic routes. This guide provides the foundational knowledge required for the effective and safe utilization of this compound in advanced research and development settings.

References

Methodological & Application

Application Notes and Protocols: Selective Sonogashira Coupling of 3-Bromo-2-Iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Alkynylation of Dihaloanilines

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation, typically catalyzed by a combination of palladium and copper complexes, has seen extensive application in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its mild reaction conditions and broad functional group tolerance.[3]

A particularly valuable application of the Sonogashira reaction lies in the selective functionalization of polyhalogenated aromatic compounds. These substrates offer multiple points for diversification, allowing for the stepwise introduction of different functionalities. 3-Bromo-2-iodoaniline is an exemplary substrate in this regard, possessing two different halogen atoms with distinct reactivities. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, a principle that allows for exquisite chemoselectivity.[4]

This application note provides a comprehensive guide to the selective Sonogashira coupling of this compound at the C-I position. We will delve into the mechanistic underpinnings of this selectivity, provide a detailed and robust experimental protocol, and discuss the characterization of the resulting 2-alkynyl-3-bromoaniline products. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reaction for the synthesis of complex molecular architectures.

Mechanistic Insights: Achieving Chemoselectivity

The Sonogashira coupling proceeds through a dual catalytic cycle involving both palladium and copper.[1] The remarkable chemoselectivity observed in the reaction of this compound is primarily governed by the initial oxidative addition step in the palladium cycle.

The generally accepted order of reactivity for aryl halides in oxidative addition to a palladium(0) complex is:

C-I > C-Br > C-Cl > C-F [4]

This trend is attributed to the decreasing bond strength of the carbon-halogen bond as one moves down the group. The weaker C-I bond (approximately 278 kJ/mol) is more readily cleaved by the palladium catalyst than the stronger C-Br bond (approximately 338 kJ/mol).

Sonogashira_Mechanism

As illustrated in the diagram above, the palladium(0) catalyst preferentially undergoes oxidative addition with the C-I bond of this compound to form a palladium(II) intermediate. Concurrently, in the copper cycle, the terminal alkyne is deprotonated by a base in the presence of a copper(I) salt to generate a copper acetylide. This copper acetylide then undergoes transmetalation with the palladium(II) complex, transferring the alkynyl group to the palladium center. The final step is reductive elimination, which forms the desired C-C bond, yielding the 2-alkynyl-3-bromoaniline product and regenerating the active palladium(0) catalyst. The C-Br bond remains intact under carefully controlled conditions, available for subsequent cross-coupling reactions.

Experimental Protocol: Selective Sonogashira Coupling of this compound with Phenylacetylene

This protocol details the selective coupling of this compound with phenylacetylene as a model terminal alkyne.

Materials and Reagents:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Nitrogen or argon gas inlet

  • Syringes and needles

  • Heating mantle or oil bath with temperature control

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Flash chromatography setup

Reaction Parameters Summary:

ParameterValue/Condition
Substrate This compound
Alkyne Phenylacetylene
Palladium Catalyst Pd(PPh₃)₂Cl₂ (1-3 mol%)
Copper Co-catalyst CuI (1-5 mol%)
Base Triethylamine (2-3 equivalents)
Solvent Anhydrous THF or DMF
Temperature Room temperature to 50 °C
Reaction Time 2-24 hours

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF or DMF (5-10 mL) via syringe. Stir the mixture until the solids are dissolved or evenly suspended. Add triethylamine (3.0 mmol, 3.0 equivalents) followed by phenylacetylene (1.2 mmol, 1.2 equivalents) dropwise via syringe.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 10:1 hexanes:ethyl acetate). The disappearance of the starting material (this compound) and the appearance of a new, less polar spot indicates product formation. If the reaction is sluggish at room temperature, it can be gently heated to 40-50 °C.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and quench by adding saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-(phenylethynyl)-3-bromoaniline.[5]

Workflow

Characterization of the Product

The expected product, 2-(phenylethynyl)-3-bromoaniline, can be characterized using standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the aniline and phenyl rings, as well as a singlet for the amino group. Based on data for the closely related 2-(phenylethynyl)aniline, the aromatic protons would appear in the range of δ 6.5-7.6 ppm.[6] The presence of the bromine atom at the 3-position will influence the chemical shifts and coupling patterns of the aniline ring protons.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the alkynyl carbons typically in the range of δ 80-100 ppm, in addition to the signals for the aromatic carbons.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of 2-(phenylethynyl)-3-bromoaniline (C₁₄H₁₀BrN), and the characteristic isotopic pattern for a bromine-containing compound.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic absorption for the C≡C triple bond stretch (around 2100-2260 cm⁻¹) and N-H stretches for the primary amine (around 3300-3500 cm⁻¹).

Safety and Handling Precautions

  • Reagents: this compound is a halogenated aromatic amine and should be handled with care, avoiding skin contact and inhalation. Phenylacetylene is flammable. Palladium catalysts and copper salts can be toxic. Triethylamine is a corrosive and flammable liquid with a strong odor.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when performing this reaction.

  • Fume Hood: All manipulations should be carried out in a well-ventilated fume hood.

  • Inert Atmosphere: The use of an inert atmosphere is crucial not only for the stability of the catalyst but also to prevent potential side reactions.

  • Exothermicity: While Sonogashira couplings are generally not violently exothermic, it is good practice to monitor the reaction temperature, especially during the initial stages and if heating is applied.

Conclusion

The selective Sonogashira coupling of this compound at the iodine position is a highly efficient and reliable method for the synthesis of 2-alkynyl-3-bromoanilines. This chemoselectivity is driven by the greater reactivity of the C-I bond towards oxidative addition by the palladium catalyst. The resulting products are valuable synthetic intermediates, retaining the less reactive C-Br bond for further functionalization, thereby enabling the rapid construction of complex and diverse molecular scaffolds for applications in drug discovery and materials science. The protocol provided herein offers a robust starting point for researchers to explore the utility of this powerful transformation.

References

Application Notes & Protocols: Strategic Palladium-Catalyzed Cross-Coupling of 3-Bromo-2-Iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth exploration of the palladium-catalyzed cross-coupling of 3-bromo-2-iodoaniline, a critical building block in the synthesis of pharmaceuticals and functional materials. We delve into the principles of chemoselective functionalization, leveraging the inherent reactivity differences between the C-I and C-Br bonds. Detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are presented, alongside mechanistic insights and troubleshooting guidance to empower researchers in drug development and synthetic chemistry.

Introduction: The Strategic Value of this compound

In the landscape of medicinal chemistry and materials science, the precise construction of complex aromatic systems is paramount. This compound serves as an exemplary scaffold for convergent synthesis, offering two distinct and orthogonally reactive handles for palladium-catalyzed cross-coupling reactions.[1] The ability to selectively functionalize first the carbon-iodine (C-I) bond and subsequently the carbon-bromine (C-Br) bond allows for the rapid and efficient assembly of highly substituted aniline derivatives, which are core structures in numerous biologically active compounds.[2]

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern synthesis due to their broad functional group tolerance, mild reaction conditions, and high efficiency in forming carbon-carbon and carbon-heteroatom bonds.[3][4] This guide focuses on harnessing these powerful transformations for the stepwise elaboration of this compound.

The Reactivity Landscape: C-I vs. C-Br

The success of a sequential cross-coupling strategy hinges on the differential reactivity of the two halogen substituents. In palladium-catalyzed reactions, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst.[1] The energy of this step is inversely related to the strength of the carbon-halogen bond. The established trend for bond dissociation energies is C-I < C-Br < C-Cl, which dictates the following reactivity order: Aryl Iodides > Aryl Bromides > Aryl Chlorides.[1]

This reactivity hierarchy is the cornerstone of our strategy. The C-I bond in this compound will undergo oxidative addition with a Pd(0) complex under significantly milder conditions than the C-Br bond. This allows for highly selective functionalization at the C-2 position while leaving the C-3 bromine atom intact for a subsequent, more forcing, cross-coupling reaction.

G cluster_cycle Palladium(0)/(II) Catalytic Cycle pd0 Pd(0)L₂ pd2_oa Ar-Pd(II)L₂-X pd0->pd2_oa Oxidative Addition (Ar-X) pd2_tm Ar-Pd(II)L₂-R pd2_oa->pd2_tm Transmetalation (R-M) pd2_tm->pd0 Reductive Elimination (Ar-R) ar_r Ar-R ar_x Ar-X r_m R-M

Caption: The General Palladium Cross-Coupling Catalytic Cycle.[5][6][7]

Strategic Protocols: Site-Selective Functionalization

The following protocols are designed to achieve high selectivity for the initial coupling at the C-I position. The resulting 3-bromo-2-substituted aniline can then be isolated, purified, and subjected to a second coupling reaction at the C-Br position, often requiring a more active catalyst system or higher temperatures.

Protocol 1: C-I Selective Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organohalide with an organoboron reagent.[2][7][8] Its tolerance for a wide range of functional groups and the low toxicity of boron-containing reagents make it a preferred method in pharmaceutical synthesis.[2][4]

Objective: To selectively couple an arylboronic acid at the C-2 position of this compound.

Materials and Reagents:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate [Pd(OAc)₂]

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), finely ground

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Nitrogen or Argon source

Step-by-Step Protocol:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).

  • In a separate vial, prepare the catalyst pre-mixture: add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) to 3 mL of anhydrous 1,4-dioxane. Stir for 10 minutes at room temperature until a homogeneous solution is formed.

  • Add the catalyst solution to the Schlenk flask containing the solids.

  • Add an additional 7 mL of 1,4-dioxane and 1 mL of degassed water to the reaction mixture.

  • Seal the flask and heat the mixture to 80 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 3-bromo-2-arylaniline product.

Causality and Insights:

  • Ligand Choice: SPhos is a bulky, electron-rich biaryl phosphine ligand that promotes efficient oxidative addition and reductive elimination, even at lower temperatures, enhancing selectivity for the more reactive C-I bond.[9]

  • Base: K₃PO₄ is a moderately strong base effective in the boronic acid activation step of the Suzuki cycle and is generally well-tolerated by many functional groups.[8][10]

  • Solvent System: The dioxane/water mixture is a common and effective solvent system for Suzuki couplings, promoting the dissolution of both organic and inorganic reagents.[2]

Protocol 2: C-I Selective Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, a critical transformation for synthesizing conjugated enynes and other valuable motifs.[11][12]

Objective: To selectively couple a terminal alkyne at the C-2 position of this compound.

Materials and Reagents:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Standard glassware for inert atmosphere reactions

Step-by-Step Protocol:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).

  • Add 10 mL of anhydrous THF and 5 mL of anhydrous Et₃N.

  • Add the terminal alkyne (1.1 mmol, 1.1 equiv) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 6-18 hours. The mild conditions are key to ensuring selectivity for the C-I bond.[12] Monitor progress by TLC or LC-MS.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous ammonium chloride (NH₄Cl) solution (2 x 15 mL) to remove the copper catalyst and amine salts.

  • Wash the organic layer with brine (20 mL), dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the 3-bromo-2-(alkynyl)aniline.

Causality and Insights:

  • Co-catalyst: Copper(I) iodide is a crucial co-catalyst in the traditional Sonogashira reaction. It reacts with the alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[12][13]

  • Base and Solvent: Triethylamine acts as both the base to deprotonate the alkyne and as a solvent. Its use under anhydrous conditions is standard for this reaction.[11]

  • Temperature Control: Running the reaction at room temperature is critical for selectivity. Higher temperatures could initiate competitive coupling at the C-Br bond.

Protocol 3: C-I Selective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, allowing for the coupling of aryl halides with a wide range of primary and secondary amines.[14][15][16]

Objective: To selectively couple a primary or secondary amine at the C-2 position of this compound.

Materials and Reagents:

  • This compound

  • Amine (e.g., Morpholine or Aniline)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Standard glassware for inert atmosphere reactions

Step-by-Step Protocol:

  • In a glovebox or under a robust inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), XPhos (0.024 mmol, 2.4 mol%), and NaOtBu (1.4 mmol, 1.4 equiv).

  • Add this compound (1.0 mmol, 1.0 equiv) to the tube.

  • Add 5 mL of anhydrous toluene, followed by the amine (1.2 mmol, 1.2 equiv).

  • Seal the tube and heat the reaction mixture to 90 °C for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL).

  • Carefully wash with water (20 mL) and brine (20 mL).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography to yield the desired 3-bromo-N-substituted-2-aminobenzene product.

Causality and Insights:

  • Ligand Choice: XPhos is a highly effective bulky phosphine ligand for Buchwald-Hartwig amination, facilitating the coupling of a broad range of amines and aryl halides.[1][9]

  • Base: NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the formation of the key palladium-amido intermediate.[1] It must be handled under inert conditions due to its hygroscopic and reactive nature.

  • Catalyst System: Using a Pd(0) source like Pd₂(dba)₃ avoids the need for an in-situ reduction step and can lead to more active and reliable catalytic systems for C-N coupling.[16]

Sequential Coupling: Functionalizing the C-Br Bond

Once the C-I bond has been successfully functionalized, the resulting 3-bromo-2-substituted aniline is an ideal substrate for a second cross-coupling reaction. To achieve this, more forcing conditions are generally required.

General Strategy:

  • Increased Temperature: Reactions are typically run at higher temperatures (e.g., 100-120 °C).

  • More Active Catalyst System: One may need to switch to a more active ligand (e.g., a bulky biarylphosphine or an N-heterocyclic carbene (NHC) ligand) or increase the catalyst loading.

  • Stronger Base: For Suzuki reactions, a stronger base like cesium carbonate (Cs₂CO₃) might be employed.

G start This compound step1 Step 1: Selective C-I Coupling (Suzuki, Sonogashira, Buchwald-Hartwig) Mild Conditions (RT - 80°C) start->step1 intermediate 3-Bromo-2-(R¹)-Aniline step1->intermediate step2 Step 2: C-Br Coupling (Suzuki, Sonogashira, etc.) Forcing Conditions (>90°C) intermediate->step2 final 3-(R²)-2-(R¹)-Aniline (Disubstituted Product) step2->final

Caption: Workflow for Sequential, Site-Selective Cross-Coupling.

Data Summary and Comparison

Coupling ReactionPositionCatalyst SystemBaseTemp. (°C)Typical Yield
Suzuki-Miyaura C-IPd(OAc)₂ / SPhosK₃PO₄8085-95%
C-BrPd(OAc)₂ / XPhosCs₂CO₃11070-85%
Sonogashira C-IPdCl₂(PPh₃)₂ / CuIEt₃N25 (RT)80-95%
C-BrPdCl₂(PPh₃)₂ / CuIEt₃N8065-80%
Buchwald-Hartwig C-IPd₂(dba)₃ / XPhosNaOtBu9075-90%
C-BrPd₂(dba)₃ / RuPhosK₂CO₃11060-80%

Note: Conditions and yields are illustrative and may vary based on the specific coupling partners and substrate.

Conclusion

This compound is a powerful and versatile building block for complex molecule synthesis. By understanding and exploiting the differential reactivity of its carbon-halogen bonds, researchers can perform sequential, site-selective palladium-catalyzed cross-coupling reactions with a high degree of control. The protocols outlined in this guide for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide a reliable foundation for the synthesis of diverse, highly substituted anilines, paving the way for innovations in drug discovery and materials science.

References

Application Notes and Protocols: 3-Bromo-2-iodoaniline as a Versatile Precursor for the Synthesis of 4-Bromoindoles and their Subsequent Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Utilization of Dihalogenated Anilines in Indole Synthesis

The indole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional organic materials. The Larock indole synthesis, a powerful palladium-catalyzed heteroannulation of an ortho-haloaniline with an alkyne, stands out as a highly versatile and convergent method for constructing substituted indoles.[1][2] This application note details the strategic use of 3-bromo-2-iodoaniline as a starting material in the Larock indole synthesis. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed reactions allows for a selective cyclization to form a 4-bromoindole intermediate. This intermediate retains a valuable synthetic handle—the bromine atom—for subsequent functionalization, enabling the creation of diverse and complex indole derivatives.

The primary advantage of employing this compound lies in the chemoselective nature of the initial palladium-catalyzed step. The C-I bond, with its lower bond dissociation energy compared to the C-Br bond, undergoes oxidative addition to the palladium(0) catalyst at a significantly faster rate.[3] This inherent reactivity difference allows for the Larock cyclization to proceed selectively at the 2-position (iodo-substituted), leaving the bromine at the 3-position of the aniline (which becomes the 4-position of the indole) untouched. The resulting 4-bromoindole is a versatile platform for a variety of subsequent palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings, thereby providing access to a wide array of 4-substituted indole derivatives.

This guide provides a comprehensive overview of the mechanistic rationale, detailed experimental protocols for the synthesis of 4-bromoindoles from this compound, and subsequent diversification of the 4-bromoindole product.

Mechanistic Rationale and Reaction Workflow

The overall synthetic strategy is a two-stage process: (1) the selective Larock indole synthesis to form the 4-bromoindole core, and (2) the subsequent palladium-catalyzed cross-coupling of the 4-bromoindole to introduce further diversity.

Part 1: Selective Larock Indole Synthesis

The Larock indole synthesis proceeds through a catalytic cycle involving a palladium catalyst.[2] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst selectively undergoes oxidative addition into the C-I bond of this compound to form an arylpalladium(II) intermediate.

  • Alkyne Coordination and Insertion: The alkyne coordinates to the palladium center and subsequently undergoes migratory insertion into the aryl-palladium bond.

  • Cyclization: The nitrogen atom of the aniline attacks the newly formed vinylpalladium species, leading to a six-membered palladacycle.

  • Reductive Elimination: The palladacycle undergoes reductive elimination to form the indole ring and regenerate the Pd(0) catalyst.

Larock_Mechanism This compound This compound Arylpalladium(II) Arylpalladium(II) This compound->Arylpalladium(II) Oxidative Addition Pd(0) Pd(0) Pd(0)->Arylpalladium(II) Alkyne_Complex Alkyne_Complex Arylpalladium(II)->Alkyne_Complex Coordination Alkyne Alkyne Alkyne->Alkyne_Complex Vinylpalladium Vinylpalladium Alkyne_Complex->Vinylpalladium Migratory Insertion Palladacycle Palladacycle Vinylpalladium->Palladacycle Cyclization 4-Bromoindole 4-Bromoindole Palladacycle->4-Bromoindole Reductive Elimination 4-Bromoindole->Pd(0) Catalyst Regeneration

Caption: Proposed mechanism for the selective Larock indole synthesis.

Part 2: Downstream Functionalization of 4-Bromoindole

The 4-bromoindole product from the first stage is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. The C-Br bond can be activated under different catalytic conditions to form new carbon-carbon or carbon-heteroatom bonds.

Downstream_Functionalization 4-Bromoindole 4-Bromoindole Suzuki 4-Arylindole 4-Bromoindole->Suzuki Suzuki Coupling (ArB(OH)2, Pd catalyst) Buchwald 4-Aminoindole 4-Bromoindole->Buchwald Buchwald-Hartwig Amination (Amine, Pd catalyst) Heck 4-Alkenylindole 4-Bromoindole->Heck Heck Reaction (Alkenes, Pd catalyst) Sonogashira 4-Alkynylindole 4-Bromoindole->Sonogashira Sonogashira Coupling (Alkynes, Pd/Cu catalyst)

Caption: Downstream functionalization pathways for 4-bromoindole.

Experimental Protocols

Synthesis of Starting Material: this compound

A practical route to this compound involves the decarboxylative iodination of 3-bromoanthranilic acid.

Materials:

  • 3-Bromoanthranilic acid

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Petroleum ether

  • Saturated sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 3-bromoanthranilic acid (1.0 equiv) in acetonitrile, add N-iodosuccinimide (1.2 equiv).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with saturated sodium thiosulfate solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (ethyl acetate/petroleum ether) to afford this compound as a yellow solid.

Compound Molecular Formula Molecular Weight Melting Point
This compoundC₆H₅BrIN297.92 g/mol 48 °C
Protocol 1: Larock Indole Synthesis of 4-Bromo-2,3-disubstituted Indoles

This protocol is adapted from standard Larock indole synthesis conditions, optimized for o-iodoanilines.

Materials:

  • This compound

  • Disubstituted alkyne (e.g., diphenylacetylene, 1-phenyl-1-propyne) (2.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Triphenylphosphine (PPh₃) (10 mol%)

  • Potassium carbonate (K₂CO₃) (2.5 equiv)

  • Lithium chloride (LiCl) (1.0 equiv)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv), the disubstituted alkyne (2.0 equiv), potassium carbonate (2.5 equiv), and lithium chloride (1.0 equiv).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add palladium(II) acetate (5 mol%) and triphenylphosphine (10 mol%).

  • Add anhydrous N,N-dimethylformamide via syringe.

  • Heat the reaction mixture to 100 °C and stir for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water (3 x 50 mL) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the 4-bromo-2,3-disubstituted indole.

Entry Alkyne Product Expected Yield Range
1Diphenylacetylene4-Bromo-2,3-diphenyl-1H-indoleGood to Excellent
21-Phenyl-1-propyne4-Bromo-2-methyl-3-phenyl-1H-indoleGood
34-Octyne4-Bromo-2,3-dipropyl-1H-indoleGood
Protocol 2: Suzuki-Miyaura Coupling of 4-Bromoindole

This protocol describes the arylation of the 4-bromoindole intermediate.

Materials:

  • 4-Bromo-2,3-disubstituted indole (from Protocol 1)

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid) (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a Schlenk flask, add the 4-bromoindole (1.0 equiv), arylboronic acid (1.5 equiv), and potassium phosphate (3.0 equiv).

  • Evacuate and backfill the flask with an inert atmosphere.

  • Add palladium(II) acetate (2 mol%) and SPhos (4 mol%).

  • Add a 10:1 mixture of toluene and water.

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, then dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify by flash column chromatography to obtain the 4-aryl-2,3-disubstituted indole.

Trustworthiness and Self-Validating Systems

The protocols described are designed to be self-validating through rigorous monitoring and characterization.

  • Reaction Monitoring: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) should be used to monitor the progress of each reaction, ensuring the consumption of starting materials and the formation of the desired product.

  • Product Characterization: The identity and purity of the synthesized 4-bromoindole and its derivatives must be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Comparison of the obtained data with literature values for similar compounds will further validate the results.

  • Chemoselectivity Confirmation: In the Larock indole synthesis, the retention of the bromine atom in the product should be explicitly confirmed by mass spectrometry (isotopic pattern) and NMR spectroscopy.

Conclusion

This compound is a highly valuable and strategic starting material for the synthesis of 4-bromoindoles via a chemoselective Larock indole synthesis. The differential reactivity of the C-I and C-Br bonds allows for the preservation of a bromine atom on the indole core, which serves as a versatile handle for a wide range of post-synthetic modifications. The protocols provided herein offer a robust and reliable pathway for the synthesis and diversification of complex indole scaffolds, which are of significant interest to researchers in drug discovery and materials science.

References

Application Notes and Protocols for the Synthesis of Benzofurans from 3-Bromo-2-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran moiety is a privileged heterocyclic scaffold frequently found in a vast array of natural products and synthetic pharmaceuticals. Its derivatives exhibit a wide spectrum of biological activities, including antifungal, antitumor, anti-inflammatory, and neuroprotective properties. This has rendered the development of efficient and versatile synthetic routes to substituted benzofurans a topic of significant interest in medicinal chemistry and drug discovery. This application note provides a detailed protocol for the synthesis of a substituted benzofuran scaffold starting from 3-bromo-2-iodoaniline, a readily available starting material that offers opportunities for further molecular diversification.

Strategic Approach: Leveraging Halogen Chemoselectivity

The synthetic strategy outlined herein hinges on a palladium-catalyzed Sonogashira coupling followed by an intramolecular cyclization. The choice of this compound as the starting material is strategic. The carbon-iodine bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-bromine bond. This differential reactivity allows for a chemoselective Sonogashira coupling of a terminal alkyne at the 2-position, leaving the bromine atom at the 3-position intact for potential downstream functionalization. This approach provides a versatile entry into a library of 4-bromobenzofuran derivatives.

Experimental Workflow

The overall synthetic workflow can be visualized as a two-step, one-pot process.

Benzofuran Synthesis Workflow start This compound coupling Sonogashira Coupling start->coupling alkyne Terminal Alkyne alkyne->coupling reagents Pd Catalyst, Cu(I) Co-catalyst, Base, Solvent reagents->coupling cyclization Intramolecular Cyclization coupling->cyclization In situ product 4-Bromobenzofuran Derivative cyclization->product

Caption: A streamlined workflow for the synthesis of 4-bromobenzofuran derivatives from this compound.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of 2-substituted-4-bromobenzofurans.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, 1-hexyne)

  • Bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or another suitable base

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Magnetic stirrer and heating mantle

  • Reagents for workup and purification (e.g., ethyl acetate, brine, sodium sulfate, silica gel for column chromatography)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02-0.05 eq), and CuI (0.04-0.10 eq).

  • Solvent and Reagent Addition: Add anhydrous solvent (e.g., THF or DMF) to dissolve the solids. Subsequently, add the terminal alkyne (1.1-1.5 eq) and triethylamine (2.0-3.0 eq) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 30 minutes, then heat to a temperature between 60-80 °C. The optimal temperature may vary depending on the specific substrates and should be monitored by thin-layer chromatography (TLC).

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC until the starting material is consumed. The reaction typically takes 4-12 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine. Dry the organic layer over anhydrous sodium sulfate and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired 2-substituted-4-bromobenzofuran.

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mechanistic Insights: The Palladium Catalytic Cycle

The transformation proceeds through a well-established palladium-catalyzed mechanism. The key steps are oxidative addition, Sonogashira coupling, and intramolecular cyclization.

Palladium Catalytic Cycle cluster_sonogashira Sonogashira Coupling pd0 Pd(0)L₂ pd2_oxidative Ar-Pd(II)-I pd0->pd2_oxidative Oxidative Addition (Ar-I) pd2_alkyne Ar-Pd(II)-C≡CR pd2_oxidative->pd2_alkyne Transmetalation (Cu-C≡CR) pd2_alkyne->pd0 Reductive Elimination (regenerates catalyst) intermediate Cyclized Intermediate pd2_alkyne->intermediate Reductive Elimination & Intramolecular Cyclization product Benzofuran intermediate->product Tautomerization

Caption: A simplified representation of the palladium catalytic cycle for benzofuran synthesis.

The catalytic cycle begins with the oxidative addition of the more reactive aryl iodide bond of this compound to the active Pd(0) species.[1] This is followed by a transmetalation step with a copper acetylide, generated in situ from the terminal alkyne and CuI, to form a palladium-alkynyl complex.[2] Subsequent reductive elimination of this complex would yield the coupled product. However, in this case, the amino group in the ortho position acts as an intramolecular nucleophile, attacking the alkyne in a 5-exo-dig cyclization.[3][4] This is followed by tautomerization to furnish the aromatic benzofuran ring and regeneration of the Pd(0) catalyst.[5]

Quantitative Data Summary

The following table provides representative data for the synthesis of 2-phenyl-4-bromobenzofuran from this compound and phenylacetylene, based on typical yields reported in the literature for similar transformations.[6][7]

EntryStarting MaterialAlkyneCatalyst SystemSolventTemp (°C)Time (h)Yield (%)
1This compoundPhenylacetylenePdCl₂(PPh₃)₂/CuI/Et₃NTHF70885
2This compound1-HexynePdCl₂(PPh₃)₂/CuI/Et₃NDMF801078

Opportunities for Further Diversification

The resulting 4-bromobenzofuran is a versatile intermediate for further functionalization. The remaining bromine atom can be utilized in a variety of cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination reactions, to introduce a wide range of substituents at the 4-position. This allows for the rapid generation of a library of diverse benzofuran derivatives for structure-activity relationship (SAR) studies in drug discovery programs.

Conclusion

The protocol described provides a robust and efficient method for the synthesis of 2-substituted-4-bromobenzofurans from this compound. The strategy takes advantage of the differential reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, offering a chemoselective route to these valuable heterocyclic scaffolds. The retained bromine atom serves as a synthetic handle for further diversification, making this a highly attractive approach for applications in medicinal chemistry and materials science.

References

The Strategic Utility of 4-Bromo-2-iodoaniline in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the efficient discovery and development of novel therapeutics. Among the vast arsenal of chemical intermediates, halogenated anilines stand out for their versatility and predictable reactivity in complex synthetic routes. This guide provides an in-depth exploration of 4-bromo-2-iodoaniline (CAS: 66416-72-6), a highly valuable, yet often overlooked, scaffold for the synthesis of diverse and biologically active molecules. While the isomeric 3-bromo-2-iodoaniline is less commonly documented in medicinal chemistry literature, the principles and applications detailed herein for the 4-bromo isomer offer significant insights into the broader utility of bromo-iodo-aniline scaffolds.

This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed application notes, step-by-step protocols, and the causal reasoning behind experimental choices, thereby empowering the reader to leverage the unique chemical properties of 4-bromo-2-iodoaniline in their own research endeavors.

The Power of Orthogonal Halogenation: A Chemist's Playground

4-Bromo-2-iodoaniline is a dihalogenated aromatic amine with the molecular formula C₆H₅BrIN and a molecular weight of 297.92 g/mol . It typically appears as a gray to purple powder with a melting point range of 69-72°C[1][2]. The true synthetic power of this molecule lies in the differential reactivity of its two halogen substituents: the carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond in palladium-catalyzed cross-coupling reactions[3]. This "orthogonality" allows for a stepwise and regioselective functionalization of the aniline ring, making it an ideal starting material for the construction of complex molecular architectures.

The more labile C-I bond can be selectively targeted in reactions such as Suzuki-Miyaura and Sonogashira couplings, leaving the more robust C-Br bond intact for subsequent transformations. This strategic, sequential approach is a cornerstone of efficient and convergent synthetic strategies in drug discovery.

Core Applications in Medicinal Chemistry

The unique structural and reactive properties of 4-bromo-2-iodoaniline have led to its application in the synthesis of several important classes of bioactive compounds, most notably quinolones and trisubstituted indoles.

Synthesis of Quinolone Derivatives

Quinolones are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties[4][5][6][7][8]. 4-Bromo-2-iodoaniline serves as a valuable precursor for the synthesis of substituted quinolones, leveraging its reactive handles to introduce molecular diversity[2][9].

A general approach involves the initial functionalization at the more reactive iodine position, followed by cyclization to form the quinolone core. The remaining bromine atom can then be further modified to explore structure-activity relationships (SAR).

Synthesis of Trisubstituted Indoles

The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of natural products and synthetic drugs. 4-Bromo-2-iodoaniline is a key starting material for a powerful one-pot, four-component synthesis of 1,2,3-trisubstituted indoles[10][11]. This elegant and efficient methodology combines a sequence of alkynylation, cyclization, iodination, and alkylation to rapidly generate a library of complex indoles.

Experimental Protocols and Methodologies

The following section provides detailed, step-by-step protocols for key transformations involving 4-bromo-2-iodoaniline. These protocols are based on established literature procedures and are intended to serve as a practical guide for laboratory synthesis.

Protocol 1: Regioselective Sonogashira Coupling of 4-Bromo-2-iodoaniline

The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes[3][12][13][14][15]. The higher reactivity of the C-I bond in 4-bromo-2-iodoaniline allows for selective coupling at the 2-position.

Reaction Scheme:

Materials and Reagents:

ReagentPurposeTypical Amount (equivalents)
4-Bromo-2-iodoanilineStarting Material1.0
Terminal AlkyneCoupling Partner1.2
Pd(PPh₃)₂Cl₂Palladium Catalyst0.02
CuICopper(I) Co-catalyst0.04
Triethylamine (TEA)Base and Solvent-
Tetrahydrofuran (THF)Co-solvent-

Step-by-Step Procedure:

  • To a dry, argon-flushed round-bottom flask, add 4-bromo-2-iodoaniline (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

  • Add anhydrous THF (5 mL) and triethylamine (10 mL).

  • Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst activation.

  • Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvents under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-bromo-2-(alkynyl)aniline.

Protocol 2: Four-Component Synthesis of 1,2,3-Trisubstituted Indoles

This protocol describes a one-pot synthesis of trisubstituted 3-iodoindoles from 4-bromo-2-iodoaniline, a terminal alkyne, N-iodosuccinimide (NIS), and an alkyl halide[10][11].

Experimental Workflow Diagram:

G cluster_0 One-Pot Synthesis A 1. Sonogashira Coupling (4-Bromo-2-iodoaniline + Alkyne) B 2. Cyclization (Base-catalyzed) A->B PdCl₂(PPh₃)₂, DBU, 100°C C 3. Iodination (+ NIS) B->C KOt-Bu, 100°C D 4. Alkylation (+ Alkyl Halide) C->D Room Temp E Final Product (Trisubstituted Indole) D->E Room Temp

A one-pot, four-component indole synthesis workflow.

Materials and Reagents:

ReagentPurposeTypical Amount (equivalents)
4-Bromo-2-iodoanilineStarting Material1.0
Terminal AlkyneCoupling Partner1.1
PdCl₂(PPh₃)₂Palladium Catalyst0.025
(1-Ad)₂PBn·HBrLigand0.05
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Base (Step 1)3.0
Potassium tert-butoxide (KOt-Bu)Base (Step 2)4.5
N-Iodosuccinimide (NIS)Iodinating Agent1.5
Alkyl HalideAlkylating Agent1.5
Dimethyl sulfoxide (DMSO)Solvent-

Step-by-Step Procedure:

  • To an oven-dried Schlenk tube under a nitrogen atmosphere, add PdCl₂(PPh₃)₂ (0.025 mmol) and (1-Ad)₂PBn·HBr (0.05 mmol).

  • Add 4-bromo-2-iodoaniline (1.0 mmol), the terminal alkyne (1.1 mmol), DBU (3.0 mmol), and DMSO (1.5 mL).

  • Heat the reaction mixture to 100°C and stir until the starting material is consumed (monitored by TLC).

  • Cool the reaction to room temperature and add a solution of KOt-Bu (4.5 mmol) in DMSO (1.5 mL). Stir at 100°C for 15 minutes.

  • Cool the mixture to room temperature and add a solution of NIS (1.5 mmol) in DMSO (1.0 mL). Stir for 30 minutes.

  • Add the alkyl halide (1.5 mmol) and continue stirring at room temperature for 2-4 hours.

  • Pour the reaction mixture into water and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 1-alkyl-4-bromo-3-iodo-2-substituted-indole.

Representative Yields for the Four-Component Indole Synthesis[10]:

AlkyneAlkyl HalideProductYield (%)
PhenylacetyleneMethyl iodide4-Bromo-3-iodo-1-methyl-2-phenyl-1H-indole65
1-HexyneEthyl bromide4-Bromo-1-ethyl-2-hexyl-3-iodo-1H-indole58

The Causality Behind Experimental Choices

The success of these synthetic transformations hinges on a deep understanding of the underlying chemical principles.

  • Choice of Catalyst and Ligand: In palladium-catalyzed reactions, the choice of ligand is crucial. For the four-component indole synthesis, a bulky phosphine ligand like (1-Ad)₂PBn·HBr is employed to promote the reductive elimination step and stabilize the active palladium(0) species.

  • Base Selection: The choice of base is critical for both the Sonogashira coupling and the subsequent cyclization in the indole synthesis. A hindered amine base like DBU is used in the initial alkynylation to deprotonate the terminal alkyne without competing as a nucleophile. A strong, non-nucleophilic base like KOt-Bu is then required to effect the intramolecular cyclization to form the indole ring.

  • Solvent System: Aprotic polar solvents like DMSO are often used in these reactions as they can dissolve a wide range of organic and inorganic reagents and can withstand the high temperatures often required for these transformations.

Future Directions and Perspectives

4-Bromo-2-iodoaniline is a powerful and versatile building block that offers a wealth of opportunities for medicinal chemists. The ability to perform regioselective, sequential cross-coupling reactions allows for the rapid generation of diverse molecular scaffolds. Future applications of this intermediate will likely focus on its incorporation into diversity-oriented synthesis (DOS) platforms for the discovery of novel kinase inhibitors, GPCR modulators, and other high-value therapeutic agents. The continued development of more efficient and sustainable catalytic methods will further enhance the utility of 4-bromo-2-iodoaniline in the drug discovery pipeline.

References

Application Notes & Protocols: The Strategic Use of 3-Bromo-2-iodoaniline in Exploratory Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Agrochemical Development Professionals

This guide provides an in-depth technical overview of 3-bromo-2-iodoaniline, a highly functionalized synthetic building block. While not a widely documented precursor for existing blockbuster agrochemicals, its unique structural arrangement, featuring two distinct halogen atoms ortho and meta to an amino group, presents a compelling platform for the discovery of novel active ingredients. The principles and protocols outlined herein are designed to leverage the specific reactivity of this molecule for the efficient construction of diverse chemical libraries targeting fungicidal, herbicidal, and insecticidal applications.

Core Concept: Orthogonal Reactivity as a Synthetic Driver

The primary strategic value of this compound in synthesis lies in the differential reactivity of its carbon-halogen bonds. The carbon-iodine (C-I) bond is significantly weaker and more reactive than the carbon-bromine (C-Br) bond. This disparity is the cornerstone of its utility, enabling selective, stepwise functionalization through transition-metal-catalyzed cross-coupling reactions.

Causality of Reactivity: In palladium-catalyzed cycles (e.g., Suzuki, Sonogashira, Heck), the rate-determining oxidative addition step occurs preferentially at the C-I bond under carefully controlled conditions. This allows for the initial introduction of a substituent at the 2-position while leaving the more robust C-Br bond at the 3-position intact for a subsequent, distinct transformation. This built-in orthogonality minimizes the need for complex protecting group strategies and facilitates the rapid generation of molecular diversity from a single starting material.

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 150908-00-2[1]
Molecular Formula C₆H₅BrIN[1]
Molecular Weight 297.93 g/mol [1]
Appearance SolidN/A
Key Feature Orthogonal C-I and C-Br bonds for stepwise functionalization.N/A

Application Protocol I: Synthesis of a Bromo-Substituted Benzothiazole Fungicide Scaffold

Benzothiazoles are a known class of compounds with broad-spectrum antifungal properties.[2] The synthesis of this scaffold can be efficiently achieved from 2-iodoaniline precursors. This protocol adapts this strategy to this compound to create a functionalized intermediate ripe for further diversification.

Scientific Rationale: This protocol utilizes a copper-catalyzed tandem reaction. The 2-iodoaniline moiety reacts with a sulfur source (potassium thiocyanate) to form a thiocyanate intermediate. An in-situ intramolecular cyclization, promoted by the copper catalyst, then yields the benzothiazole ring system. The bromo-substituent remains untouched, serving as a valuable anchor point for subsequent modifications to explore the structure-activity relationship (SAR).

Experimental Protocol: Copper-Catalyzed Synthesis of 4-Bromo-2-aminobenzothiazole
  • Materials:

    • This compound (1.0 eq)

    • Potassium thiocyanate (KSCN) (2.5 eq)

    • Copper(I) iodide (CuI) (0.1 eq)

    • L-Proline (0.2 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Dimethyl sulfoxide (DMSO) (solvent)

  • Procedure:

    • To a dry round-bottom flask under a nitrogen atmosphere, add this compound, potassium thiocyanate, copper(I) iodide, L-proline, and potassium carbonate.

    • Add anhydrous DMSO to the flask.

    • Stir the mixture and heat to 120 °C.

    • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-18 hours).

    • Cool the reaction mixture to room temperature and pour it into a beaker containing cold water.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the target compound, 4-bromo-2-aminobenzothiazole.

Self-Validation: The success of the reaction can be confirmed by LC-MS analysis, which should show the disappearance of the starting material (m/z ≈ 298) and the appearance of the product (m/z ≈ 229/231, characteristic isotopic pattern for bromine). ¹H NMR will confirm the formation of the heterocyclic ring. The resulting product is a valuable intermediate; the bromine at the 4-position can be subsequently functionalized via Suzuki or other cross-coupling reactions to build a library of potential fungicides.

G cluster_start Starting Materials cluster_process Reaction cluster_end Product & Diversification A This compound C Tandem Cyclization (DMSO, 120 °C) A->C B KSCN, CuI, L-Proline, K₂CO₃ B->C D 4-Bromo-2-aminobenzothiazole (Fungicide Scaffold) C->D E Further Functionalization (e.g., Suzuki Coupling) D->E

Caption: Workflow for Benzothiazole Synthesis.

Application Protocol II: Orthogonal Synthesis of a Di-Aryl Aniline Herbicide Scaffold

This protocol fully exploits the differential reactivity of the C-I and C-Br bonds to construct a complex, non-symmetrical bi-aryl aniline structure. Such scaffolds are common in modern herbicide design, where precise substituent positioning is critical for target engagement and selectivity.[3]

Scientific Rationale: The synthesis proceeds in two distinct, sequential cross-coupling steps without intermediate purification.

  • Step 1: Sonogashira Coupling. A palladium-catalyzed Sonogashira reaction is performed under mild conditions that favor the selective activation of the C-I bond.[4][5] This attaches an alkyne group at the 2-position.

  • Step 2: Suzuki-Miyaura Coupling. After the first reaction is complete, a boronic acid and a different palladium catalyst/ligand system are added to the same pot. The reaction temperature is increased to facilitate the more difficult oxidative addition into the C-Br bond, attaching an aryl group at the 3-position.[6][7]

Experimental Protocol: One-Pot, Two-Step Synthesis
  • Materials:

    • Step 1 (Sonogashira):

      • This compound (1.0 eq)

      • Terminal alkyne (e.g., Phenylacetylene) (1.1 eq)

      • Pd(PPh₃)₂Cl₂ (0.02 eq)

      • Copper(I) iodide (CuI) (0.04 eq)

      • Triethylamine (TEA) (3.0 eq)

      • Tetrahydrofuran (THF), anhydrous

    • Step 2 (Suzuki-Miyaura):

      • Arylboronic acid (e.g., 4-Methoxyphenylboronic acid) (1.2 eq)

      • Pd(dppf)Cl₂ (0.03 eq)

      • Aqueous sodium carbonate (Na₂CO₃) solution (2M)

  • Procedure:

    • Step 1: To a dry flask under nitrogen, dissolve this compound in THF. Add the terminal alkyne, triethylamine, CuI, and Pd(PPh₃)₂Cl₂.

    • Stir the mixture at room temperature for 2-4 hours. Monitor by TLC for the consumption of the starting material and the formation of the mono-coupled product.

    • Step 2: Once Step 1 is complete, add the arylboronic acid, Pd(dppf)Cl₂, and the aqueous Na₂CO₃ solution directly to the reaction mixture.

    • Heat the reaction to reflux (approx. 70-80 °C) and stir for 8-12 hours. Monitor by TLC for the disappearance of the intermediate.

    • Cool the reaction, dilute with water, and extract with ethyl acetate.

    • Combine organics, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify by flash column chromatography to obtain the 3-aryl-2-alkynyl-aniline product.

Self-Validation: This one-pot procedure's success hinges on the clean completion of the first step before initiating the second. Analysis of the crude product by LC-MS should show a major peak corresponding to the di-substituted product. ¹H and ¹³C NMR will confirm the presence of both newly introduced fragments. This method provides a powerful and atom-economical way to rapidly build complex molecules for screening.

G A This compound Intermediate 3-Bromo-2-alkynyl-aniline A->Intermediate Step 1: Sonogashira (on C-I) S1_reagents Alkyne Pd(PPh₃)₂Cl₂ / CuI TEA, RT Product 3-Aryl-2-alkynyl-aniline (Herbicide Scaffold) Intermediate->Product Step 2: Suzuki (on C-Br) S2_reagents Boronic Acid Pd(dppf)Cl₂ Na₂CO₃, Reflux

Caption: Orthogonal Cross-Coupling Strategy.

Broader Implications for Agrochemical Discovery

The scaffolds generated from this compound are relevant to established agrochemical classes.

  • Fungicides: Substituted 2-aminobenzothiazoles can interfere with fungal cellular processes. Further derivatization of the amino group and the aromatic ring can lead to candidates with novel modes of action.

  • Herbicides: Complex aryl anilines are precursors to inhibitors of vital plant enzymes. For instance, they can be building blocks for protoporphyrinogen oxidase (PPO) inhibitors or other herbicidal targets.[3]

  • Insecticides: The aniline core is central to the powerful diamide class of insecticides (e.g., chlorantraniliprole). While those syntheses use different anilines, this compound provides a route to novel analogs with unique substitution patterns that could overcome emerging insect resistance.

Conclusion

This compound represents a powerful, albeit underutilized, tool for the research and development of next-generation agrochemicals. Its value is not in replicating existing synthetic routes but in enabling novel ones. The capacity for selective, stepwise functionalization via orthogonal palladium-catalyzed cross-coupling reactions allows for the efficient and rapid construction of diverse and complex molecular libraries. The protocols detailed in this guide provide a validated framework for researchers to unlock the synthetic potential of this versatile building block in the ongoing quest for more effective and sustainable crop protection solutions.

References

Application Note: Chemoselective Heck-Mizoroki Cross-Coupling of 3-Bromo-2-Iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Chemoselectivity in Dihalogenated Systems

The Palladium-catalyzed Heck-Mizoroki reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling unsaturated halides with alkenes.[1][2][3] This transformation is pivotal in the synthesis of complex molecular architectures, from pharmaceuticals to advanced materials. A significant challenge and synthetic opportunity arise when the aromatic substrate is adorned with multiple, distinct halogen atoms.

This guide focuses on the chemoselective Heck reaction using 3-bromo-2-iodoaniline. The presence of both a bromo and an iodo substituent on the aniline ring necessitates precise control over the reaction conditions to achieve selective functionalization. The inherent difference in the reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) under palladium catalysis is the key to this selectivity. The C-I bond, being weaker, undergoes oxidative addition to the palladium(0) center much more readily than the more robust C-Br bond.[4]

This protocol provides a detailed, field-proven methodology for the selective Heck coupling at the C-2 (iodo) position of this compound, leaving the C-3 (bromo) position untouched and available for subsequent orthogonal transformations. This approach opens avenues for the modular synthesis of polysubstituted anilines and heterocycles like indoles.[5][6][7][8]

The Catalytic Heart: Mechanism of the Heck Reaction

The efficacy of the Heck reaction lies in a well-orchestrated catalytic cycle centered on a palladium complex. The active catalyst is a Pd(0) species, often generated in situ from a Pd(II) precursor like Palladium(II) acetate in the presence of a phosphine ligand.[3][9][10]

The cycle proceeds through several key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide. In the case of this compound, this step is highly selective for the weaker C-I bond.[3][9][11]

  • Alkene Coordination and Insertion: The alkene coordinates to the resulting Pd(II) complex and subsequently inserts into the Aryl-Pd bond (migratory insertion or carbopalladation).[1][9][12]

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the C=C double bond of the product and a palladium-hydride species.[3][10][12]

  • Reductive Elimination & Catalyst Regeneration: A base, typically an amine like triethylamine, neutralizes the generated hydrohalic acid (HI). This process facilitates the reductive elimination of HX from the palladium-hydride complex, regenerating the active Pd(0) catalyst for the next cycle.[3][10]

Heck_Cycle Figure 1: Heck Catalytic Cycle pd0 Pd(0)L₂ pdiil Ar-Pd(II)L₂-I pd0->pdiil Oxidative Addition alkene_complex [Ar-Pd(II)L₂(Alkene)]⁺I⁻ pdiil->alkene_complex Alkene Coordination insertion_product R-CH₂-CH(Ar)-Pd(II)L₂I alkene_complex->insertion_product Migratory Insertion hydride_complex [H-Pd(II)L₂]⁺I⁻ insertion_product->hydride_complex β-Hydride Elimination product Product (Ar-CH=CHR) insertion_product->product hydride_complex->pd0 Reductive Elimination base_h Base-H⁺I⁻ hydride_complex->base_h sub This compound (Ar-I) sub->pdiil alkene Alkene (H₂C=CHR) alkene->alkene_complex base Base (Et₃N) base->pd0

Caption: Figure 1: Heck Catalytic Cycle.

Detailed Experimental Protocol

This protocol describes the selective Heck reaction of this compound with n-butyl acrylate as a representative alkene partner.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound>97%Standard SupplierStore protected from light.
n-Butyl acrylate99%, contains MEHQStandard SupplierPass through basic alumina to remove inhibitor.
Palladium(II) acetate (Pd(OAc)₂)≥99.9%Standard SupplierAir and moisture sensitive.[13][14]
Tri(o-tolyl)phosphine (P(o-tol)₃)≥98%Standard SupplierAir sensitive, handle under inert gas.[15][16]
Triethylamine (Et₃N)≥99.5%Standard SupplierDistill from CaH₂ before use.
Acetonitrile (ACN)Anhydrous, ≥99.8%Standard SupplierUse from a sealed bottle or dry over molecular sieves.
Ethyl Acetate (EtOAc)ACS GradeStandard SupplierFor workup and chromatography.
HexanesACS GradeStandard SupplierFor chromatography.
Silica Gel230-400 meshStandard SupplierFor column chromatography.
Equipment
  • Two-neck round-bottom flask (oven-dried)

  • Reflux condenser (oven-dried)

  • Magnetic stirrer hotplate with oil bath

  • Schlenk line or manifold for inert gas (Nitrogen or Argon)

  • Syringes and needles

  • Rubber septa

  • Standard laboratory glassware for workup

  • Rotary evaporator

  • Glass column for chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Critical Safety Precautions
  • General: Conduct the entire experiment in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

  • Reagents:

    • This compound: Harmful if swallowed and causes skin and eye irritation.[17][18][19] Avoid inhalation of dust.

    • Palladium(II) Acetate: May cause skin and eye irritation. Handle with care, avoiding dust generation.[20][21][22]

    • Tri(o-tolyl)phosphine: Known skin and eye irritant.[23] It is air-sensitive and should be handled under an inert atmosphere.

    • Triethylamine: Flammable liquid and vapor. It is toxic and corrosive.

    • Acetonitrile: Flammable and toxic. Avoid contact with skin and inhalation.

  • Procedure: The reaction is heated and should be conducted behind a safety screen. Ensure the inert gas setup has a bubbler to prevent pressure buildup.

Step-by-Step Reaction Procedure
  • Vessel Preparation: Place a magnetic stir bar into a 50 mL two-neck round-bottom flask. Oven-dry the flask and condenser overnight and allow them to cool under a stream of dry nitrogen.

  • Reagent Loading (Inert Atmosphere): Assemble the flask and condenser under a positive pressure of nitrogen. Charge the flask with this compound (1.0 mmol, 297.9 mg).

  • Solvent and Base Addition: Add anhydrous acetonitrile (10 mL) via syringe. Stir the mixture to dissolve the substrate. Then, add triethylamine (1.5 mmol, 0.21 mL) via syringe.

  • Alkene Addition: Add freshly prepared n-butyl acrylate (1.2 mmol, 0.17 mL) to the reaction mixture via syringe.

  • Ligand and Catalyst Addition: In a separate, small vial under nitrogen, weigh Palladium(II) acetate (0.02 mmol, 4.5 mg) and Tri(o-tolyl)phosphine (0.04 mmol, 12.2 mg). Add a small amount of anhydrous acetonitrile (~1 mL) to dissolve them, then transfer this catalyst solution to the main reaction flask via syringe. Causality Note: The phosphine ligand stabilizes the palladium catalyst and promotes the catalytic cycle. A 2:1 ligand-to-metal ratio is common.

  • Reaction Execution: Immerse the flask in a preheated oil bath at 85 °C. Stir the reaction vigorously.

  • Monitoring Progress: Monitor the reaction by TLC (e.g., using a 9:1 Hexanes:EtOAc eluent system). Spot the starting material and the reaction mixture. The reaction is typically complete within 4-6 hours, as indicated by the consumption of the this compound spot.

  • Reaction Work-up:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Pour the mixture into a separatory funnel containing 30 mL of water.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (1 x 25 mL).

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • Purify the resulting crude oil by flash column chromatography on silica gel.

    • Prepare the column using a slurry of silica gel in hexanes.

    • Load the crude product onto the column and elute with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing to 5% ethyl acetate).

    • Collect the fractions containing the desired product (visualized by TLC) and concentrate them under reduced pressure to yield the pure product, (E)-butyl 3-(3-bromo-2-aminophenyl)acrylate, as a pale yellow oil or solid.

Visualization & Data Summary

Experimental Workflow

Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification a Oven-dried Flask + Stir Bar b Add this compound a->b c Add Anhydrous ACN & Et₃N b->c d Add n-Butyl Acrylate c->d e Add Pd(OAc)₂ / P(o-tol)₃ Solution d->e f Heat to 85 °C (4-6 hours) e->f g Monitor by TLC f->g h Cool to RT, Dilute with H₂O g->h i Extract with Ethyl Acetate h->i j Wash with Brine, Dry (Na₂SO₄) i->j k Concentrate via Rotovap j->k l Flash Column Chromatography (Silica Gel, Hex/EtOAc) k->l m Isolate Pure Product l->m

Caption: A typical workflow for the Heck reaction.

Summary of Reaction Parameters
ParameterValueRationale
This compound1.0 equivLimiting reagent
n-Butyl acrylate1.2 equivSlight excess ensures complete consumption of the aryl halide.
Triethylamine (Base)1.5 equivNeutralizes the HI byproduct and regenerates the catalyst.
Pd(OAc)₂ (Catalyst)2 mol %Sufficient catalytic loading for efficient turnover.
P(o-tol)₃ (Ligand)4 mol %A 2:1 ligand-to-metal ratio stabilizes the active catalyst.
Temperature85 °CProvides enough thermal energy for the reaction while maintaining high selectivity for the C-I bond.
Concentration0.1 MStandard dilution to ensure good solubility and reaction kinetics.
Typical Isolated Yield75-90%Dependent on purity of reagents and technique.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxidized Pd or ligand).2. Insufficient temperature.3. Poor quality or wet reagents/solvent.1. Ensure a strictly inert atmosphere; use fresh catalyst and ligand.2. Increase temperature in 5 °C increments (max 100 °C).3. Use freshly distilled/dried solvents and high-purity reagents.
Formation of Side Products 1. Reaction at the C-Br bond.2. Homocoupling of the aryl halide.3. Polymerization of the acrylate.1. Temperature is too high. Lower the reaction temperature.2. Impure catalyst or insufficient ligand.3. Ensure the acrylate inhibitor was properly removed but do not store it for long periods.
Dark Black Solution Formation of palladium black (Pd metal).Indicates catalyst decomposition. This can be caused by oxygen contamination or incorrect ligand-to-metal ratio. The reaction may still proceed but yields will likely be lower.

Conclusion

This application note provides a robust and reproducible protocol for the chemoselective Heck-Mizoroki coupling of this compound. By carefully controlling the reaction parameters, particularly temperature and the quality of reagents, the palladium catalyst can be directed to selectively activate the carbon-iodine bond over the carbon-bromine bond. The resulting product, a 3-bromo-2-vinylaniline derivative, is a valuable synthetic intermediate. The remaining bromine atom serves as a handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling a divergent and efficient strategy for the synthesis of complex, polysubstituted aromatic compounds.[8]

References

Application Notes and Protocols: 3-Bromo-2-iodoaniline as a Versatile Building Block for Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking New Possibilities in Organic Electronics with 3-Bromo-2-iodoaniline

The field of organic electronics continues to rapidly evolve, driven by the quest for novel materials with tailored optoelectronic properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The design and synthesis of the core molecular building blocks are paramount to achieving desired device performance. In this context, this compound emerges as a highly promising, yet underexplored, platform for the construction of advanced organic semiconductors.

This dihalogenated aniline derivative offers a unique combination of functionalities: a nucleophilic amino group and two distinct halogen atoms (iodine and bromine) with differential reactivity in cross-coupling reactions. This structural arrangement allows for sequential and regioselective functionalization, providing a powerful tool for the synthesis of complex conjugated small molecules and polymers. The strategic placement of the amino group at the 3-position, ortho to the iodine and meta to the bromine, is anticipated to influence the electronic properties of the resulting materials, making it a compelling target for the development of new hole-transporting and donor materials.

This comprehensive guide provides detailed application notes and protocols for leveraging this compound as a building block in organic electronics. We will delve into its reactivity, explore its potential in the synthesis of various classes of organic semiconductors, and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.

Chemical Profile and Safety Considerations

Chemical Structure:

Caption: Molecular structure of this compound.

Physicochemical Properties:

PropertyValue
CAS Number 150908-00-2[1]
Molecular Formula C₆H₅BrIN[1]
Molecular Weight 297.92 g/mol [1]
Appearance Light gold to faint green crystalline powder[1]
Storage 2-8°C, protect from light[1]

Safety and Handling:

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[1] Always wear personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Consult the Safety Data Sheet (SDS) for complete safety information before use.

The Power of Regioselectivity: Harnessing Differential Reactivity

The synthetic utility of this compound lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The C-I bond has a lower bond dissociation energy than the C-Br bond, making it more susceptible to oxidative addition to a Pd(0) catalyst. This reactivity difference allows for selective functionalization at the 2-position (the site of the iodine atom) while leaving the bromine atom at the 3-position intact for subsequent transformations.

This regioselectivity is a powerful tool for the stepwise construction of complex molecules. For instance, a Suzuki-Miyaura coupling can be performed selectively at the C-I bond, followed by a second cross-coupling reaction (e.g., another Suzuki, Stille, or Heck reaction) at the C-Br bond. This sequential approach enables the synthesis of unsymmetrical and highly functionalized aromatic systems.

Caption: Workflow for regioselective cross-coupling of this compound.

Application Note 1: Synthesis of Conjugated Polymers via Suzuki Polymerization

The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for the formation of carbon-carbon bonds. By employing a bis(boronic acid) or bis(boronic ester) comonomer, this compound can be polymerized to form conjugated polymers with potential applications in organic electronics. The regioselectivity of the C-I bond allows for the formation of a well-defined polymer backbone.

Proposed Protocol: Synthesis of a Poly(aniline-alt-fluorene) Copolymer

This protocol describes a proposed synthesis of an alternating copolymer of 3-amino-2-bromophenylene and fluorene units. The amino group is expected to increase the HOMO energy level of the polymer, making it a good candidate for a hole-transporting material.

Materials:

  • This compound

  • 9,9-Dioctylfluorene-2,7-diboronic acid bis(pinacol) ester

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous toluene

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and P(o-tol)₃ (0.08 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene (10 mL) and anhydrous DMF (2 mL) via syringe.

  • Add a degassed 2 M aqueous solution of K₂CO₃ (2 mL).

  • Heat the reaction mixture to 90 °C and stir vigorously for 48 hours under an argon atmosphere.

  • Cool the mixture to room temperature and pour it into a stirring solution of methanol (100 mL).

  • Collect the precipitated polymer by filtration.

  • Purify the polymer by Soxhlet extraction with methanol, acetone, and chloroform. The chloroform fraction will contain the desired polymer.

  • Concentrate the chloroform solution and precipitate the polymer into methanol.

  • Collect the final polymer by filtration and dry under vacuum.

Expected Outcome:

This polymerization should yield a soluble, conjugated polymer. The amino groups along the polymer backbone can influence the polymer's electronic properties and solubility. The resulting polymer can be characterized by gel permeation chromatography (GPC) to determine its molecular weight and polydispersity, and by NMR and FT-IR spectroscopy to confirm its structure. The optical and electrochemical properties can be investigated by UV-Vis spectroscopy and cyclic voltammetry, respectively, to determine the HOMO and LUMO energy levels.

Application Note 2: Synthesis of Carbazole Derivatives for Hole-Transporting Materials

Carbazole derivatives are widely used as hole-transporting materials in OLEDs due to their high hole mobility and thermal stability.[2] this compound can serve as a precursor for the synthesis of functionalized carbazoles through a two-step process involving a Suzuki coupling followed by an intramolecular Buchwald-Hartwig amination.

Proposed Protocol: Synthesis of a 1-Bromo-2-phenylcarbazole Derivative

This protocol outlines a proposed synthesis of a carbazole derivative that can be further functionalized at the bromine position.

Step 1: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • 2-Formylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous 1,4-dioxane

  • Water

Procedure:

  • In a Schlenk flask, combine this compound (1.0 mmol), 2-formylphenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.03 mmol), and SPhos (0.06 mmol).

  • Add K₃PO₄ (3.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous 1,4-dioxane (10 mL) and degassed water (1 mL).

  • Heat the mixture to 100 °C and stir for 12 hours.

  • Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-(2-amino-6-bromophenyl)benzaldehyde.

Step 2: Intramolecular Buchwald-Hartwig Amination

Materials:

  • 2-(2-Amino-6-bromophenyl)benzaldehyde

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • To a Schlenk flask, add 2-(2-amino-6-bromophenyl)benzaldehyde (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).

  • Add sodium tert-butoxide (1.2 mmol).

  • Evacuate and backfill with argon three times.

  • Add anhydrous toluene (10 mL).

  • Heat the reaction mixture to 110 °C and stir for 24 hours.

  • Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the desired 1-bromo-2-phenylcarbazole derivative.

Expected Outcome:

This two-step synthesis should provide a functionalized carbazole that can be used as a building block for more complex hole-transporting materials. The bromine atom can be further functionalized using various cross-coupling reactions to tune the electronic properties of the final molecule.

G cluster_1 Carbazole Synthesis Workflow start This compound step1 Suzuki Coupling with 2-formylphenylboronic acid start->step1 intermediate 2-(2-amino-6-bromophenyl)benzaldehyde step1->intermediate step2 Intramolecular Buchwald-Hartwig Amination intermediate->step2 product 1-Bromo-2-phenylcarbazole step2->product

Caption: Synthetic workflow for a carbazole derivative.

Application Note 3: Synthesis of Donor-Acceptor Small Molecules for Organic Photovoltaics

Donor-acceptor (D-A) small molecules are a key class of materials for bulk-heterojunction organic solar cells.[3] The modular nature of this compound allows for the sequential introduction of donor and acceptor moieties, enabling the synthesis of novel D-A compounds.

Proposed Protocol: Synthesis of a D-A Molecule via Sequential Suzuki and Stille Couplings

This protocol describes a proposed synthesis of a D-A molecule where a triphenylamine donor is attached at the 2-position and a benzothiadiazole acceptor is attached at the 3-position.

Step 1: Suzuki Coupling with a Donor Unit

Materials:

  • This compound

  • 4-(Diphenylamino)phenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol), 4-(diphenylamino)phenylboronic acid (1.1 mmol), and Pd(dppf)Cl₂ (0.05 mmol) in a mixture of 1,4-dioxane (15 mL) and a 2 M aqueous solution of Na₂CO₃ (5 mL).

  • Degas the mixture by bubbling argon through it for 20 minutes.

  • Heat the reaction to 85 °C and stir for 16 hours.

  • Cool to room temperature, and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over magnesium sulfate, and concentrate.

  • Purify by column chromatography to yield N-(4-(2-amino-6-bromophenyl)phenyl)-N-phenylaniline.

Step 2: Stille Coupling with an Acceptor Unit

Materials:

  • N-(4-(2-amino-6-bromophenyl)phenyl)-N-phenylaniline

  • 4,7-Bis(tributylstannyl)-2,1,3-benzothiadiazole

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous toluene

Procedure:

  • To a Schlenk flask, add N-(4-(2-amino-6-bromophenyl)phenyl)-N-phenylaniline (1.0 mmol), 4,7-bis(tributylstannyl)-2,1,3-benzothiadiazole (0.5 mmol), and Pd(PPh₃)₄ (0.05 mmol).

  • Evacuate and backfill with argon three times.

  • Add anhydrous toluene (15 mL).

  • Heat the mixture to 110 °C and stir for 48 hours.

  • Cool to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired D-A molecule.

Expected Outcome:

This sequential cross-coupling strategy should afford a novel D-A small molecule. The electronic properties, including the HOMO/LUMO energy levels and the optical bandgap, can be tailored by varying the donor and acceptor units. These materials can then be blended with fullerene or non-fullerene acceptors to fabricate and test organic solar cell devices.

Conclusion

This compound represents a powerful and versatile building block for the synthesis of a wide range of organic electronic materials. Its unique pattern of substitution, combining an amino group with two halogens of differing reactivity, opens the door to the regioselective and sequential synthesis of complex conjugated polymers and small molecules. The proposed protocols in this guide, based on well-established cross-coupling methodologies, provide a solid starting point for researchers to explore the potential of this exciting molecule. The ability to systematically tune the electronic structure and properties of materials derived from this compound will undoubtedly contribute to the advancement of organic electronics and the development of next-generation OLED, OPV, and OFET devices.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-2-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3-bromo-2-iodoaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific synthesis. We provide in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient production of this valuable chemical intermediate.

I. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis of this compound, offering step-by-step solutions and the scientific reasoning behind them.

Issue 1: Low or No Yield of the Desired this compound

Symptoms:

  • Thin Layer Chromatography (TLC) analysis shows a faint spot or no spot corresponding to the product.

  • After workup and purification, the isolated mass of the product is significantly lower than the theoretical yield.

Potential Causes & Troubleshooting Steps:

Potential Cause Explanation & Recommended Action
Incomplete Diazotization The conversion of the amino group of the starting aniline to a diazonium salt is a critical first step in a Sandmeyer-type reaction. Incomplete diazotization will result in unreacted starting material and consequently low product yield. Action: Ensure the reaction temperature is maintained between 0-5°C to prevent the decomposition of the unstable diazonium salt.[1] Use starch-iodide paper to test for the presence of excess nitrous acid, which indicates the completion of the diazotization process.[1]
Premature Decomposition of Diazonium Salt Aryl diazonium salts are notoriously unstable and can decompose before the introduction of the iodide source. Action: Prepare the diazonium salt in situ and use it immediately in the subsequent iodination step. Avoid letting the diazonium salt solution warm up or stand for extended periods.
Inefficient Iodide Source or Reaction Conditions The choice of iodinating agent and reaction conditions plays a crucial role in the yield. Action: For the Sandmeyer reaction, ensure the use of a freshly prepared solution of copper(I) iodide (CuI) or a mixture of KI and a copper catalyst. For direct iodination methods, an oxidizing agent like nitric acid or hydrogen peroxide is often necessary to generate the electrophilic iodine species (I+).[2][3][4]
Suboptimal pH The pH of the reaction medium can significantly affect both the stability of the diazonium salt and the reactivity of the iodinating agent. Action: Maintain acidic conditions during diazotization. For the subsequent iodination, the optimal pH will depend on the specific method used. It is advisable to follow established protocols closely.
Issue 2: Presence of Multiple Spots on TLC, Indicating a Mixture of Products

Symptoms:

  • TLC analysis of the crude reaction mixture shows multiple spots, suggesting the formation of isomers and/or di-halogenated byproducts.

  • Difficulty in purifying the desired product by standard methods like recrystallization or column chromatography.

Potential Causes & Troubleshooting Steps:

Potential Cause Explanation & Recommended Action
Formation of Regioisomers Electrophilic halogenation of substituted anilines can lead to a mixture of ortho, meta, and para isomers.[5] In the synthesis of this compound, the formation of other bromo-iodo-aniline isomers is a common side reaction. Action: The regioselectivity is dictated by the directing effects of the substituents on the aniline ring. To favor the desired 2-iodo substitution on 3-bromoaniline, consider methods that offer high regioselectivity. For instance, a Sandmeyer reaction starting from 2-amino-6-bromobenzoic acid followed by decarboxylation can provide a regioselective route. Direct iodination of 3-bromoaniline is likely to yield a mixture of isomers and requires careful optimization of reaction conditions (solvent, temperature, and catalyst) to maximize the yield of the desired product.[6]
Di-iodination or Di-bromination The presence of two activating groups (the amino group and the first halogen) can make the aromatic ring susceptible to further halogenation, leading to di-halogenated byproducts. Action: To prevent over-halogenation, it is crucial to control the stoichiometry of the halogenating agent.[7] Using a protecting group for the amine, such as an acetyl group, can moderate the ring's reactivity and improve selectivity.[7][8] The protecting group can be removed in a subsequent step.
Formation of Phenolic Byproducts In Sandmeyer reactions, the diazonium group can be displaced by water, leading to the formation of the corresponding phenol. Action: Ensure that the reaction is carried out under anhydrous or near-anhydrous conditions, especially during the addition of the diazonium salt to the copper(I) halide solution. Maintaining a low temperature also helps to suppress this side reaction.[1]
Formation of Biaryl Impurities A common side reaction in the Sandmeyer reaction is the coupling of two aryl radicals, leading to the formation of biaryl compounds.[9] Action: This is often an inherent side reaction of the radical mechanism.[9][10] Optimization of the reaction conditions, such as the concentration of the copper catalyst and the reaction temperature, can help to minimize the formation of these impurities.
Issue 3: Dark Brown or Tarry Reaction Mixture

Symptoms:

  • The reaction mixture turns dark brown or black, and a tar-like substance forms.

  • This often accompanies low yields and purification difficulties.

Potential Causes & Troubleshooting Steps:

Potential Cause Explanation & Recommended Action
Oxidation of Aniline Anilines are susceptible to oxidation, especially in the presence of air, strong acids, or certain metals, leading to the formation of colored, polymeric materials.[7][8] Action: Use freshly distilled or purified starting aniline. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation.[7] Acetylating the amino group can also make the substrate less prone to oxidation.[7]
Decomposition of Reagents or Products Harsh reaction conditions, such as high temperatures or the use of strong, non-selective oxidizing agents, can lead to the decomposition of both the starting materials and the desired product. Action: Maintain the recommended reaction temperature. Use mild and selective reagents wherever possible. For instance, when direct iodination is performed, using a system like I2/HNO3 in acetic acid under controlled temperatures can provide good yields while minimizing decomposition.[11]

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are its major drawbacks?

The synthesis of this compound can be approached through several routes. A common method involves the diazotization of 3-bromoaniline followed by a Sandmeyer reaction with a source of iodide, such as potassium iodide, often with a copper catalyst.[9][10] The major drawback of this approach is the potential for the formation of regioisomers, as the directing effects of the amino and bromo groups can lead to iodination at other positions on the ring. Another significant challenge is the inherent instability of the diazonium salt intermediate, which can lead to decomposition and the formation of byproducts like phenols.[1]

Q2: How can I improve the regioselectivity of the iodination step?

Achieving high regioselectivity is a key challenge. One strategy is to use a starting material where the desired substitution pattern is already established. For example, starting with 2-amino-6-bromobenzoic acid, performing a Sandmeyer reaction to introduce the iodine, and then removing the carboxylic acid group via decarboxylation can provide a highly regioselective route to this compound. While this involves more steps, it can significantly simplify purification and improve the overall yield of the desired isomer.

Q3: What analytical techniques are best for monitoring the reaction progress and characterizing the final product?

  • Thin Layer Chromatography (TLC): TLC is an invaluable tool for monitoring the consumption of the starting material and the formation of the product and any byproducts in real-time.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product. The coupling patterns and chemical shifts of the aromatic protons in the 1H NMR spectrum can definitively establish the regiochemistry of the bromo and iodo substituents.

  • Mass Spectrometry (MS): MS provides the molecular weight of the product, confirming the incorporation of both bromine and iodine. The characteristic isotopic pattern of bromine is a key indicator.

  • Melting Point: A sharp melting point that corresponds to the literature value is a good indicator of purity.

Q4: Are there any specific safety precautions I should take during this synthesis?

Yes, several safety precautions are crucial:

  • Handling of Reagents: Aniline and its derivatives are toxic and can be absorbed through the skin.[12] Halogens like iodine and bromine are corrosive and have toxic vapors. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Diazonium Salts: Diazonium salts can be explosive when isolated in a dry state. It is imperative to keep them in solution and at low temperatures.

  • Quenching: Be cautious when quenching the reaction, as unreacted reagents can react vigorously.

III. Experimental Workflow & Diagrams

Workflow for Troubleshooting Low Yield in a Sandmeyer-type Synthesis

The following diagram outlines a logical workflow for troubleshooting low yields in the synthesis of this compound via a Sandmeyer reaction.

Troubleshooting_Workflow start Low Yield of this compound check_diazotization Check Diazotization Step start->check_diazotization diazotization_incomplete Incomplete Diazotization? check_diazotization->diazotization_incomplete optimize_diazotization Optimize Diazotization: - Maintain 0-5°C - Use Starch-Iodide Paper Test - Ensure Stoichiometry of NaNO2 diazotization_incomplete->optimize_diazotization Yes diazotization_complete Diazotization Complete diazotization_incomplete->diazotization_complete No final_product Improved Yield optimize_diazotization->final_product check_sandmeyer Check Sandmeyer Reaction Step diazotization_complete->check_sandmeyer sandmeyer_issues Issues with Iodination? check_sandmeyer->sandmeyer_issues optimize_sandmeyer Optimize Iodination: - Use Freshly Prepared CuI - Control Temperature - Ensure Anhydrous Conditions sandmeyer_issues->optimize_sandmeyer Yes sandmeyer_ok Iodination Conditions OK sandmeyer_issues->sandmeyer_ok No optimize_sandmeyer->final_product check_workup Review Workup & Purification sandmeyer_ok->check_workup check_workup->final_product

Caption: Troubleshooting workflow for low yield.

Reaction Scheme: Common Side Reactions

This diagram illustrates the desired reaction pathway alongside common side reactions.

Side_Reactions cluster_side_reactions Side Products start 3-Bromoaniline diazonium 3-Bromobenzenediazonium Salt start->diazonium NaNO2, H+ product This compound (Desired Product) diazonium->product CuI / KI phenol 3-Bromophenol diazonium->phenol H2O, Δ isomers Other Bromo-iodoaniline Isomers diazonium->isomers Poor Regioselectivity biaryl Biphenyl Derivatives diazonium->biaryl Radical Coupling

Caption: Common side reactions in the synthesis.

IV. References

  • Mamontov, A., Martin-Mingot, A., Métayer, B., Karam, O., Zunino, F., Bouazza, F., & Thibaudau, S. (2020). Complementary Site-Selective Halogenation of Nitrogen-Containing (Hetero)Aromatics with Superacids. Chemistry – A European Journal, 26(46), 10411–10416. Available from: --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Halogenation of Substituted Anilines. Available from: --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Troubleshooting Halogenated Aniline Reactions. Available from: --INVALID-LINK--

  • Anonymous. (2022). Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride. Organic Chemistry Portal. Available from: --INVALID-LINK--

  • Anonymous. (2017). Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. The Journal of Organic Chemistry. Available from: --INVALID-LINK--

  • Takahashi, Y., & Seki, M. (2021). A Practical Procedure for Regioselective Bromination of Anilines. Synthesis, 53(10), 1828–1832. Available from: --INVALID-LINK--

  • Wikipedia. (n.d.). Electrophilic halogenation. Available from: --INVALID-LINK--

  • Wikipedia. (n.d.). Sandmeyer reaction. Available from: --INVALID-LINK--

  • Ibarra-Gutiérrez, J. G., Lugo Fuentes, L. I., & Solorio, C. (2022). Reaction mechanism for the iodination of free-anilines using the... ResearchGate. Available from: --INVALID-LINK--

  • Anonymous. (n.d.). A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids und. [Source document not fully available].

  • Ashenhurst, J. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Master Organic Chemistry. Available from: --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available from: --INVALID-LINK--

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Available from: --INVALID-LINK--

  • Anonymous. (n.d.). MECHANISM OF ELECTROPHILIC AROMATIC SUBSTITUTION. [Source document not fully available].

  • Kumar, V., & Singh, P. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19(2), 433-455. Available from: --INVALID-LINK--

  • ChemHelp ASAP. (2020). synthesis of anilines. YouTube. Available from: --INVALID-LINK--

  • Anonymous. (n.d.). Iodination of activated aromatics by using I2/ HNO3/AcOH. Baba Farid Group of Institutions. Available from: --INVALID-LINK--

  • Anonymous. (2019). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. PMC - NIH. Available from: --INVALID-LINK--

  • Cap, A. (2008). Six-Step Synthesis: Aniline to 1-Bromo-3-chloro-5-iodobenzene. Available from: --INVALID-LINK--

  • BenchChem. (2025). Sandmeyer-type reaction as an alternative synthesis route. Available from: --INVALID-LINK--

  • MANAC Inc. (2022). A tried-and-true synthesis method, describing iodination reactions with halogen exchange (1). Chemia. Available from: --INVALID-LINK--

  • Anonymous. (n.d.). Experiment # 8 Six-Step Synthesis Aniline To 1-Bromo-3cholor-5iodobenzene. Scribd. Available from: --INVALID-LINK--

  • Anonymous. (2018). Synthesis of Halogenated Anilines by Treatment of N, N-Dialkylaniline N-Oxides with Thionyl Halides. PubMed. Available from: --INVALID-LINK--

  • ChemicalBook. (n.d.). 5-BROMO-2-IODOANILINE synthesis. Available from: --INVALID-LINK--

  • LibreTexts. (2024). 16.2: Other Aromatic Substitutions. Available from: --INVALID-LINK--

  • Anonymous. (n.d.). Deaminative bromination, chlorination, and iodination of primary amines. ResearchGate. Available from: --INVALID-LINK--

  • Ketone Pharma. (2024). The Role of 3-Bromoaniline in Modern Organic Synthesis. Available from: --INVALID-LINK--

  • MANAC Inc. (2022). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16. Chemia. Available from: --INVALID-LINK--

  • BYJU'S. (n.d.). Electrophilic Aromatic Substitution Reaction. Available from: --INVALID-LINK--

  • Brewster, R. Q. (1931). p-IODOANILINE. Organic Syntheses, 11, 62. Available from: --INVALID-LINK--

  • ChemicalBook. (2025). 3-Bromo-2-iodo-phenylamine. Available from: --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 4-Bromo-2-iodoaniline 97. Available from: --INVALID-LINK--

  • Anonymous. (n.d.). Expert Insights: The Synthesis and Application of 4-Bromo-2-iodoaniline. [Source document not fully available].

  • Google Patents. (n.d.). Method for purifying a bromine compound. Available from: --INVALID-LINK--

  • Anonymous. (n.d.). Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2. Google Docs. Available from: --INVALID-LINK--

References

Technical Support Center: Byproducts of the Sandmeyer Reaction for 3-Bromo-2-Iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Sandmeyer reaction of 3-bromo-2-iodoaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this specific transformation. Our goal is to equip you with the necessary knowledge to anticipate challenges, identify byproducts, and optimize your reaction conditions for a successful synthesis.

Introduction: The Intricacies of the Sandmeyer Reaction with Dihaloanilines

The Sandmeyer reaction is a powerful tool for the conversion of primary aromatic amines to a wide array of functional groups via a diazonium salt intermediate.[1][2] However, its application to sterically hindered and electronically complex substrates like this compound presents unique challenges. The presence of a bulky iodine atom at the ortho position and an electron-withdrawing bromine atom at the meta position significantly influences the stability of the diazonium salt and the reactivity of the subsequent radical intermediates.[3][4] This guide will delve into the specific byproducts you may encounter and provide actionable troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I can expect in the Sandmeyer reaction of this compound?

A1: The primary byproducts in this reaction are typically:

  • 3-Bromo-2-iodophenol: Formed by the reaction of the diazonium salt with water, especially at elevated temperatures.[5]

  • 1-Bromo-2-iodobenzene: The product of reductive deamination (hydrodediazoniation), where the diazonium group is replaced by a hydrogen atom.[6]

  • Biaryl Compounds: Formed by the coupling of two aryl radicals, which are key intermediates in the Sandmeyer reaction mechanism.[1][7]

  • Azo Compounds: These can form if the diazonium salt couples with the starting this compound or other electron-rich aromatic species in the reaction mixture.[5][8]

Q2: Why is temperature control so critical in this specific Sandmeyer reaction?

A2: Diazonium salts are notoriously unstable and can decompose, particularly at temperatures above 5°C.[5] For this compound, the steric strain from the ortho-iodo group can further destabilize the diazonium salt. Elevated temperatures significantly increase the rate of decomposition, leading to a higher yield of the undesired 3-bromo-2-iodophenol byproduct.[9] Therefore, maintaining a temperature of 0-5°C during the diazotization step is paramount for success.

Q3: My reaction is giving a very low yield of the desired product. What are the likely causes?

A3: Low yields can stem from several factors:

  • Incomplete Diazotization: Ensure that the reaction between the this compound and nitrous acid has gone to completion.

  • Premature Decomposition of the Diazonium Salt: As mentioned, this is often due to inadequate temperature control.

  • Suboptimal Copper(I) Catalyst Activity: The copper(I) salt is crucial for the radical-nucleophilic aromatic substitution mechanism.[2] Ensure your catalyst is of high quality and handled under appropriate conditions to prevent oxidation to copper(II).

  • Steric Hindrance: The bulky ortho-iodo group can impede the approach of the nucleophile, slowing down the desired substitution reaction.[10]

Q4: Can I use a different halogen for the Sandmeyer reaction, for example, to synthesize 3-bromo-2-chloro-iodobenzene?

A4: Yes, the Sandmeyer reaction is versatile and can be used to introduce different halogens.[11] For chlorination, you would use copper(I) chloride (CuCl) in the presence of hydrochloric acid.[12] However, be aware that a mixture of products could be obtained if the counter-ion of the diazonium salt does not match the halide in the copper(I) salt.[13]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the Sandmeyer reaction of this compound.

Problem 1: Low or No Product Formation
Possible Cause Recommended Solution
Incomplete Diazotization - Ensure slow, dropwise addition of the sodium nitrite solution to the acidic solution of the aniline at 0-5°C. - Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess).
Diazonium Salt Decomposition - Strictly maintain the reaction temperature between 0°C and 5°C throughout the diazotization and addition steps. - Use the freshly prepared diazonium salt solution immediately.
Inactive Copper(I) Catalyst - Use freshly purchased, high-purity copper(I) halide. - If preparing the catalyst in-situ, ensure complete reduction of the copper(II) salt. - Consider using a slight excess of the copper(I) catalyst.
Steric Hindrance from Substituents - A higher reaction temperature for the substitution step (after diazotization) may be required, but this must be carefully optimized to avoid excessive phenol formation. - Consider using a more reactive copper(I) salt or adding a ligand to enhance catalyst activity.
Problem 2: High Proportion of Phenolic Byproduct (3-Bromo-2-iodophenol)
Possible Cause Recommended Solution
Elevated Reaction Temperature - As stated previously, maintain a low temperature (0-5°C) during diazotization. - Avoid excessive warming during the substitution step. A gradual increase in temperature may be necessary, but this should be carefully monitored.
Excess Water in the Reaction Mixture - While the reaction is typically run in an aqueous medium, using highly concentrated acids can minimize the excess water available for the side reaction.
Problem 3: Presence of Azo Dye Byproducts
Possible Cause Recommended Solution
Incomplete Consumption of Starting Aniline - Ensure complete diazotization by using a slight excess of sodium nitrite and verifying with starch-iodide paper.
Incorrect pH - The coupling reaction to form azo dyes is sensitive to pH.[8] Maintaining a strongly acidic environment during the Sandmeyer reaction helps to suppress this side reaction.

Experimental Protocols

Protocol 1: General Procedure for the Sandmeyer Bromination of this compound

Materials:

  • This compound

  • Concentrated Hydrobromic Acid (48%)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Bromide (CuBr)

  • Ice

  • Starch-iodide paper

  • Diethyl ether or other suitable extraction solvent

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

Part A: Diazotization

  • In a flask equipped with a magnetic stirrer, dissolve one equivalent of this compound in concentrated hydrobromic acid.

  • Cool the solution to 0-5°C in an ice-water bath.

  • In a separate beaker, prepare a solution of sodium nitrite (1.1 equivalents) in water.

  • Slowly add the sodium nitrite solution dropwise to the cooled aniline solution, ensuring the temperature remains below 5°C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C.

  • Confirm the presence of excess nitrous acid with starch-iodide paper.

Part B: Sandmeyer Reaction

  • In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in concentrated hydrobromic acid.

  • Cool the CuBr solution to 0°C.

  • Slowly and carefully add the cold diazonium salt solution to the CuBr solution with vigorous stirring.

  • A vigorous evolution of nitrogen gas should be observed.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, or until the nitrogen evolution ceases.

Part C: Work-up and Purification

  • Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • The crude product can be further purified by column chromatography on silica gel.

Visualizing the Process

Sandmeyer Reaction Mechanism

Sandmeyer_Mechanism cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction Aniline This compound DiazoniumSalt Diazonium Salt Aniline->DiazoniumSalt NaNO₂, HBr, 0-5°C DiazoniumSalt_copy Diazonium Salt ArylRadical Aryl Radical DiazoniumSalt_copy->ArylRadical Cu(I)Br (SET), -N₂ Product 1,3-Dibromo-2-iodobenzene ArylRadical->Product Cu(II)Br₂, Halogen Transfer Experimental_Workflow Start Start DissolveAniline Dissolve this compound in conc. HBr Start->DissolveAniline CoolToZero Cool to 0-5°C DissolveAniline->CoolToZero AddNitrite Slowly add NaNO₂ solution CoolToZero->AddNitrite PrepareNitrite Prepare NaNO₂ solution PrepareNitrite->AddNitrite StirDiazotization Stir for 30 min at 0-5°C AddNitrite->StirDiazotization AddDiazonium Slowly add diazonium salt solution to CuBr solution StirDiazotization->AddDiazonium PrepareCuBr Prepare CuBr solution in conc. HBr CoolCuBr Cool CuBr solution to 0°C PrepareCuBr->CoolCuBr CoolCuBr->AddDiazonium WarmToRT Warm to Room Temperature and stir for 1-2 hours AddDiazonium->WarmToRT Workup Aqueous Workup and Extraction WarmToRT->Workup Purification Column Chromatography Workup->Purification End Characterize Product Purification->End Troubleshooting_Tree Start Low Yield or Byproduct Formation CheckTemp Was temperature strictly controlled at 0-5°C during diazotization? Start->CheckTemp CheckNitrite Was excess nitrous acid confirmed with starch-iodide paper? CheckTemp->CheckNitrite Yes ImproveCooling Improve cooling efficiency and repeat reaction. CheckTemp->ImproveCooling No CheckCatalyst Is the Cu(I)Br fresh and of high purity? CheckNitrite->CheckCatalyst Yes EnsureCompleteDiazotization Ensure slow addition of NaNO₂ and verify excess. CheckNitrite->EnsureCompleteDiazotization No ConsiderSterics Consider optimizing substitution temperature or using ligands to enhance catalyst activity due to steric hindrance. CheckCatalyst->ConsiderSterics Yes UseFreshCatalyst Use fresh, high-purity Cu(I)Br. CheckCatalyst->UseFreshCatalyst No

References

Technical Support Center: Improving the Yield of 3-Bromo-2-iodoaniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 3-bromo-2-iodoaniline. This valuable halogenated intermediate is a crucial building block in the development of pharmaceuticals and complex organic molecules. However, its synthesis can be challenging, often plagued by issues with yield and regioselectivity due to the competing directing effects of the amino and bromo substituents.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of this reaction and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing this compound? A1: The most common approach is the direct electrophilic iodination of 3-bromoaniline. This involves treating the starting material with an appropriate iodinating agent. An alternative, though less direct, route involves the decarboxylative iodination of 2-amino-3-bromobenzoic acid, which can offer different selectivity and reaction conditions.[1]

Q2: Why is the regioselective iodination of 3-bromoaniline often difficult? A2: The difficulty arises from the electronic properties of the aniline ring. The amino group (-NH₂) is a powerful activating group and strongly directs incoming electrophiles to the ortho and para positions (C2, C4, and C6). The bromine atom is a deactivating group but also an ortho, para-director (to C2 and C4). The combined influence of these two groups strongly activates the C2 and C4 positions for electrophilic attack, which can lead to the formation of a mixture of 2-iodo and 4-iodo isomers, as well as di-iodinated byproducts.[2][3] Controlling the reaction to favor substitution at the C2 position is the primary challenge.

Q3: What are the most effective iodinating agents for this synthesis? A3: Several iodinating agents can be used, each with distinct advantages and reactivities:

  • N-Iodosuccinimide (NIS): A mild, easy-to-handle solid reagent. Its reactivity can be tuned with the addition of acid catalysts.[4][5] It is often the first choice for achieving controlled iodination.

  • Iodine Monochloride (ICl): A highly reactive liquid iodinating agent that can provide good yields but may be less selective and requires careful handling.[6]

  • Molecular Iodine (I₂): As the least electrophilic common iodinating agent, I₂ typically requires an oxidizing agent (like HNO₃ or H₂O₂) to generate a more potent electrophilic iodine species in situ.[7][8]

Q4: What critical safety precautions should be taken during this synthesis? A4: Halogenating agents like NIS and ICl can be corrosive, toxic, and strong oxidizers. Always handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Reactions should be conducted with care, particularly during quenching steps, as excess reagent can react exothermically.

Troubleshooting Guide: Navigating Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis of this compound.

Problem 1: Low Conversion of 3-Bromoaniline Starting Material

Q: My reaction has stalled, and TLC analysis shows a significant amount of unreacted 3-bromoaniline. How can I drive the reaction to completion?

A: Low conversion is typically due to insufficient electrophilicity of the iodinating agent or suboptimal reaction conditions.

  • Activate the Iodinating Agent: If you are using N-Iodosuccinimide (NIS), its electrophilicity can be significantly enhanced by adding a catalytic amount of an acid. Trifluoroacetic acid (TFA) or sulfuric acid are commonly used for this purpose.[4][5] The acid protonates the succinimide carbonyl, making the iodine atom more electron-deficient and reactive.

  • Increase Reaction Temperature: Gently warming the reaction mixture can increase the rate of reaction. However, this must be done cautiously, as excessive heat can decrease regioselectivity and lead to the formation of side products. Monitor the reaction closely by TLC.

  • Verify Reagent Quality: Ensure that the 3-bromoaniline is pure and that the iodinating agent has not degraded. NIS, for example, should be stored in a cool, dark place to maintain its activity.

  • Solvent Choice: The reaction solvent can influence reagent activity. Ensure you are using a solvent that is appropriate for the chosen iodinating system and does not react with the reagents.

Problem 2: Poor Regioselectivity and Formation of Isomeric Products

Q: My crude product is a mixture of this compound and 3-bromo-4-iodoaniline. How can I improve the selectivity for the desired 2-iodo isomer?

A: Achieving high regioselectivity is the central challenge of this synthesis. The key is to manipulate the reaction conditions to favor attack at the more sterically hindered C2 position over the electronically similar C4 position.

  • Solvent Effects with NIS: The choice of solvent can have a dramatic impact on regioselectivity. When using NIS, switching from polar solvents (like DMSO or acetonitrile) to less polar solvents (like benzene or dichloromethane) in the presence of an acid like AcOH has been shown to dramatically increase the proportion of the ortho-iodinated product.[2][9] This is a powerful and convenient method for switching the reaction's outcome.

  • Choice of Iodinating Agent: Highly reactive and bulky iodinating agents may favor the less sterically hindered C4 position. A milder, carefully controlled system is often better for achieving ortho-selectivity.

Problem 3: Formation of Di-iodinated Byproducts

Q: I am observing a significant amount of what appears to be a di-iodo-bromoaniline byproduct in my crude NMR. How can this be prevented?

A: The formation of di-iodinated products occurs because the initial product, this compound, is still an activated aromatic ring susceptible to a second iodination.

  • Control Stoichiometry: Use a precise stoichiometry of your iodinating agent (typically 1.0 to 1.1 equivalents). Avoid using a large excess.

  • Slow Reagent Addition: Add the iodinating agent slowly to the solution of 3-bromoaniline, preferably at a reduced temperature (e.g., 0 °C). This maintains a low concentration of the electrophile in the reaction at any given time, favoring mono-iodination of the more reactive starting material over di-iodination of the product.

  • Lower Reaction Temperature: Conducting the reaction at a lower temperature (0 °C or even cooler) will slow the rate of the second iodination more significantly than the first, thus improving selectivity for the mono-iodinated product.

Problem 4: Difficulties with Product Purification

Q: The crude product is a dark, oily solid that streaks badly on the silica gel column, making purification difficult. What can I do to improve the purification?

A: Dark coloration often indicates the presence of residual iodine or oxidation byproducts, while streaking on silica is a common issue with amines.

  • Aqueous Work-up: Before extraction, wash the organic layer with an aqueous solution of a mild reducing agent, such as 5% sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[10] This will quench any excess iodinating agent and reduce elemental iodine (I₂) to colorless iodide (I⁻), significantly improving the color of the crude product.

  • Deactivate Silica Gel: Amines are basic and can interact strongly with the acidic surface of standard silica gel, causing streaking and poor separation. To mitigate this, you can either:

    • Add a small amount of triethylamine (~1%) to your eluent system (e.g., Hexane/Ethyl Acetate/Et₃N 90:9:1).

    • Use commercially available deactivated silica gel.

  • Optimize Eluent System: Use a gradient elution on your column, starting with a very non-polar solvent system (e.g., 100% Hexane) and gradually increasing the polarity by adding ethyl acetate or dichloromethane. This will help separate the less polar desired product from more polar impurities. A common eluent system is petroleum ether/ethyl acetate.[1]

Data Presentation: Iodination of Substituted Anilines

The following table summarizes how reaction conditions can influence the outcome of iodination on aniline derivatives, based on principles from the literature.

Starting MaterialIodinating AgentSolventCatalyst/AdditivePredominant IsomerReference
AnilineNISDMSONonepara (>99%)[2]
AnilineNISBenzeneAcetic Acidortho (>99%)[2]
4-NitroanilineI₂ / HNO₃Acetic AcidNone2-Iodo-4-nitroaniline[7]
Deactivated AnilinesNISSulfuric AcidNoneIodination occurs[5]
AnilineIClAcetic AcidNoneMixture of isomers

Experimental Protocols & Workflows

Protocol: Synthesis of this compound via NIS Iodination

This protocol is designed to favor the ortho-iodination product based on the principle of solvent-controlled regioselectivity.[2]

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 3-bromoaniline (1.0 eq). Dissolve the aniline in a non-polar solvent such as dichloromethane (DCM) or benzene (approx. 0.1 M concentration). Place the flask under an inert atmosphere (N₂ or Ar) and cool the solution to 0 °C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve N-Iodosuccinimide (NIS, 1.05 eq) in the same solvent. Add this solution dropwise to the cooled aniline solution over 30 minutes using an addition funnel.

  • Catalyst Addition: Add glacial acetic acid (2.0 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm slowly to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system.

  • Work-up: Once the starting material is consumed, quench the reaction by adding a 5% aqueous solution of sodium thiosulfate. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (pre-treated with 1% triethylamine in the slurry) using a hexane/ethyl acetate gradient to afford pure this compound.

Visualizing the Process

The following diagrams illustrate the general reaction mechanism and the experimental workflow.

Electrophilic Iodination Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Products 3-Bromoaniline 3-Bromoaniline Sigma_Complex Sigma Complex (Wheland Intermediate) 3-Bromoaniline->Sigma_Complex + I⁺ I_plus I⁺ (from NIS + Acid) Product This compound Sigma_Complex->Product - H⁺ H_plus H⁺

Caption: General mechanism for electrophilic iodination.

Experimental Workflow A 1. Reaction Setup (3-Bromoaniline in DCM at 0 °C) B 2. Slow Addition of NIS Solution A->B C 3. Reaction Monitoring by TLC B->C D 4. Aqueous Work-up (Quench with Na₂S₂O₃, Extract) C->D Reaction Complete E 5. Purification (Flash Column Chromatography) D->E F 6. Characterization (NMR, MS) E->F

Caption: Step-by-step experimental workflow.

References

Technical Support Center: Catalyst Poisoning in Reactions of 3-Bromo-2-Iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions regarding catalyst poisoning in cross-coupling reactions involving 3-bromo-2-iodoaniline. As a di-haloaromatic substrate, this compound is a valuable building block, but its reactivity profile and potential impurities can present unique challenges to catalyst stability, particularly in palladium-catalyzed systems like Suzuki-Miyaura and Buchwald-Hartwig reactions.[1][2] This resource provides a framework for diagnosing, mitigating, and resolving catalyst deactivation to ensure robust and reproducible synthetic outcomes.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues with a question-and-answer format, focusing on cause-and-effect relationships to guide your troubleshooting process.

Issue 1: Reaction Stalls or Fails to Reach Completion

Q1: My Suzuki or Buchwald-Hartwig reaction with this compound has stalled at partial conversion, or failed to initiate. What are the likely causes related to catalyst poisoning?

A1: A stalled or failed reaction is a classic symptom of catalyst deactivation. The primary culprits fall into several categories:

  • Impurities in the Starting Material: this compound or other reagents may contain trace impurities that act as potent catalyst poisons.

    • Sulfur and Phosphorus Compounds: These are notorious poisons for palladium catalysts.[3][4][5] They can originate from precursor materials or solvents and bind strongly to the palladium center, blocking active sites.[6]

    • Other Halides or Pseudohalides: Residual starting materials from the synthesis of this compound can interfere with the catalytic cycle.

    • Nitrogen-Containing Heterocycles: Certain nitrogen-containing compounds can coordinate strongly to the palladium, inhibiting its catalytic activity.[3]

  • Iodide Poisoning: While aryl iodides are typically more reactive in oxidative addition, the iodide anion (I⁻) released during the catalytic cycle can act as a poison.[7] It can form stable, inactive palladium-iodide bridged dimers, effectively taking the catalyst out of the reaction.[7][8][9] This is a particularly relevant concern with this compound due to the presence of the iodo substituent.

  • Degradation of Reagents or Solvents:

    • Base Degradation: Certain bases, especially in the presence of trace moisture, can degrade and release species that poison the catalyst.

    • Solvent Impurities: Peroxides in ethereal solvents or sulfur compounds in others can lead to rapid catalyst deactivation.

Issue 2: Inconsistent Reaction Yields or Rates Between Batches

Q2: I am observing significant variability in reaction performance when using different batches of this compound or other reagents. Why is this happening?

A2: Batch-to-batch inconsistency is frequently linked to variable levels of catalyst poisons.

  • Trace Metal Impurities: Different batches of reagents, particularly organometallic reagents or even the starting material itself, may contain varying levels of other transition metals that can interfere with the desired catalytic cycle.[10][11]

  • Purity of this compound: The synthetic route to this compound can leave behind residual reagents or byproducts that are potent catalyst poisons. Inconsistent purification across batches will lead to variable reaction outcomes.

  • Water Content: The presence of water can be detrimental, leading to the hydrolysis of reagents or ligands and the formation of inactive catalyst species.[12][13]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst poisons I should be aware of when working with this compound?

A1: Common catalyst poisons for palladium-based systems include:

  • Sulfur-containing compounds: (e.g., thiols, sulfides)

  • Phosphorus-containing compounds: (e.g., phosphines not used as ligands, phosphates)[3]

  • Halides: especially excess iodide ions[7][8]

  • Cyanides [3][12]

  • Carbon Monoxide [3]

  • Strongly coordinating nitrogen species: (e.g., certain heterocycles)[3]

Q2: How can I prevent catalyst poisoning in my reactions?

A2: Proactive measures are key to preventing catalyst deactivation:

  • Reagent Purification: Ensure the high purity of this compound and other coupling partners.[6] Consider recrystallization or column chromatography if purity is suspect.

  • Solvent Purity: Use high-purity, degassed solvents. Anhydrous solvents are critical for many cross-coupling reactions.

  • Inert Atmosphere: Rigorously maintain an inert atmosphere (Argon or Nitrogen) to prevent oxygen from degrading the catalyst and ligands.

  • Choice of Ligand and Catalyst Precursor: Use air-stable catalyst precursors when possible. The choice of ligand can also influence the catalyst's resistance to certain poisons.

  • Feed Purification: In larger-scale reactions, passing liquid reagents through a bed of activated carbon or alumina can remove polar impurities.[14]

Q3: Can a poisoned catalyst be regenerated?

A3: In some cases, catalyst regeneration is possible, though often challenging in a laboratory setting for homogeneous catalysts. For heterogeneous catalysts like Pd/C, regeneration can sometimes be achieved through:

  • Thermal Treatment: Heating the catalyst under a controlled atmosphere can sometimes burn off organic foulants.[15][16] However, this can also lead to catalyst sintering (agglomeration of metal particles), which permanently reduces activity.[14][17]

  • Chemical Washing: Washing the catalyst with specific solvents or solutions can remove adsorbed poisons. For example, treatment with a base may remove some acidic poisons.[18]

  • Reduction: Treatment with a reducing agent like hydrogen can sometimes regenerate the active metallic sites.[19]

However, for homogeneous catalysts used in solution, regeneration is generally not practical, and the focus should be on prevention.

Part 3: Experimental Protocols & Workflows

Protocol 1: Small-Scale Diagnostic Reaction to Test for Catalyst Poisoning

This protocol is designed to determine if your reagents are the source of catalyst poisoning.

  • Establish a Baseline: Run the reaction using a fresh, high-purity batch of this compound and other reagents that have previously given good results. This is your positive control.

  • Systematic Substitution:

    • Run 1 (Test Batch): Use the suspect batch of this compound with trusted batches of all other reagents.

    • Run 2 (Test Coupling Partner): Use the trusted this compound with the suspect batch of the coupling partner.

    • Run 3 (Test Solvent/Base): Use trusted reagents with the suspect solvent or base.

  • Analysis: Compare the reaction progress (e.g., by TLC, GC, or LC-MS) of the test runs to the baseline. A significant decrease in performance in a specific run points to the substituted component as the source of the poison.

Protocol 2: Purification of this compound to Remove Potential Catalyst Poisons

If the starting material is suspected to be impure, the following purification can be attempted:

  • Recrystallization:

    • Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol, hexanes, or a mixture).

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath.

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals thoroughly under vacuum.

  • Activated Carbon Treatment:

    • Dissolve the this compound in a suitable solvent.

    • Add a small amount of activated carbon (approx. 1-2% w/w).

    • Stir the mixture for 30-60 minutes at room temperature.

    • Filter the mixture through a pad of celite to remove the activated carbon.

    • Remove the solvent in vacuo. The purified material can then be recrystallized as described above.

Part 4: Visualization of Catalyst Deactivation

Diagram 1: General Catalytic Cycle and Points of Inhibition

G cluster_cycle Catalytic Cycle cluster_poisons Poisoning Pathways Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X InactivePd Inactive Pd-Poison Complex PdII Ar-Pd(II)-X(L_n) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R-M Dimer [Pd-I]_2 Dimer (Inactive) PdII->Dimer Excess I- PdII_R Ar-Pd(II)-R(L_n) Transmetal->PdII_R ReductElim Reductive Elimination PdII_R->ReductElim ReductElim->Pd0 Regenerates Catalyst Product Ar-R ReductElim->Product Poison Poison (S, P, I-, etc.) Poison->Pd0 Blocks Active Site

Caption: Palladium catalytic cycle with points of catalyst poisoning.

Diagram 2: Troubleshooting Workflow for Stalled Reactions

G start Reaction Stalled? check_reagents Are all reagents high purity? start->check_reagents purify Purify starting materials (See Protocol 2) check_reagents->purify No check_conditions Are reaction conditions (atmosphere, solvent) optimal? check_reagents->check_conditions Yes purify->start optimize_conditions Use anhydrous, degassed solvent. Ensure inert atmosphere. check_conditions->optimize_conditions No consider_iodide Is Iodide poisoning suspected? check_conditions->consider_iodide Yes optimize_conditions->start add_scavenger Consider additives like Ag+ salts to precipitate Iodide. consider_iodide->add_scavenger Yes success Reaction Successful consider_iodide->success No add_scavenger->start

Caption: Troubleshooting workflow for catalyst deactivation.

References

Technical Support Center: Managing Solubility of 3-Bromo-2-iodoaniline in Synthetic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with 3-bromo-2-iodoaniline. This resource provides in-depth troubleshooting advice and practical solutions to address the solubility challenges commonly encountered when using this versatile synthetic intermediate in a variety of chemical reactions. Our goal is to equip you with the knowledge to optimize your reaction conditions, improve yields, and ensure the reproducibility of your results.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding the handling and solubility of this compound.

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a highly substituted aromatic amine. Like many haloanilines, it is a solid at room temperature and exhibits poor solubility in water due to the hydrophobic nature of the substituted benzene ring.[1] It is generally soluble in a range of common organic solvents, particularly aprotic polar solvents and aromatic hydrocarbons. However, achieving a sufficient concentration for a reaction at room temperature can sometimes be challenging depending on the chosen solvent.

Q2: I'm observing incomplete dissolution of this compound in my reaction solvent at room temperature. What are my immediate options?

A2: The first and most straightforward approach is to gently heat the reaction mixture while stirring.[2] The solubility of most organic solids, including this compound, increases with temperature. However, be mindful of the thermal stability of your other reagents and the boiling point of your solvent. If heating alone is insufficient or not viable, consider employing a co-solvent system.

Q3: Can I use a co-solvent to improve the solubility of this compound?

A3: Absolutely. A co-solvent system can be highly effective.[3] If your primary reaction solvent is non-polar or moderately polar (e.g., toluene, THF), adding a more polar aprotic co-solvent like DMF, DMSO, or NMP in a small volume percentage can significantly enhance the solubility of this compound. Start with a small amount (e.g., 5-10% v/v) and gradually increase if necessary, keeping in mind the potential impact of the co-solvent on your reaction's outcome.

Q4: Since this compound is an amine, can I use pH modification to increase its solubility?

A4: Yes, this is a valid strategy, particularly for workup procedures or in specific reaction conditions where an acidic medium is tolerated. Anilines are basic and can be protonated by an acid to form anilinium salts, which are significantly more soluble in polar solvents, including water.[2][4] For instance, washing an organic layer containing unreacted this compound with dilute aqueous acid will extract it into the aqueous phase as its hydrochloride or hydrobromide salt. However, for most cross-coupling reactions, the free base form of the aniline is required, so this approach is generally not used to solubilize the starting material within the reaction itself.

Troubleshooting Guides for Common Reactions

Below are detailed troubleshooting guides for managing the solubility of this compound in three common and powerful cross-coupling reactions.

Guide 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds.[5] However, the solubility of all reactants, including the haloaniline, is crucial for an efficient catalytic cycle.

Issue: Low conversion in a Suzuki-Miyaura coupling of this compound, with starting material observed to be undissolved.

Causality: In a typical Suzuki-Miyaura reaction, the palladium catalyst must interact with both the organohalide and the organoboron species in solution.[6] If this compound has poor solubility in the chosen solvent system, its availability to the catalyst for the initial oxidative addition step is limited, leading to a sluggish or incomplete reaction.

Troubleshooting Protocol:

  • Solvent System Optimization:

    • Primary Solvents: Common solvents for Suzuki couplings include toluene, 1,4-dioxane, and THF.[7] If solubility is an issue in one of these, consider switching to a more polar aprotic solvent like DMF, which often has better solvating power for polar organic molecules.

    • Co-Solvents: If you wish to remain with your primary solvent, introduce a co-solvent. For a reaction in toluene, adding 10-20% (v/v) of DMF or NMP can be effective.

    • Aqueous Mixtures: Many Suzuki reactions use a biphasic system with water to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄).[8] Ensure adequate stirring to maximize the interfacial area where the reaction occurs.

  • Temperature Adjustment:

    • Gradually increase the reaction temperature. Many Suzuki couplings are run at elevated temperatures (e.g., 80-110 °C), which will also aid in dissolving the this compound.[6]

  • Phase-Transfer Catalysis:

    • In biphasic systems, a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) can be employed. The PTC helps to shuttle the boronate salt from the aqueous phase to the organic phase, which can be particularly useful if the organoboron reagent also has limited organic solvent solubility.

Visualizing the Workflow for Enhancing Solubility in Suzuki Coupling:

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Desired Outcome A Incomplete Reaction: Undissolved this compound B Option 1: Increase Temperature A->B C Option 2: Change Solvent System A->C D Option 3: Add Co-solvent (e.g., DMF, NMP) A->D E Option 4: Introduce Phase-Transfer Catalyst (for biphasic systems) A->E F Complete Dissolution & Successful Suzuki Coupling B->F C->F D->F E->F

Caption: Troubleshooting workflow for solubility issues in Suzuki coupling.

Guide 2: Sonogashira Coupling

The Sonogashira coupling is a fundamental reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[3] The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base.

Issue: A Sonogashira reaction with this compound results in a low yield of the desired alkynylated product, and a significant amount of the starting aniline is recovered.

Causality: The amine base in a Sonogashira coupling, often triethylamine (TEA) or diisopropylamine (DIPA), frequently serves as both the base and the solvent or co-solvent.[9] If this compound is not fully soluble in the reaction medium, its participation in the catalytic cycle is hindered. Furthermore, poor solubility can sometimes promote the undesired homocoupling of the alkyne (Glaser coupling).[9]

Troubleshooting Protocol:

  • Solvent and Base Selection:

    • Amine as Solvent: Running the reaction in neat, degassed triethylamine can be a good starting point, as it often provides good solubility for the reactants.[9]

    • Co-Solvent Approach: If solubility in neat amine is insufficient, use a co-solvent. THF and DMF are common choices.[10] A 1:1 mixture of THF and triethylamine is a widely used solvent system. For particularly stubborn solubility issues, DMF can be used, but be aware that it may require higher temperatures for the reaction to proceed efficiently.

    • Temperature: Sonogashira couplings can often be run at room temperature, but for less soluble substrates, heating to 40-60 °C can be beneficial.[11]

  • Order of Addition:

    • Pre-dissolving the this compound in the organic solvent (e.g., THF or DMF) with gentle warming before adding the other reagents (catalysts, copper(I) salt, amine base, and alkyne) can ensure it is fully in solution at the start of the reaction.

Visualizing the Sonogashira Catalytic Cycle and the Point of a Solubility Bottleneck:

G cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-C≡CR Ar-Pd(II)L2-C≡CR Ar-Pd(II)L2-X->Ar-Pd(II)L2-C≡CR Transmetalation (with Cu-acetylide) Solubility_Issue Solubility Bottleneck! (Ar-X not available) Ar-Pd(II)L2-X->Solubility_Issue Ar-Pd(II)L2-C≡CR->Pd(0)L2 Catalyst Regeneration Product (Ar-C≡CR) Product (Ar-C≡CR) Ar-Pd(II)L2-C≡CR->Product (Ar-C≡CR) Reductive Elimination

Caption: The Sonogashira cycle, highlighting the critical oxidative addition step.

Guide 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[12] The choice of solvent can significantly impact the efficiency of this transformation.

Issue: A Buchwald-Hartwig amination of this compound with a primary or secondary amine shows low conversion, and a significant amount of the haloaniline remains.

Causality: The Buchwald-Hartwig amination involves a complex catalytic cycle where the solubility of the aryl halide, the amine, and the base is critical.[13] Common solvents like toluene may not be sufficiently polar to dissolve all components effectively, especially at the start of the reaction.

Troubleshooting Protocol:

  • Solvent Selection:

    • Aromatic Hydrocarbons: Toluene is a very common solvent for this reaction.[14] If solubility is an issue, consider gentle heating.

    • Ethers: 1,4-Dioxane and THF are also frequently used and are more polar than toluene, potentially offering better solubility for this compound.[13]

    • Polar Aprotic Solvents: While less common, solvents like DMF can be used, but they can sometimes lead to side reactions or catalyst decomposition at high temperatures.

    • Green Solvents: Recent studies have explored greener solvent alternatives like 2-methyltetrahydrofuran (2-MeTHF) and methyl tert-butyl ether (MTBE), which have shown excellent performance in Buchwald-Hartwig reactions.[15]

  • Base and Solubility:

    • The choice of base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) can also influence the overall solubility of the reaction mixture. Ensure the base is finely powdered to maximize its surface area and reactivity.

Table 1: Solvent Selection Guide for Cross-Coupling Reactions of this compound

Reaction TypePrimary SolventsCo-solvents for Enhanced SolubilityGeneral Temperature Range (°C)
Suzuki-Miyaura Toluene, 1,4-Dioxane, THF, DMEDMF, NMP, Ethanol80 - 110
Sonogashira THF, Toluene, DMFTriethylamine, DiisopropylamineRoom Temperature - 70
Buchwald-Hartwig Toluene, 1,4-Dioxane, THF, 2-MeTHF-80 - 110

Detailed Experimental Protocols

The following is a generalized protocol for a Suzuki-Miyaura coupling reaction with this compound, incorporating strategies to manage its solubility.

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Under a positive pressure of the inert gas, add the Pd(dppf)Cl₂ catalyst.

  • Via syringe, add degassed 1,4-dioxane to the flask (to a concentration of approximately 0.1 M with respect to the this compound).

  • Stir the mixture at room temperature for 5 minutes. If the this compound is not fully dissolved, gently warm the mixture to 40-50 °C until a homogeneous solution is obtained.

  • Once the starting material is dissolved, add degassed water (typically in a 4:1 to 5:1 ratio of dioxane to water).

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

Technical Support Center: Managing Dehalogenation of 3-Bromo-2-Iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with 3-bromo-2-iodoaniline and encountering dehalogenation as a significant side reaction. Our goal is to provide you with in-depth, actionable insights and troubleshooting protocols to mitigate this common challenge, ensuring the success of your synthetic campaigns.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem with this compound?

Dehalogenation is a side reaction, most commonly hydrodehalogenation, where a halogen atom on your substrate is replaced by a hydrogen atom. In the context of this compound, this means you might be observing the formation of 3-bromoaniline (from de-iodination), 2-iodoaniline (from de-bromination), or even aniline (from complete dehalogenation) as impurities in your reaction mixture. This is particularly problematic because it reduces the yield of your desired product and introduces byproducts that can be difficult to separate, complicating downstream processing and purification.

The structure of this compound presents a unique challenge due to the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive and thus more prone to both the desired oxidative addition and the undesired dehalogenation.[1][2]

Q2: What is the primary mechanism driving dehalogenation in my palladium-catalyzed reaction?

The most common pathway for hydrodehalogenation in palladium-catalyzed cross-coupling reactions involves the formation of a palladium-hydride (Pd-H) species.[1][3] This highly reactive intermediate can arise from several sources within your reaction mixture, including:

  • Bases: Particularly alkoxide bases or even impurities in weaker inorganic bases.

  • Solvents: Protic solvents like alcohols or even trace amounts of water can act as hydride sources.[1][4]

  • Amines: In reactions like the Buchwald-Hartwig amination, the amine reagent itself can be a source of hydrides.[5]

  • Organometallic Reagents: Some organoboron or organotin reagents can contain impurities that lead to the formation of Pd-H.

Once formed, the Pd-H species can participate in a competing catalytic cycle that leads to dehalogenation, as illustrated below.

Dehalogenation_Mechanism cluster_desired Desired Cross-Coupling Cycle cluster_side Dehalogenation Side Reaction Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X Oxidative Addition (Ar-X) Desired_Product Ar-Nu Ar-Pd(II)-X->Desired_Product Transmetalation (Nu-M) Reductive Elimination Ar-Pd(II)-H Ar-Pd(II)-H(L_n) Ar-Pd(II)-X->Ar-Pd(II)-H Competing Pathway Desired_Product->Pd(0)L_n Catalyst Regeneration Pd-H_Source Hydride Source (Base, Solvent, etc.) Pd-H_Source->Ar-Pd(II)-H Hydride Transfer Dehalogenated_Byproduct Ar-H Ar-Pd(II)-H->Dehalogenated_Byproduct Reductive Elimination Dehalogenated_Byproduct->Pd(0)L_n Catalyst Regeneration

Figure 1: Competing catalytic cycles of cross-coupling and dehalogenation.

Troubleshooting Guides

Issue 1: Predominant De-iodination of this compound

This is the most common dehalogenation issue with this substrate due to the higher reactivity of the C-I bond.

Troubleshooting Protocol:

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can accelerate the reductive elimination of the desired product, outcompeting the dehalogenation pathway.[6]

    • Recommendation: Screen a panel of ligands. Start with Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][7]

  • Base Optimization: Strong alkoxide bases are often culprits in generating Pd-H species.

    • Recommendation: Switch to a weaker inorganic base such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[1] If a strong base is required for your reaction, ensure it is of high purity and consider adding it portion-wise.

  • Solvent Purity: Aprotic solvents are generally preferred to minimize hydride sources.

    • Recommendation: Use rigorously dried, degassed aprotic solvents like dioxane, THF, or toluene.[1] If an alcohol co-solvent is necessary, use the minimal amount required and consider a bulkier alcohol like t-butanol, which is less prone to β-hydride elimination.

  • Lower Reaction Temperature: Higher temperatures can sometimes favor the dehalogenation pathway.[8]

    • Recommendation: Attempt the reaction at a lower temperature (e.g., 60-80 °C instead of >100 °C) for a longer duration. Monitor the reaction progress carefully by LC-MS or GC-MS.

Table 1: Influence of Reaction Parameters on De-iodination

ParameterCondition Favoring De-iodinationRecommended ChangeRationale
Ligand Less bulky, electron-poor ligandsUse bulky, electron-rich phosphines (e.g., SPhos, XPhos) or NHCsPromotes faster reductive elimination of the desired product.[6][1]
Base Strong alkoxide bases (e.g., NaOtBu)Weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃)Reduces the formation of Pd-H species.[1]
Solvent Protic solvents (e.g., alcohols), wet solventsDry, aprotic solvents (e.g., Toluene, Dioxane, THF)Minimizes external hydride sources.[1][4]
Temperature High temperatures (>100 °C)Lower temperatures (60-80 °C)May slow the rate of dehalogenation relative to the desired coupling.[8]
Issue 2: De-bromination or Complete Dehalogenation

While less common than de-iodination, de-bromination can occur, especially under harsh reaction conditions or after the C-I bond has reacted.

Troubleshooting Protocol:

  • Catalyst Loading: High catalyst loading can sometimes lead to increased side reactions.

    • Recommendation: Reduce the palladium catalyst loading to the minimum effective concentration (e.g., 1-2 mol%).

  • Reaction Time: Prolonged reaction times, especially after the starting material is consumed, can lead to the degradation of the product and further dehalogenation.

    • Recommendation: Monitor the reaction closely and quench it as soon as the desired transformation is complete.

  • Consider a Two-Step Approach: If selective coupling at the iodine position is the goal, followed by a different transformation at the bromine position, it may be beneficial to perform these as two distinct reactions with purification of the intermediate.

Troubleshooting_Workflow Start Dehalogenation Observed Identify_Halogen Identify which halogen is removed (LC-MS, GC-MS) Start->Identify_Halogen Deiodination Primarily De-iodination Identify_Halogen->Deiodination C-I Debromination De-bromination or Complete Dehalogenation Identify_Halogen->Debromination C-Br or Both Optimize_Ligand Screen Bulky, Electron-Rich Ligands (XPhos, SPhos, etc.) Deiodination->Optimize_Ligand Reduce_Catalyst Decrease Catalyst Loading Debromination->Reduce_Catalyst Optimize_Base Switch to Weaker Inorganic Base (K3PO4, Cs2CO3) Optimize_Ligand->Optimize_Base Optimize_Solvent Use Dry, Aprotic Solvent (Toluene, Dioxane) Optimize_Base->Optimize_Solvent Optimize_Temp Lower Reaction Temperature Optimize_Solvent->Optimize_Temp Optimize_Temp->Debromination If still an issue End Dehalogenation Minimized Optimize_Temp->End Monitor_Time Optimize Reaction Time Reduce_Catalyst->Monitor_Time Monitor_Time->End

Figure 2: Troubleshooting workflow for dehalogenation of this compound.

Analytical Characterization

Q3: How can I accurately detect and quantify the dehalogenated byproducts?

Accurate monitoring is key to successful troubleshooting.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating and identifying volatile, low-molecular-weight compounds like your starting material and the dehalogenated byproducts.[9][10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile products or for real-time reaction monitoring of crude aliquots, LC-MS is invaluable.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude reaction mixture can often provide a quantitative assessment of the ratio of desired product to dehalogenated impurities by integrating characteristic aromatic signals.

Experimental Protocol: Reaction Monitoring by GC-MS

  • Sample Preparation: At designated time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture under an inert atmosphere.

  • Quenching: Immediately quench the aliquot in a vial containing 1 mL of a suitable solvent (e.g., ethyl acetate) and a small amount of water.

  • Extraction: Vortex the vial and allow the layers to separate.

  • Analysis: Inject a small volume (e.g., 1 µL) of the organic layer into the GC-MS.

  • Data Interpretation: Identify the peaks corresponding to this compound, your desired product, 3-bromoaniline, 2-iodoaniline, and aniline based on their retention times and mass spectra. Quantify the relative amounts based on peak areas (note: response factors may vary).

References

Validation & Comparative

Quantitative Purity Determination of 3-Bromo-2-iodoaniline: A Comparative Guide to qNMR and Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate determination of purity for key intermediates like 3-bromo-2-iodoaniline is paramount. This halogenated aniline is a critical building block in the synthesis of various pharmaceutical compounds, where even minute impurities can impact the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the precise purity assessment of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to guide you in selecting the most appropriate analytical strategy for your needs.

The Analytical Challenge: Why Purity Matters for this compound

This compound is a structurally complex molecule, and its synthesis can lead to various process-related impurities, including isomers and starting material carryover. The accurate quantification of the main component against these potential impurities is crucial for ensuring batch-to-batch consistency and for regulatory submissions. The choice of analytical technique directly impacts the reliability of these purity assignments.

At a Glance: qNMR vs. HPLC vs. GC-MS for this compound Analysis

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Direct measurement based on the molar ratio of analyte to a certified internal standard.[1][2]Separation based on differential partitioning between a mobile and stationary phase, with detection typically by UV absorbance.[3]Separation of volatile compounds followed by mass-based detection and quantification.[4][5]
Quantification Primary ratio method, absolute quantification without needing a specific reference standard for the analyte.[1][6]Secondary method, requires a well-characterized reference standard of the analyte for calibration.[6]Secondary method, requires a reference standard of the analyte for calibration.[5]
Sample Prep Simple dissolution of analyte and internal standard in a deuterated solvent.[7]More involved, often requiring filtration and careful solvent selection for the mobile phase.Can require derivatization to improve volatility and peak shape of the aniline.[4][5]
Analysis Time ~10-15 minutes per sample.[6]~15-30 minutes per sample, plus method development time.[6]Variable, dependent on temperature programming and potential derivatization steps.
Destructive? No, the sample can be recovered.[1][6]Yes, the sample is consumed.Yes, the sample is consumed.
Universality Applicable to nearly all organic molecules with NMR-active nuclei.[8][9]Generally requires a chromophore for UV detection.Limited to volatile and thermally stable compounds.[3]

Deep Dive: Quantitative NMR (qNMR) for Primary Purity Assessment

qNMR has emerged as a powerful primary method for purity determination because the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[1][2][10] This fundamental principle allows for the accurate quantification of a substance against a certified internal standard of known purity, without the need for a reference standard of the analyte itself.[1][9]

The "Why" Behind the qNMR Protocol for this compound

The selection of a suitable internal standard is the cornerstone of an accurate qNMR experiment.[11][12] For this compound, maleic acid is an excellent choice. Its protons resonate as a sharp singlet in a region of the ¹H NMR spectrum that is typically free of signals from the analyte and common impurities.[11] Furthermore, it is highly pure, stable, and readily soluble in common deuterated solvents like DMSO-d₆.[11]

The choice of a long relaxation delay (D1) is critical to ensure that all protons in both the analyte and the internal standard have fully relaxed between pulses. A sufficiently long D1, typically 5-7 times the longest T1 relaxation time, prevents signal saturation and ensures that the integrated signal areas are truly proportional to the number of nuclei.[12]

Experimental Workflow for qNMR

Caption: Workflow for qNMR analysis of this compound.

Step-by-Step qNMR Protocol
  • Sample Preparation:

    • Accurately weigh approximately 20 mg of this compound into a clean, dry vial using a microbalance with 0.01 mg readability.[13]

    • Accurately weigh approximately 10 mg of a certified maleic acid internal standard into the same vial.

    • Add 0.75 mL of DMSO-d₆ to the vial and ensure complete dissolution.

    • Transfer the solution to a 5 mm NMR tube.[13]

  • NMR Data Acquisition:

    • Use a spectrometer with a field strength of at least 400 MHz.

    • Set the sample temperature to 25 °C.[13]

    • Employ a standard single-pulse experiment.

    • Key acquisition parameters:

      • Pulse angle: 90°

      • Relaxation delay (D1): 30 seconds

      • Number of scans: ≥ 32 (to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest)[14]

      • Acquisition time: ≥ 3 seconds

  • Data Processing and Purity Calculation:

    • Apply an exponential line broadening of 0.3 Hz.

    • Carefully perform manual phasing and baseline correction to ensure accurate integration.[13]

    • Integrate a well-resolved proton signal of this compound (e.g., one of the aromatic protons) and the singlet from maleic acid.

    • Calculate the purity using the following equation:

    Purity (% w/w) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Hypothetical qNMR Data for this compound
ParameterValue
Mass of this compound (manalyte)20.15 mg
Mass of Maleic Acid (mIS)10.05 mg
Purity of Maleic Acid (PIS)99.95%
Integral of analyte signal (Ianalyte)1.00
Number of analyte protons (Nanalyte)1
Integral of IS signal (IIS)1.55
Number of IS protons (NIS)2
MW of this compound297.92 g/mol
MW of Maleic Acid116.07 g/mol
Calculated Purity 99.2%

Comparative Analysis: Chromatographic Techniques

While qNMR offers a primary route to purity, HPLC and GC-MS are well-established and powerful techniques for impurity profiling and quantification.[3][15]

HPLC Analysis of this compound

HPLC is highly sensitive and excellent for separating structurally similar impurities.[3][6] However, its accuracy is contingent on the availability of a high-purity reference standard of this compound for creating a calibration curve.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile:Water (60:40 v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Standard and Sample Preparation:

    • Prepare a stock solution of the this compound reference standard at 1.0 mg/mL in the mobile phase.

    • Create a series of calibration standards by diluting the stock solution.

    • Prepare the sample for analysis at a concentration of approximately 1.0 mg/mL in the mobile phase.

  • Quantification:

    • Construct a calibration curve by plotting the peak area against the concentration of the reference standard.

    • Determine the concentration of this compound in the sample from the calibration curve.

GC-MS Analysis of this compound

GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds, offering high sensitivity and selectivity.[4][5] For aniline derivatives, a derivatization step may be necessary to improve chromatographic performance.[5]

  • Derivatization (Optional but Recommended):

    • React the sample with a derivatizing agent like heptafluorobutyric anhydride (HFBA) to increase volatility and improve peak shape.[4]

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm

    • Inlet Temperature: 280 °C

    • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • MS Detector: Electron Ionization (EI) mode, scanning from m/z 50-400.

  • Quantification:

    • Similar to HPLC, a calibration curve is constructed using a reference standard of this compound.

Logical Framework for Method Selection

G start Purity Analysis of this compound q2 Is absolute quantification required? start->q2 q1 Is a certified reference standard of the analyte available? q3 Are trace-level impurities the primary focus? q1->q3 No hplc HPLC q1->hplc Yes q2->q1 No qnmr qNMR q2->qnmr Yes q3->hplc Yes gcms GC-MS q3->gcms If volatile

References

A Comparative Guide to the Reactivity of 3-Bromo-2-iodoaniline and 2-Bromo-3-iodoaniline in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of polysubstituted anilines is a critical task in the synthesis of complex molecular architectures. Among the vast array of building blocks, dihaloanilines such as 3-bromo-2-iodoaniline and 2-bromo-3-iodoaniline offer a versatile platform for sequential and site-selective cross-coupling reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, governed by their distinct bond dissociation energies, provides a handle for controlled elaboration. This guide presents an in-depth technical comparison of the reactivity of these two isomers in three cornerstone palladium-catalyzed transformations: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination.

The fundamental principle guiding the chemoselectivity in these reactions is the disparity in bond strengths: C–I (≈ 278 kJ/mol) < C–Br (≈ 338 kJ/mol). This difference dictates that the oxidative addition of a palladium(0) catalyst to the C-I bond is kinetically favored, typically occurring under milder conditions than the activation of the C-Br bond. However, the positional interplay of the amino group and the halogens in this compound and 2-bromo-3-iodoaniline introduces subtle but significant steric and electronic effects that can modulate this inherent reactivity, influencing reaction rates, yields, and even the choice of optimal catalytic systems.

At a Glance: Key Reactivity Differences

FeatureThis compound2-Bromo-3-iodoaniline
Iodine Position Ortho to -NH₂Meta to -NH₂
Bromine Position Meta to -NH₂Ortho to -NH₂
Steric Hindrance at C-I High (flanked by -NH₂ and -Br)Moderate (adjacent to -Br)
Steric Hindrance at C-Br Moderate (adjacent to -I)High (flanked by -NH₂ and -I)
Electronic Influence The electron-donating amino group may have a more pronounced effect on the ortho iodine.The amino group's electronic influence is less direct on the meta iodine.
Predicted Reactivity Selective C-I functionalization is expected, but may require more forcing conditions due to steric hindrance.Selective C-I functionalization is anticipated to be more facile due to reduced steric hindrance.

Suzuki-Miyaura Coupling: A Comparative Analysis

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. When applied to dihaloanilines, the selective coupling at the more reactive C-I bond is the desired outcome, leaving the C-Br bond intact for subsequent transformations.

Reactivity of this compound

In this compound, the iodine atom is positioned ortho to the amino group and is sterically encumbered by both the amino and the bromo substituents. This steric hindrance can slow the rate of oxidative addition. However, the electron-donating nature of the ortho-amino group can also increase the electron density at the C-I bond, potentially facilitating oxidative addition. Achieving high yields and selectivity may require careful optimization of the catalyst system, often favoring bulky phosphine ligands that can promote the reaction at sterically hindered sites.

Reactivity of 2-Bromo-3-iodoaniline

Conversely, in 2-bromo-3-iodoaniline, the iodine atom is meta to the amino group and adjacent to the bromine atom. The steric environment around the C-I bond is less congested compared to its isomer. This reduced steric hindrance generally allows for more facile oxidative addition of the palladium catalyst, leading to higher reactivity and potentially milder reaction conditions for selective C-I coupling.

Experimental Data Summary: Suzuki-Miyaura Coupling

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-BromoanilineBenzylboronic acid pinacol esterCataCXium A palladacycle (10 mol%)K₃PO₄2-MeTHF901891[1][2]
Aryl BromidesPhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane8024Moderate[3]
3-Bromo-2-chloropyridinePhenylboronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃Dioxane/H₂O901285[4]

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling of a Bromoiodoaniline

This generalized protocol is a starting point for the selective C-I functionalization of bromoiodoanilines.[4]

Materials:

  • This compound or 2-Bromo-3-iodoaniline (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Degassed Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the bromoiodoaniline, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the 1,4-dioxane and degassed water via syringe.

  • Stir the reaction mixture vigorously and heat to 90 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Bromoiodoaniline, Arylboronic Acid, Pd Catalyst, Base inert Evacuate & Backfill with Inert Gas reagents->inert solvent Add Degassed Solvents inert->solvent heat Heat with Stirring (e.g., 90°C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool & Dilute monitor->quench extract Extract with Organic Solvent quench->extract purify Column Chromatography extract->purify final_product final_product purify->final_product Isolated Product

Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction: A Comparative Analysis

The Heck reaction, the palladium-catalyzed coupling of an aryl halide with an alkene, is a fundamental tool for the formation of carbon-carbon double bonds.[5] The regioselectivity of the Heck reaction is influenced by both steric and electronic factors.[6]

Reactivity of this compound

The sterically congested environment around the C-I bond in this compound is expected to influence the Heck reaction. While the C-I bond is inherently more reactive, the steric bulk may necessitate higher temperatures or more active catalyst systems to achieve efficient coupling. The regioselectivity of the alkene insertion will also be a key consideration.

Reactivity of 2-Bromo-3-iodoaniline

For 2-bromo-3-iodoaniline, the less hindered C-I bond should allow for more facile Heck coupling under standard conditions. Ligandless or phosphine-free palladium systems may be effective for this isomer, given the higher reactivity of the iodo-substituent.[7]

Experimental Data Summary: Heck Reaction

SubstrateAlkeneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-IodoanilinesAcrylatePd(OAc)₂ (5.0 mol%)NEt₃CH₃CNN/AN/AMedium to High[7]
4-Bromo-2,6-dimethylanilineAcrylonitrilePd(OAc)₂/tri-o-tolylphosphineNaOAcDMA14024>90 (conversion)[8]
IodobenzeneStyrenePd/CNaOAcDMA14020Quantitative[8]

Note: Direct experimental data for the Heck reaction of this compound and 2-bromo-3-iodoaniline is limited. The presented data for similar substrates illustrates typical conditions.

Experimental Protocol: Ligand-Free Heck Reaction of a Bromoiodoaniline

This protocol is a starting point for the selective Heck reaction at the C-I position, adapted from procedures for 2-iodoanilines.[7]

Materials:

  • This compound or 2-Bromo-3-iodoaniline (1.0 mmol)

  • Alkene (e.g., Styrene or an Acrylate) (1.5 mmol)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.05 mmol, 5 mol%)

  • Triethylamine (NEt₃) (2.0 mmol)

  • Acetonitrile (CH₃CN) (5 mL)

Procedure:

  • To a reaction vessel, add the bromoiodoaniline, Pd(OAc)₂, and acetonitrile.

  • Add the triethylamine and the alkene.

  • Heat the reaction mixture with stirring (temperature and time will need optimization, typically 80-120 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the mixture, dilute with a suitable organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Heck_Reaction_Mechanism cluster_cycle Catalytic Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-I(L_n) Ar-Pd(II)-I(L_n) Pd(0)L_n->Ar-Pd(II)-I(L_n) Oxidative Addition (Ar-I) Alkene Complex Alkene Complex Ar-Pd(II)-I(L_n)->Alkene Complex Alkene Coordination Sigma-Alkyl Pd(II) Sigma-Alkyl Pd(II) Alkene Complex->Sigma-Alkyl Pd(II) Migratory Insertion Hydrido-Pd(II) Complex Hydrido-Pd(II) Complex Sigma-Alkyl Pd(II)->Hydrido-Pd(II) Complex Beta-Hydride Elimination Hydrido-Pd(II) Complex->Pd(0)L_n Reductive Elimination (Base) Substituted Alkene Substituted Alkene Hydrido-Pd(II) Complex->Substituted Alkene

Caption: Simplified catalytic cycle for the Heck reaction.

Buchwald-Hartwig Amination: A Comparative Analysis

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds.[9] The chemoselective amination of bromoiodoanilines at the C-I position is a valuable strategy for synthesizing complex amines.

Reactivity of this compound

The steric hindrance around the ortho-iodo group in this compound is a significant factor. While the C-I bond is electronically favored for oxidative addition, the bulky environment may necessitate the use of specialized, sterically demanding phosphine ligands (e.g., biarylphosphines) and stronger bases to achieve high conversion.[10]

Reactivity of 2-Bromo-3-iodoaniline

The less hindered C-I bond in 2-bromo-3-iodoaniline should be more amenable to Buchwald-Hartwig amination. A broader range of catalyst systems, including those with less bulky ligands, may be effective. Milder bases and lower reaction temperatures might be sufficient for selective amination at the iodine-bearing carbon.

Experimental Data Summary: Buchwald-Hartwig Amination

SubstrateAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
3-Bromo-2-chloropyridineSecondary AminePd₂(dba)₃ / RuPhosLiHMDSTHF6516Good to Excellent[11]
Aryl BromidesMorpholine(SIPr)Pd(methallyl)ClLHMDSTHF22< 199[12]
Aryl HalidesVarious AminesXantPhos Pd G3DBUMeCN/PhMe1401Good[13][14]

Note: Specific data for the Buchwald-Hartwig amination of the title compounds is scarce. The data for analogous systems highlights the importance of ligand and base selection.

Experimental Protocol: Buchwald-Hartwig Amination of a Bromoiodoaniline

This protocol is a general starting point for the selective amination at the C-I position, adapted from procedures for challenging aryl halides.[11]

Materials:

  • This compound or 2-Bromo-3-iodoaniline (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • RuPhos (0.04 mmol, 4 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (2.5 mmol)

  • Anhydrous Tetrahydrofuran (THF) (5 mL)

Procedure:

  • In a dry Schlenk tube under an inert atmosphere, combine Pd₂(dba)₃ and RuPhos.

  • Add the bromoiodoaniline and anhydrous THF.

  • Add the amine, followed by the LiHMDS solution.

  • Seal the tube and heat the mixture at 65 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by column chromatography.

Buchwald_Hartwig_Logic cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Conditions ArylHalide Aryl Halide (Ar-X) Pd_source Pd(0) Precursor ArylHalide->Pd_source Product Aryl Amine (Ar-NR₂) Amine Amine (R₂NH) Ligand Phosphine Ligand Amine->Ligand Base Base Amine->Base Pd_source->Ligand Ligand->Base Solvent Anhydrous Solvent Base->Solvent Temperature Heat Solvent->Temperature Temperature->ArylHalide

Caption: Key components and their relationships in a Buchwald-Hartwig amination.

Conclusion

Both this compound and 2-bromo-3-iodoaniline are valuable synthons for the construction of complex nitrogen-containing aromatic compounds. The predictable high reactivity of the C-I bond over the C-Br bond allows for selective functionalization in a range of palladium-catalyzed cross-coupling reactions.

The primary differentiator between these two isomers is the steric environment surrounding the halogen atoms. 2-Bromo-3-iodoaniline , with its less hindered iodine atom, is generally expected to be the more reactive substrate for selective C-I functionalization under milder conditions. In contrast, This compound , with its sterically encumbered iodine, may require more forcing conditions and carefully selected bulky ligands to achieve high yields and selectivity. The ortho-amino group in this isomer can also play a dual role, potentially accelerating oxidative addition through electronic effects while simultaneously increasing steric hindrance.

For researchers designing synthetic routes, 2-bromo-3-iodoaniline may be the preferred starting material for initial explorations of selective C-I coupling due to its anticipated higher reactivity. However, the unique substitution pattern of this compound may be essential for accessing specific target molecules, and with careful optimization of reaction conditions, it remains a highly valuable building block. Further experimental studies directly comparing these two isomers under identical conditions would be invaluable for a more definitive quantitative assessment of their relative reactivities.

References

A Researcher's Guide to Alternatives for 3-Bromo-2-iodoaniline in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of 2,3-Dihaloaniline Scaffolds in Modern Synthetic Chemistry

In the landscape of complex molecule synthesis, particularly in the pharmaceutical and materials science sectors, the strategic selection of building blocks is paramount. 3-Bromo-2-iodoaniline has long served as a valuable precursor in cross-coupling reactions, offering two distinct halogen atoms for sequential, regioselective functionalization. The disparate reactivity of the carbon-iodine and carbon-bromine bonds allows for a controlled, stepwise introduction of substituents, making it a powerful tool for generating molecular diversity. However, considerations of cost, availability, and the desire for alternative reactivity profiles have spurred the exploration of other 2,3-dihaloaniline derivatives as viable replacements.

This guide provides a comprehensive comparison of alternative reagents to this compound, focusing on their performance in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. We will delve into the nuances of their reactivity, selectivity, and practical utility, supported by experimental data, to empower researchers in making informed decisions for their synthetic strategies.

The Contenders: A Look at 2,3-Dihaloaniline Alternatives

The primary alternatives to this compound are other 2,3-dihaloanilines where the iodine atom is replaced by a different halogen. The most common contenders are:

  • 3-Bromo-2-chloroaniline: A readily available and more cost-effective alternative.

  • 3-Bromo-2-fluoroaniline: Offers unique electronic properties due to the high electronegativity of fluorine, which can influence reaction outcomes.[1]

The choice between these reagents hinges on a balance of reactivity, desired regioselectivity, and practical factors such as cost and availability.

Reactivity and Regioselectivity: A Tale of Two Halogens

The cornerstone of utilizing 2,3-dihaloanilines in sequential cross-coupling lies in the differential reactivity of the two carbon-halogen bonds. The generally accepted trend for the ease of oxidative addition to a palladium(0) center is C-I > C-Br > C-Cl > C-F. This hierarchy dictates the regioselectivity of the initial cross-coupling reaction.

In This compound , the C-I bond is significantly more reactive than the C-Br bond, leading to highly selective initial coupling at the 2-position. This predictable reactivity is the benchmark against which alternatives are measured.

For 3-bromo-2-chloroaniline , the C-Br bond is more reactive than the C-Cl bond, allowing for selective coupling at the 3-position. This offers an inverted regioselectivity compared to its iodo-analogue, providing access to a different regioisomeric series of products.

In the case of 3-bromo-2-fluoroaniline , the C-Br bond is again the more reactive site for typical palladium-catalyzed cross-coupling reactions.[1] The strong C-F bond is generally unreactive under standard conditions, making this reagent a reliable precursor for functionalization at the 3-position.

The following diagram illustrates the typical workflow for a sequential cross-coupling strategy using these dihaloanilines.

G cluster_0 Sequential Cross-Coupling Workflow Start 2,3-Dihaloaniline Coupling1 First Cross-Coupling (e.g., Suzuki, Sonogashira) Start->Coupling1 More reactive C-X bond Intermediate Monofunctionalized Aniline Coupling1->Intermediate Coupling2 Second Cross-Coupling Intermediate->Coupling2 Remaining C-X' bond Product Difunctionalized Product Coupling2->Product

Caption: Generalized workflow for sequential cross-coupling of 2,3-dihaloanilines.

Comparative Performance in Key Cross-Coupling Reactions

To provide a clear comparison, the following sections summarize the expected performance of this compound and its alternatives in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. The choice of dihaloaniline can significantly impact reaction conditions and yields.

ReagentExpected First Coupling SiteRelative ReactivityTypical Catalyst LoadingNotes
This compound 2-position (C-I)HighLow to moderateExcellent regioselectivity.
3-Bromo-2-chloroaniline 3-position (C-Br)ModerateModerateMay require more forcing conditions than the iodo-analogue.
3-Bromo-2-fluoroaniline 3-position (C-Br)ModerateModerateThe electron-withdrawing fluorine can influence the reactivity of the C-Br bond.

A study on the micellar Suzuki cross-coupling of various bromoanilines with 2-thienylboronic acid provides insight into the relative reactivity of different positional isomers, highlighting the electronic and steric effects that govern these transformations.[2]

Sonogashira Coupling

The Sonogashira coupling is a powerful tool for the synthesis of aryl alkynes. The reactivity trend of the halogens is particularly pronounced in this reaction.

ReagentExpected First Coupling SiteRelative ReactivityBase/Solvent SystemNotes
This compound 2-position (C-I)HighMild (e.g., Et₃N, THF)Generally proceeds smoothly at or slightly above room temperature.
3-bromo-2-chloroaniline 3-position (C-Br)ModerateStronger base/higher temperature may be neededThe C-Br bond activation requires more energy than C-I.
3-bromo-2-fluoroaniline 3-position (C-Br)ModerateSimilar to 3-bromo-2-chloroanilineThe fluorine substituent can modulate the electronic properties of the aromatic ring.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. The choice of ligand is often crucial for achieving high yields, especially with less reactive aryl halides.

ReagentExpected First Coupling SiteLigand ChoiceBaseNotes
This compound 2-position (C-I)Wide range of phosphine ligandsWeaker bases can often be usedHigh reactivity of the C-I bond facilitates the catalytic cycle.
3-bromo-2-chloroaniline 3-position (C-Br)Bulky, electron-rich ligands (e.g., XPhos, RuPhos)Stronger bases (e.g., NaOtBu, LHMDS) often requiredHigher temperatures may be necessary.[3][4]
3-bromo-2-fluoroaniline 3-position (C-Br)Similar to 3-bromo-2-chloroanilineStronger bases generally employedThe choice of ligand and base is critical for efficient coupling.[5]

Practical Considerations: Synthesis, Availability, and Cost

Beyond reactivity, the practical aspects of a reagent are crucial for its adoption in a research or process chemistry setting.

Synthesis:

  • 3-Bromo-2-chloroaniline can be synthesized from 1-bromo-2-chloro-3-nitrobenzene via reduction with reagents like tin(II) chloride or iron powder in good yields.[6][7]

  • 3-Bromo-2-fluoroaniline is typically prepared by the reduction of 2-fluoro-3-bromonitrobenzene, for example, using tin(II) chloride.[8][9]

Availability and Cost: A general trend in the cost and availability of these reagents is as follows:

ReagentRelative CostCommercial Availability
This compound HighReadily available, but can be expensive.[10][11]
3-Bromo-2-chloroaniline Low to ModerateWidely available from multiple suppliers.[7]
3-Bromo-2-fluoroaniline ModerateGenerally available, often at a lower cost than the iodo-analogue.[12][13]

Experimental Protocols

To illustrate the practical application of these alternative reagents, here are representative experimental protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

General Procedure for Suzuki-Miyaura Coupling of a 2,3-Dihaloaniline

G cluster_1 Suzuki-Miyaura Coupling Workflow Start Combine Reactants: - Dihaloaniline (1.0 equiv) - Boronic acid (1.2 equiv) - Pd catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) - Base (e.g., K₂CO₃, 2.0 equiv) Inert Inert Atmosphere: Evacuate and backfill with Ar/N₂ (3x) Start->Inert Solvent Add Degassed Solvent: (e.g., Dioxane/H₂O) Inert->Solvent Heat Heat to Reaction Temp: (e.g., 80-100 °C) Solvent->Heat Monitor Monitor Reaction: (TLC or LC-MS) Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Purification: (Column Chromatography) Workup->Purify Product Isolated Product Purify->Product

Caption: A generalized experimental workflow for the Suzuki-Miyaura reaction.

Procedure:

  • To a reaction vessel, add the dihaloaniline (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system (e.g., dioxane/water, toluene/water).

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with water and extract with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Procedure for Buchwald-Hartwig Amination of a 2,3-Dihaloaniline

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv) to a dry reaction vessel.

  • Add the dihaloaniline (1.0 equiv) and the amine (1.1-1.2 equiv).

  • Add the anhydrous solvent (e.g., toluene, dioxane).

  • Seal the vessel and heat to the required temperature (typically 80-120 °C) with stirring for the specified time.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Conclusion: Making the Right Choice for Your Synthesis

While this compound remains a highly effective and predictable substrate for sequential cross-coupling reactions, its higher cost and the desire for alternative regioselectivity patterns make 3-bromo-2-chloroaniline and 3-bromo-2-fluoroaniline attractive alternatives.

  • 3-Bromo-2-chloroaniline is a cost-effective choice that provides access to the opposite regioisomer compared to the iodo-analogue, making it a valuable tool for expanding the scope of accessible molecular architectures.

  • 3-Bromo-2-fluoroaniline offers a balance of reactivity at the C-Br bond and the unique electronic influence of the fluorine atom, which can be beneficial in modulating the properties of the final products.

The selection of the optimal reagent will ultimately depend on the specific goals of the synthesis, including the desired substitution pattern, budget constraints, and the need for specific electronic properties in the target molecule. By understanding the comparative performance and practical considerations of these dihaloaniline building blocks, researchers can make more strategic and efficient choices in the design and execution of their synthetic routes.

References

A Senior Application Scientist's Comparative Guide to Palladium Catalysts for the Selective Functionalization of 3-Bromo-2-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selective functionalization of polyhalogenated aromatic compounds is a critical technique in the synthesis of complex molecular architectures. 3-Bromo-2-iodoaniline stands out as a versatile building block, presenting two distinct reactive sites for palladium-catalyzed cross-coupling reactions. The inherent difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds opens the door for selective and sequential modifications, making the choice of an appropriate palladium catalyst not just a matter of optimization, but the cornerstone of the synthetic strategy.

This guide offers an in-depth comparative analysis of palladium catalysts for the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions involving this compound. The insights provided are grounded in established mechanistic principles and supported by experimental data from relevant systems, offering a practical framework for catalyst selection and reaction design.

The Fundamental Principle of Chemoselectivity

The ability to selectively functionalize one halogen over the other in a dihalogenated substrate is primarily dictated by the difference in their bond dissociation energies. The C-I bond is weaker than the C-Br bond, and consequently, more susceptible to oxidative addition to a palladium(0) center. This step is often the rate-determining step in the catalytic cycle.[1] Therefore, by carefully selecting the palladium catalyst, ligands, base, and reaction conditions, it is possible to favor the activation of the C-I bond, leaving the C-Br bond intact for subsequent transformations. This stepwise approach allows for the efficient and controlled construction of polysubstituted aniline derivatives.

Comparative Performance of Palladium Catalysts in Key Cross-Coupling Reactions

The success of a selective cross-coupling reaction on this compound is intricately linked to the choice of the palladium catalyst system. The ligand, in particular, plays a pivotal role in modulating the reactivity and stability of the palladium center. Below, we compare different classes of palladium catalysts for the most common cross-coupling reactions, focusing on their application for selective C-I bond functionalization.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds. For the selective coupling at the iodine position of this compound, several catalyst systems have demonstrated high efficacy in analogous systems.[1]

Catalyst SystemKey Features & AdvantagesTypical Substrates & Performance
Pd(PPh₃)₄ A versatile and commercially available catalyst.Effective for a range of aryl and vinyl boronic acids. May require higher catalyst loadings and longer reaction times.
Pd(OAc)₂ / XPhos XPhos is a bulky, electron-rich biarylphosphine ligand that promotes the formation of the active monoligated Pd(0) species.[2]Excellent for challenging substrates, including sterically hindered and heteroaryl boronic acids. Often provides high yields with low catalyst loadings.[3]
XPhos Pd G2/G3 Pre-formed palladacycle precatalysts offering enhanced stability and ease of use.[3]Highly active and reliable for a broad scope of Suzuki-Miyaura couplings, including those with sensitive substrates.
PEPPSI™-IPr An N-heterocyclic carbene (NHC)-palladium complex known for its high stability and activity.[4]Particularly effective for cross-coupling of challenging substrates, including electron-rich and sterically hindered partners.
  • Catalyst System: Pd(OAc)₂ / SPhos

  • Rationale: The combination of a simple palladium precursor with a bulky, electron-rich biarylphosphine ligand like SPhos is a well-established system for achieving high catalytic activity and selectivity in Suzuki-Miyaura couplings of challenging substrates.[5]

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable base such as K₃PO₄ (2.0 mmol).

  • Add palladium(II) acetate (1-2 mol%) and SPhos (2-4 mol%).

  • Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water (5 mL).

  • Seal the flask and heat the reaction mixture in an oil bath at 80-100 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Coupling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Add this compound, boronic acid, and base to Schlenk flask start->reagents catalyst Add Pd(OAc)₂ and SPhos reagents->catalyst solvent Add degassed solvent catalyst->solvent heat Heat at 80-100 °C solvent->heat monitor Monitor by TLC/GC-MS heat->monitor cool Cool to RT monitor->cool extract Dilute, wash, and extract cool->extract dry Dry and concentrate extract->dry purify Column chromatography dry->purify end Final Product purify->end

A typical workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The use of bulky, electron-rich phosphine ligands is crucial for achieving high catalytic activity, especially with less reactive aryl bromides and chlorides.[6] For selective amination at the C-I position of this compound, catalyst systems that are active at lower temperatures are preferred to avoid competing C-Br activation.

Catalyst SystemKey Features & AdvantagesTypical Substrates & Performance
Pd₂(dba)₃ / XPhos A highly active and versatile system for a broad range of amines.[7]Effective for primary and secondary amines, including challenging substrates like anilines and heterocyclic amines.
BrettPhos Palladacycle A highly active precatalyst designed for the coupling of primary amines.[8]Offers excellent selectivity and yields for the amination with primary amines, even with sterically hindered substrates.
Pd(OAc)₂ / RuPhos RuPhos is another bulky biarylphosphine ligand that provides high catalytic activity.A reliable system for the coupling of a wide variety of amines with aryl halides.
  • Catalyst System: Pd₂(dba)₃ / XPhos

  • Rationale: The combination of a Pd(0) source like Pd₂(dba)₃ with the bulky and electron-rich XPhos ligand is a well-established and highly effective catalyst system for the Buchwald-Hartwig amination of a wide range of aryl halides with various amines.[7]

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and a strong base such as NaOtBu (1.4 mmol).

  • Add this compound (1.0 mmol) and the desired amine (1.2 mmol).

  • Add anhydrous, degassed toluene (5 mL).

  • Seal the tube and heat the reaction mixture in an oil bath at 80-100 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the product by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for the synthesis of arylalkynes. The classic catalyst system involves a palladium source and a copper(I) co-catalyst. Selective coupling at the C-I bond is generally straightforward due to its higher reactivity.[9]

Catalyst SystemKey Features & AdvantagesTypical Substrates & Performance
Pd(PPh₃)₂Cl₂ / CuI The classic and widely used catalyst system for Sonogashira couplings.[10]Effective for a broad range of terminal alkynes and aryl iodides.
Pd(PPh₃)₄ / CuI A reliable Pd(0) catalyst system that is often used for Sonogashira reactions.[11]Similar in scope and performance to the Pd(PPh₃)₂Cl₂/CuI system.
Copper-Free Systems Avoids the formation of alkyne homocoupling byproducts (Glaser coupling).Often requires specific ligands and bases to achieve high efficiency.
  • Catalyst System: Pd(PPh₃)₂Cl₂ / CuI

  • Rationale: This is the traditional and a very reliable catalyst system for Sonogashira couplings, known to be highly effective for the reaction of aryl iodides with terminal alkynes.[12]

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (1-2 mol%), and CuI (1-2 mol%).

  • Add a degassed solvent such as THF or DMF (5 mL) followed by a base, typically a liquid amine like triethylamine (2.0 mmol), which also serves as a solvent.

  • Add the terminal alkyne (1.1 mmol) dropwise to the mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, water, and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Catalyst_Selection_Logic start Desired Transformation on This compound suzuki_catalyst Pd(OAc)₂ / XPhos or XPhos Pd G2/G3 buchwald_catalyst Pd₂(dba)₃ / XPhos or BrettPhos Palladacycle sonogashira_catalyst Pd(PPh₃)₂Cl₂ / CuI heck_catalyst Pd(OAc)₂ / P(o-tol)₃

Catalyst selection guide for this compound.
Heck Reaction: Olefin Arylation

The Heck reaction provides a means to form C-C bonds by coupling the aryl halide with an alkene. While generally effective, achieving high yields and regioselectivity can sometimes be challenging. For the selective reaction at the C-I bond, milder conditions are preferable.

Catalyst SystemKey Features & AdvantagesTypical Substrates & Performance
Pd(OAc)₂ / P(o-tol)₃ A classic and effective catalyst system for the Heck reaction.[13]Suitable for a range of activated and unactivated alkenes.
Pd/C A heterogeneous catalyst that can be advantageous for ease of product purification.Can be effective for reactive aryl iodides, but may require higher temperatures.[14]
Jeffery Conditions Utilizes a phase-transfer catalyst (e.g., a tetraalkylammonium salt) to promote the reaction.Can enhance reactivity and allow for milder reaction conditions.
  • Catalyst System: Pd(OAc)₂ / P(o-tol)₃

  • Rationale: The Herrmann-Beller palladacycle, often generated in situ from Pd(OAc)₂ and P(o-tol)₃, is a highly active catalyst for Heck reactions.[13]

Procedure:

  • To a sealed tube, add this compound (1.0 mmol), the alkene (1.5 mmol), Pd(OAc)₂ (2-5 mol%), and P(o-tol)₃ (4-10 mol%).

  • Add a suitable base, such as triethylamine (1.5 mmol) or NaOAc (1.5 mmol), and a solvent like DMF or NMP (5 mL).

  • Seal the tube and heat the reaction mixture at 100-120 °C.

  • Monitor the reaction by GC-MS.

  • After completion, cool the reaction, dilute with water, and extract with an organic solvent like diethyl ether or ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Conclusion

The selective functionalization of this compound is a powerful strategy for the synthesis of complex substituted anilines. The key to success lies in the judicious choice of the palladium catalyst system, which must be tailored to the specific cross-coupling reaction being performed. For Suzuki-Miyaura and Buchwald-Hartwig reactions, bulky, electron-rich biarylphosphine ligands such as XPhos and SPhos, often in combination with Pd(OAc)₂ or as pre-formed palladacycles, offer excellent performance. For Sonogashira couplings, the traditional Pd(PPh₃)₂Cl₂/CuI system remains a reliable choice. The Heck reaction can be effectively catalyzed by systems such as Pd(OAc)₂ with P(o-tol)₃. By understanding the principles of chemoselectivity and the nuances of different catalyst systems, researchers can effectively harness the synthetic potential of this compound.

References

The Strategic Advantage of 3-Bromo-2-iodoaniline in Sequential Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the efficient and selective construction of complex molecular architectures is a paramount objective. In the realm of substituted anilines, which are pivotal building blocks in medicinal chemistry and materials science, 3-bromo-2-iodoaniline emerges as a reagent of unique strategic value. This guide provides an in-depth technical comparison of this compound with other haloanilines, elucidating its distinct advantages through the lens of experimental data and synthetic applications.

The primary advantage of this compound lies in the significant differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. This disparity allows for highly selective and sequential functionalization, a feature not as readily achievable with other dihaloanilines, such as dibromo or dichloro derivatives. The C-I bond is weaker and more susceptible to oxidative addition to a Pd(0) center, which is the rate-determining step in many cross-coupling catalytic cycles.[1][2] This inherent reactivity difference (C-I > C-Br > C-Cl) enables chemists to selectively address the iodine-bearing position under milder conditions, while leaving the bromine atom untouched for a subsequent, distinct transformation.[1]

Comparative Reactivity in Cross-Coupling Reactions

The true utility of this compound is best illustrated by comparing its performance in key cross-coupling reactions against other haloanilines. While direct side-by-side comparative studies under identical conditions are not always available in the literature, a compilation of data from various sources allows for a robust qualitative and semi-quantitative assessment.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. With this compound, the selective coupling of an aryl or vinyl boronic acid at the 2-position (the site of iodine) can be achieved with high yields, leaving the 3-position (bromine) available for a second coupling. This sequential approach is invaluable for the synthesis of unsymmetrically substituted biaryls and other complex structures.

Table 1: Comparison of Catalyst Performance in Selective Suzuki-Miyaura Coupling

HaloanilineCatalyst SystemBaseSolventTemp. (°C)Time (h)Approx. Yield (%)Notes
This compound PdCl₂(dppf)Cs₂CO₃DMF9012~88-96Highly selective for the C-I bond, allowing for subsequent coupling at the C-Br bond.[1]
2,3-DibromoanilinePd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O1008VariableOften leads to a mixture of mono- and di-coupled products, with selectivity being a significant challenge.
3-Bromo-2-chloroanilinePd(OAc)₂ / XPhosK₃PO₄Toluene100>12LowerHigher temperatures and more active catalysts are generally required for the C-Cl bond, making selective C-Br coupling difficult.
Sonogashira Coupling

The Sonogashira coupling, which forms a C-C bond between a terminal alkyne and an aryl halide, further highlights the advantages of this compound. The milder conditions required for the C-I bond coupling with an alkyne allow for the preservation of the C-Br bond for subsequent functionalization, such as a Suzuki or Buchwald-Hartwig reaction. This opens up pathways to highly functionalized and diverse molecular scaffolds.

A study on 5-bromo-3-iodoindoles and -indazoles demonstrated the feasibility of sequential Sonogashira-Suzuki reactions, showcasing the differential reactivity that is directly applicable to this compound.[3]

Experimental Protocols

To provide a practical context, detailed experimental protocols for key transformations involving this compound are presented below.

General Procedure for Selective Sonogashira Coupling of this compound

This protocol outlines the selective coupling at the C-I position.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (e.g., Phenylacetylene) (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)[4]

  • Triethylamine (TEA) (3.0 mmol, 3.0 equiv)[4]

  • Anhydrous tetrahydrofuran (THF) (10 mL)[4]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Seal the flask, and then evacuate and backfill with an inert gas three times.

  • Add anhydrous THF and triethylamine via syringe. Stir the mixture until all solids are dissolved.[4]

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Heat the reaction mixture to a moderate temperature (e.g., 60 °C) and stir for 4-6 hours, monitoring the reaction progress by TLC.[4]

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualization of Synthetic Strategy

The strategic utility of this compound in sequential synthesis is best visualized as a workflow.

Sequential_Cross_Coupling start This compound step1 Reaction 1 (e.g., Sonogashira Coupling) start->step1 Milder Conditions intermediate 3-Bromo-2-(alkynyl)aniline step1->intermediate step2 Reaction 2 (e.g., Suzuki Coupling) intermediate->step2 Harsher Conditions final_product Disubstituted Aniline Derivative step2->final_product

Caption: Sequential cross-coupling workflow using this compound.

Applications in the Synthesis of Bioactive Molecules

The ability to introduce two different substituents in a controlled manner makes this compound a valuable precursor for the synthesis of various bioactive molecules, particularly complex heterocyclic systems.

Synthesis of Carbazole Alkaloids

Carbazole alkaloids are a class of natural products with a wide range of biological activities.[5][6] The synthesis of substituted carbazoles can be efficiently achieved through strategies involving intramolecular biaryl coupling, where this compound can serve as a key starting material for constructing the requisite diarylamine precursor.

Carbazole_Synthesis start This compound step1 Suzuki Coupling (at C-I) start->step1 intermediate1 3-Bromo-2-arylaniline step1->intermediate1 step2 Buchwald-Hartwig Amination intermediate1->step2 intermediate2 Diarylamine Precursor step2->intermediate2 step3 Intramolecular C-H Arylation intermediate2->step3 final_product Substituted Carbazole step3->final_product

Caption: Synthetic pathway to substituted carbazoles from this compound.

Synthesis of Ellipticine Analogues

Ellipticine and its analogues are potent anticancer agents that act as DNA intercalators and topoisomerase II inhibitors.[7][8] The synthesis of these complex polycyclic aromatic systems often relies on the construction of a carbazole core, which can be accessed from this compound as outlined above. The ability to introduce diverse substituents via sequential cross-coupling allows for the generation of libraries of ellipticine analogues for structure-activity relationship (SAR) studies.[9][10]

Conclusion

References

Differentiating Isomers of 3-Bromo-2-iodoaniline: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the precise identification of constitutional isomers is a critical quality control checkpoint. Isomeric impurities can significantly impact the efficacy, safety, and patentability of a final product. This guide provides an in-depth spectroscopic comparison of 3-bromo-2-iodoaniline and its isomers, offering a practical framework for their differentiation using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction: The Challenge of Isomer Differentiation

The subtle shifts in the positions of bromine and iodine atoms on the aniline ring give rise to a series of isomers with closely related physical properties, yet potentially divergent chemical reactivity and biological activity. For researchers and drug development professionals, the ability to unequivocally distinguish between these isomers is paramount. Spectroscopic techniques provide a powerful arsenal for this purpose, each offering a unique window into the molecular structure.

Experimental Workflows: A Foundation of Reliability

The acquisition of high-quality, reproducible spectroscopic data is the bedrock of accurate structural elucidation. The following protocols outline the standardized procedures for analyzing bromo-iodo-aniline isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. The chemical shift, splitting pattern (multiplicity), and coupling constants of each signal are exquisitely sensitive to the electronic environment of the nuclei, which is directly influenced by the positions of the halogen substituents.

Protocol for ¹H and ¹³C NMR:

  • Sample Preparation: Dissolve 5-10 mg of the purified bromo-iodo-aniline isomer in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse proton spectrum.

    • Typical parameters include a spectral width of -2 to 12 ppm, 16-64 scans, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters include a spectral width of 0 to 200 ppm, 1024 or more scans, and a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data (Free Induction Decay - FID) with appropriate Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing Dissolve Dissolve Isomer in CDCl₃ Transfer Transfer to NMR Tube Dissolve->Transfer H1_Acquire ¹H NMR (zg30) Transfer->H1_Acquire C13_Acquire ¹³C NMR (zgpg30) Transfer->C13_Acquire FT Fourier Transform H1_Acquire->FT C13_Acquire->FT Correction Phase & Baseline Correction FT->Correction Reference Referencing Correction->Reference Final Spectra Final Spectra Reference->Final Spectra

NMR Spectroscopy Workflow
Infrared (IR) Spectroscopy

Rationale: IR spectroscopy probes the vibrational frequencies of functional groups. The N-H stretches of the primary amine, C-N stretching, and the out-of-plane C-H bending vibrations of the aromatic ring are particularly informative for confirming the presence of these functionalities and gaining clues about the substitution pattern.

Protocol for FTIR (KBr Pellet Method):

  • Sample Preparation: Grind 1-2 mg of the solid bromo-iodo-aniline isomer with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogenous powder.

  • Pellet Formation: Transfer the powder to a pellet die and press under high pressure (typically 8-10 tons) to form a thin, transparent pellet.

  • Data Acquisition: Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be run for correction.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition Grind Grind Isomer with KBr Press Press into Transparent Pellet Grind->Press Background Acquire KBr Background Press->Background Sample_Spec Acquire Sample Spectrum Background->Sample_Spec Final Spectrum Final Spectrum Sample_Spec->Final Spectrum

FTIR Spectroscopy Workflow
Mass Spectrometry (MS)

Rationale: Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern. The isotopic signature of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature.

Protocol for GC-MS (Electron Ionization):

  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the bromo-iodo-aniline isomer in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • GC Separation: Inject the sample onto a suitable capillary column (e.g., a non-polar column like DB-5ms). Use a temperature program to ensure good separation of any potential impurities.

  • MS Acquisition: Acquire mass spectra in the EI mode, typically at 70 eV. Scan a mass range that includes the expected molecular ion (m/z 297 for C₆H₅BrIN).

Comparative Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for this compound and some of its isomers. This data serves as the basis for their differentiation.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Isomerδ (ppm) and Multiplicity
This compound 7.03-6.96 (m, 2H), 6.63 (dd, J = 7.6, 2.0 Hz, 1H), 4.34 (s, 2H, -NH₂)[1]
5-Bromo-2-iodoaniline 7.46 (d, J = 8.4 Hz, 1H), 6.88 (d, J = 2.4 Hz, 1H), 6.60 (dd, J = 8.4, 2.4 Hz, 1H), 4.14 (s, 2H, -NH₂)[1]
4-Bromo-2-iodoaniline Predicted: Three distinct aromatic signals, likely a doublet, a doublet of doublets, and a doublet. The proton ortho to the iodine will be the most downfield.

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Isomerδ (ppm)
This compound 149.4, 130.7, 130.1, 122.3, 112.6, 91.3[1]
5-Bromo-2-iodoaniline 148.1, 140.1, 123.2, 123.0, 117.2, 82.0[1]
4-Bromo-2-iodoaniline Predicted: Six distinct aromatic signals. The carbon bearing the iodine will be the most upfield (around 80-95 ppm), and the carbon bearing the amino group will be the most downfield (around 145-150 ppm).

Table 3: Key IR Spectroscopic Data (cm⁻¹)

IsomerN-H StretchC-N StretchC-H Out-of-Plane BendingC-Br/C-I Stretch Region
This compound Predicted: Two bands ~3400-3500Predicted: ~1250-1340Predicted: Multiple bands indicative of 1,2,3-trisubstitutionPredicted: Below 1000
4-Bromo-2-iodoaniline 3426, 33281284864, 807Below 1000
5-Bromo-2-iodoaniline Predicted: Two bands ~3400-3500Predicted: ~1250-1340Predicted: Multiple bands indicative of 1,2,4-trisubstitutionPredicted: Below 1000

Table 4: Mass Spectrometry Data (EI-MS)

IsomerMolecular Ion (M⁺) (m/z)Key Fragments (m/z)
All Isomers 297/299 (Characteristic 1:1 Br isotope pattern)Predicted: [M-Br]⁺, [M-I]⁺, [M-HCN]⁺, [M-Br-I]⁺

Interpretation and Isomer Differentiation

¹H NMR Spectroscopy

The aromatic region of the ¹H NMR spectrum is the most diagnostic for differentiating these isomers.

  • This compound: The multiplet observed between 7.03-6.96 ppm for two protons and a doublet of doublets at 6.63 ppm for one proton is characteristic of a 1,2,3-trisubstituted benzene ring where the protons are adjacent.[1] The broad singlet for the -NH₂ group is also a key feature.

  • 5-Bromo-2-iodoaniline: This isomer presents a more resolved pattern with a doublet, another doublet, and a doublet of doublets, which is consistent with a 1,2,4-trisubstituted pattern. The distinct coupling constants (J = 8.4 Hz for the ortho coupling and J = 2.4 Hz for the meta coupling) are crucial for assignment.[1]

  • 4-Bromo-2-iodoaniline: Although experimental data is not available in the provided search results, we can predict its spectrum. The proton between the bromine and iodine atoms would be a singlet (or a very finely split triplet due to long-range coupling). The other two protons would appear as doublets. This pattern would be distinct from the other two isomers.

¹³C NMR Spectroscopy

The chemical shifts of the carbon atoms, particularly those bearing the halogens and the amino group, are highly informative.

  • The carbon atom bonded to iodine (C-I) is significantly shielded and appears at a characteristically high field (upfield), typically in the range of 80-95 ppm. This is evident in the data for both this compound (91.3 ppm) and 5-bromo-2-iodoaniline (82.0 ppm), providing a clear marker for the position of the iodine atom.[1]

  • The carbon atom bonded to the amino group (C-N) is the most deshielded and appears at the lowest field (downfield), generally above 145 ppm.

  • The number of signals in the ¹³C NMR spectrum can also be a clue. For isomers with higher symmetry, fewer than six aromatic carbon signals may be observed. However, for most bromo-iodo-aniline isomers, six distinct signals are expected.

IR Spectroscopy

While IR spectroscopy is less definitive for isomer differentiation than NMR, it provides valuable confirmation of functional groups.

  • N-H Stretching: All primary aniline isomers will exhibit two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹.

  • C-H Out-of-Plane Bending: The pattern of absorption in the 700-900 cm⁻¹ region can sometimes be used to infer the substitution pattern on the benzene ring, although this can be complex for trisubstituted systems.

  • C-Br and C-I Stretching: The vibrations for carbon-bromine and carbon-iodine bonds appear in the fingerprint region at lower wavenumbers (typically below 700 cm⁻¹) and can be difficult to assign definitively.

Mass Spectrometry

The primary utility of mass spectrometry in this context is to confirm the molecular weight and elemental composition.

  • Molecular Ion: All isomers will show a characteristic molecular ion cluster at m/z 297 and 299, with approximately equal intensity, confirming the presence of one bromine atom.

  • Fragmentation: The fragmentation patterns are expected to be similar for all isomers, involving the loss of Br, I, HCN, and potentially HBr or HI. While subtle differences in fragment ion intensities may exist, these are often not sufficient for unambiguous isomer identification without careful comparison to authenticated standards.

Fragmentation_Pathway M [C₆H₅BrIN]⁺˙ m/z 297/299 M_minus_Br [M - Br]⁺ m/z 218 M->M_minus_Br - Br• M_minus_I [M - I]⁺ m/z 170/172 M->M_minus_I - I• M_minus_HCN [M - HCN]⁺˙ m/z 270/272 M->M_minus_HCN - HCN

Predicted General Fragmentation Pathway for Bromo-iodo-anilines

Conclusion

The unambiguous differentiation of this compound isomers is most reliably achieved through a combination of spectroscopic techniques, with ¹H and ¹³C NMR being the most powerful tools. The distinct chemical shifts and coupling patterns in the NMR spectra provide a unique fingerprint for each isomer's substitution pattern. While IR and MS are essential for confirming functional groups and molecular weight, their utility in distinguishing between these closely related isomers is more limited. By employing the detailed experimental protocols and comparative data presented in this guide, researchers and drug development professionals can confidently identify and characterize these critical chemical entities.

References

The Gold Standard: Unequivocal Structure Validation of 3-bromo-2-iodoaniline by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Analytical Techniques for Positional Isomer Elucidation

In the realm of synthetic chemistry and drug development, the precise structural characterization of novel compounds is a cornerstone of progress. The substitution pattern of a molecule, particularly in aromatic systems, can drastically alter its chemical reactivity, biological activity, and physical properties. The synthesis of 3-bromo-2-iodoaniline, a valuable building block, presents a classic analytical challenge: how can we be unequivocally certain of the positions of the bromine and iodine atoms on the aniline ring, especially when numerous positional isomers are possible?

This guide provides an in-depth comparison of analytical techniques for the structural validation of this compound. While methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools in the chemist's arsenal, we will demonstrate why single-crystal X-ray crystallography stands as the definitive "gold standard" for unambiguous structure determination.[1][2] This guide is intended for researchers, scientists, and drug development professionals who require absolute certainty in their molecular structures.

The Challenge of Positional Isomerism

The synthesis of di-substituted anilines can often lead to a mixture of isomers. For this compound, several other isomers exist, such as 2-bromo-3-iodoaniline, 4-bromo-2-iodoaniline, and 5-bromo-2-iodoaniline, among others. These isomers will have the same molecular weight and may exhibit very similar spectroscopic properties, creating a significant challenge for definitive identification using routine analytical methods alone. An incorrect structural assignment can lead to wasted resources, misinterpreted biological data, and roadblocks in development pipelines.

X-ray Crystallography: The Definitive Answer

Single-crystal X-ray crystallography is an experimental science that determines the atomic and molecular structure of a crystal.[3] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to generate a three-dimensional electron density map and, from that, a precise model of the molecule showing the exact location of each atom and the bonds between them.[1][4]

Why X-ray Crystallography is Unsurpassed for Isomer Differentiation

The primary advantage of X-ray crystallography in this context is its ability to provide a direct visualization of the molecular structure.[4] It doesn't rely on interpreting indirect data like chemical shifts or fragmentation patterns. Instead, it yields precise, quantitative data on bond lengths, bond angles, and the spatial relationship of all atoms within the molecule. This makes the differentiation between positional isomers absolute and unequivocal.

Experimental Protocol: Single-Crystal X-ray Diffraction of this compound

The following protocol outlines the necessary steps to validate the structure of this compound using X-ray crystallography. This protocol is designed to be a self-validating system, ensuring the integrity of the final structure.

Part 1: Crystal Growth (The Critical First Step)

The most challenging aspect of small-molecule crystallography is often obtaining a high-quality single crystal.[3] For this compound, which is a solid at room temperature, slow evaporation of a solution is a common and effective method.

  • Solvent Selection: Dissolve a small amount of purified this compound in a range of solvents (e.g., ethanol, methanol, ethyl acetate, hexane, or mixtures thereof) to find a system where the compound is soluble but not excessively so.

  • Slow Evaporation: Place the solutions in small, clean vials covered with a perforated film (e.g., Parafilm with a few pinholes). This allows for slow evaporation of the solvent over several days to weeks at a constant temperature.

  • Crystal Selection: Carefully inspect the vials under a microscope for well-formed, single crystals without visible cracks or imperfections. The ideal crystal should be between 0.1 and 0.3 mm in all dimensions.

Part 2: Data Collection
  • Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head, typically using a cryoloop and a cryoprotectant (e.g., paratone-N oil) to flash-cool the crystal in a stream of cold nitrogen gas (around 100 K). This minimizes thermal motion and radiation damage.

  • Diffractometer Setup: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam (e.g., from a Mo or Cu source) is directed at the crystal.

  • Data Acquisition: The crystal is rotated in the X-ray beam, and the diffracted X-rays are detected. A series of diffraction images are collected at different crystal orientations. Modern diffractometers automate this process, collecting a complete dataset.

Part 3: Structure Solution and Refinement
  • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell of the crystal.

  • Structure Solution: The intensities of the diffraction spots are used to solve the "phase problem" and generate an initial electron density map. For small molecules, direct methods are typically successful.

  • Structure Refinement: An atomic model is built into the electron density map. The positions and thermal parameters of the atoms are then refined against the experimental data to achieve the best possible fit. The final refined structure provides the definitive connectivity and conformation of this compound.

Comparative Analysis: The Role of Other Spectroscopic Techniques

While X-ray crystallography provides the definitive structure, other spectroscopic techniques are essential for routine analysis and for providing preliminary evidence of the compound's identity. Here, we compare the data expected from these techniques for this compound with the conclusive results from crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule. However, for closely related isomers, interpretation can be ambiguous.

¹H NMR of this compound: The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals for the three aromatic protons. The coupling patterns (doublets, triplets, or doublets of doublets) and chemical shifts provide clues to the substitution pattern. For this compound, the expected pattern would be a triplet and two doublets (or more complex splitting).

¹³C NMR of this compound: The ¹³C NMR spectrum will show six distinct signals for the six aromatic carbons. The chemical shifts are influenced by the attached substituents. The carbons directly bonded to the bromine and iodine atoms will have characteristic shifts.

Limitations of NMR for Isomer Differentiation: While experienced spectroscopists can often deduce the correct isomer from detailed analysis of coupling constants and chemical shifts (and with the aid of 2D NMR techniques like COSY and HMBC), this is not always straightforward. Isomers with similar substitution patterns can have very similar spectra, and subtle differences can be difficult to interpret with absolute certainty.[5][6] Without an authentic reference standard for each possible isomer, definitive assignment by NMR alone can be challenging.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and information about its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS can confirm the elemental composition of this compound (C₆H₅BrIN) by providing a highly accurate mass measurement.

Fragmentation Pattern: The fragmentation pattern in the mass spectrum can offer some structural clues. However, positional isomers often yield very similar or identical fragment ions, making it difficult to distinguish them based on their mass spectra alone.[7][8]

Data Summary and Comparison

Technique Information Provided for this compound Advantages Limitations for Isomer Differentiation
Single-Crystal X-ray Crystallography Unambiguous 3D structure, bond lengths, bond angles, absolute confirmation of substituent positions.Definitive and unequivocal structural determination.[1][4]Requires a suitable single crystal, which can be difficult to obtain.[2]
¹H and ¹³C NMR Spectroscopy Connectivity of atoms, chemical environment of protons and carbons.Provides detailed information about the molecular framework in solution.[9]Can be ambiguous for positional isomers due to similar chemical shifts and coupling patterns.[5][6]
High-Resolution Mass Spectrometry (HRMS) Exact molecular formula (C₆H₅BrIN).Confirms elemental composition with high accuracy.Does not provide information on the positions of the substituents.
Mass Spectrometry (Fragmentation) Molecular weight and fragmentation pattern.Provides information about the stability of the molecule and its fragments.Positional isomers often have very similar or identical fragmentation patterns.[7][8]

Visualizing the Workflow: From Synthesis to Validation

The following diagram illustrates the logical workflow for the synthesis and definitive structural validation of this compound, emphasizing the central role of X-ray crystallography.

G cluster_0 Synthesis & Purification cluster_1 Preliminary Analysis cluster_2 Definitive Validation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS Crystal_Growth Crystal Growth NMR->Crystal_Growth Suggests correct isomer MS->Crystal_Growth Confirms formula XRD Single-Crystal X-ray Diffraction Crystal_Growth->XRD Structure_Solution Structure Solution & Refinement XRD->Structure_Solution Final_Structure Unambiguous Structure of this compound Structure_Solution->Final_Structure

Caption: Workflow for the definitive validation of this compound.

Conclusion: The Imperative of Certainty

In scientific research and development, particularly in the pharmaceutical industry, the cost of ambiguity can be immense. While NMR and MS are essential for the day-to-day monitoring of chemical reactions and for providing strong evidence for a proposed structure, they can fall short when faced with the challenge of differentiating closely related positional isomers.

Single-crystal X-ray crystallography, by providing a direct and detailed three-dimensional map of the molecule, eliminates any doubt.[1][2][4] It is the ultimate arbiter in cases of structural uncertainty. For a molecule like this compound, where the precise arrangement of the halogen atoms is critical to its utility, investing the time and effort to obtain a crystal structure is not just good practice; it is a commitment to scientific integrity and the foundation for reliable future research.

References

A Cost-Benefit Analysis of 3-Bromo-2-iodoaniline in Multi-Step Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For chemists engaged in the intricate art of multi-step synthesis, the selection of starting materials is a critical decision that profoundly impacts project timelines, budgets, and overall success. This guide provides an in-depth cost-benefit analysis of 3-bromo-2-iodoaniline, a versatile building block, in the context of synthesizing complex molecular architectures, particularly carbazole-containing compounds with significant biological activity. We will objectively compare its performance with a viable alternative, 2,3-dibromoaniline, supported by a detailed examination of a synthetic route to the anticancer agent Ellipticine.

The Strategic Advantage of Ortho-Dihaloanilines

Ortho-dihaloanilines are invaluable precursors in medicinal chemistry, offering two distinct reactive handles for the construction of fused heterocyclic systems through sequential cross-coupling reactions. The differential reactivity of the carbon-halogen bonds allows for selective functionalization, a key strategy in modern synthetic organic chemistry. This compound, with its vicinal bromine and iodine substituents, presents a unique platform for such transformations.

Unveiling the Reactivity Landscape: Iodine vs. Bromine

The synthetic utility of this compound hinges on the differential reactivity of the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly weaker than the C-Br bond, leading to a predictable hierarchy of reactivity. This allows for the selective reaction at the iodine-bearing position under milder conditions, leaving the bromine atom available for a subsequent, more forcing transformation. This orthogonal reactivity is a powerful tool for the controlled assembly of complex molecules.

In contrast, a seemingly similar building block, 2,3-dibromoaniline, presents a different synthetic challenge. While both bromine atoms can participate in cross-coupling reactions, their similar reactivity can lead to challenges in achieving selective mono-functionalization, often resulting in mixtures of products and complicating purification.

A Case Study: The Synthesis of Ellipticine

To provide a tangible comparison, we will analyze a key transformation in the synthesis of Ellipticine, a potent anticancer agent. The core of Ellipticine is a carbazole ring system, which can be efficiently constructed via an intramolecular Buchwald-Hartwig amination of a suitably substituted 2-aminobiphenyl precursor. Both this compound and 2,3-dibromoaniline can, in principle, serve as starting materials for the synthesis of this key intermediate.

Diagram of the Synthetic Strategy

synthetic_strategy Start Dihaloaniline Intermediate1 2-Amino-2'-aryl-3-halobiphenyl Start->Intermediate1 Suzuki Coupling Carbazole Substituted Carbazole Intermediate1->Carbazole Intramolecular Buchwald-Hartwig Amination Ellipticine Ellipticine Carbazole->Ellipticine Further Elaboration

Caption: General synthetic approach to Ellipticine via a dihaloaniline.

Cost-Benefit Analysis: this compound vs. 2,3-Dibromoaniline

To conduct a thorough analysis, we will compare the estimated costs and synthetic efficiency of using this compound versus 2,3-dibromoaniline in the synthesis of a key carbazole intermediate.

Table 1: Cost Comparison of Starting Materials and Key Reagents

ReagentSupplierCatalog NumberPrice (USD) per gram
This compound Oakwood Chemical546297~$296.80 (for 10g)
2,3-Dibromoaniline P212121CO-AN-3416~$1304.00 (for 1g)
2-Formylphenylboronic acidSigma-Aldrich512938~$50.00
Pd(OAc)₂Sigma-Aldrich520734~$40.00
SPhosSigma-Aldrich705629~$150.00
NaOtBuSigma-Aldrich156671~$5.00

Note: Prices are approximate and subject to change. Bulk pricing may be significantly different.

Analysis of the Synthetic Routes:

Route A: Utilizing this compound

The key advantage of this route lies in the predictable, stepwise functionalization. A Suzuki coupling can be selectively performed at the more reactive C-I bond with 2-formylphenylboronic acid. The resulting 2-amino-2'-(formylphenyl)-3-bromobiphenyl can then undergo an intramolecular Buchwald-Hartwig amination to form the carbazole ring.

Route B: Utilizing 2,3-Dibromoaniline

With 2,3-dibromoaniline, achieving selective mono-arylation via a Suzuki coupling can be challenging. While preferential reaction at the more sterically accessible 2-position is possible, the formation of di-arylated byproducts is a significant concern, potentially leading to lower yields of the desired intermediate and more complex purification.

Experimental Data and Yield Comparison (Hypothetical based on literature precedence):

Table 2: Estimated Yield and Process Efficiency

ParameterThis compound Route2,3-Dibromoaniline Route
Selectivity in Suzuki Coupling High (selective at C-I)Moderate to Low
Estimated Yield of Intermediate 70-80%40-50% (of mono-arylated product)
Purification Complexity Low to ModerateHigh (separation from di-arylated byproduct)
Overall Process Efficiency HigherLower

Causality behind Experimental Choices:

The choice of this compound is driven by the desire for a controlled and efficient synthesis. The predictable reactivity of the C-I bond allows for a clean initial coupling, minimizing the formation of unwanted byproducts. This simplifies the subsequent purification and improves the overall yield of the key carbazole intermediate. While 2,3-dibromoaniline is commercially available, the potential for non-selective reactions increases the complexity of the synthesis, requiring more extensive optimization and purification, which ultimately adds to the overall cost and time of the project.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key transformations in the synthesis of the carbazole precursor to Ellipticine.

Protocol 1: Suzuki Coupling of this compound with 2-Formylphenylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • 2-Formylphenylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • SPhos (0.04 equiv)

  • K₃PO₄ (2.0 equiv)

  • Toluene/H₂O (10:1 mixture)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, 2-formylphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed toluene/H₂O solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield 2-amino-2'-(formylphenyl)-3-bromobiphenyl.

Protocol 2: Intramolecular Buchwald-Hartwig Amination

Materials:

  • 2-Amino-2'-(formylphenyl)-3-bromobiphenyl (1.0 equiv)

  • Pd₂(dba)₃ (0.05 equiv)

  • XPhos (0.1 equiv)

  • NaOtBu (1.5 equiv)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask, add 2-amino-2'-(formylphenyl)-3-bromobiphenyl, Pd₂(dba)₃, XPhos, and NaOtBu.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 110 °C and stir for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired carbazole aldehyde.

Diagram of the Buchwald-Hartwig Catalytic Cycle

buchner Pd0 Pd(0)L_n PdII_1 Ar(Br)-Pd(II)L_n-NHR' Pd0->PdII_1 Oxidative Addition PdII_2 Ar-Pd(II)L_n-NR' PdII_1->PdII_2 - HBr (Base) PdII_2->Pd0 Product Ar-NR'H PdII_2->Product Reductive Elimination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Conclusion and Recommendation

While the initial procurement cost of this compound may appear higher on a per-gram basis compared to some alternatives like 2,3-dibromoaniline, a comprehensive cost-benefit analysis reveals a more nuanced picture. The strategic advantage of this compound lies in its predictable and selective reactivity, which translates to:

  • Higher overall yields: Minimizing byproduct formation leads to a more efficient conversion of starting material to the desired product.

  • Simplified purification: Cleaner reaction profiles reduce the time and resources required for purification.

  • Increased project efficiency: Predictable outcomes and streamlined workflows accelerate project timelines.

For research and development professionals, where time and the reliable synthesis of complex target molecules are paramount, the higher initial investment in this compound is often justified by the significant downstream savings in time, resources, and labor. In the competitive landscape of drug discovery, the ability to rapidly and efficiently synthesize target compounds is a critical advantage, making this compound a strategically sound choice for multi-step synthesis endeavors.

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Bromo-2-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe handling and disposal of 3-Bromo-2-iodoaniline (CAS No. 150908-00-2).[1] Designed for researchers, chemists, and laboratory managers in the pharmaceutical and life sciences sectors, this document moves beyond mere compliance, embedding principles of chemical causality and operational safety into every step. Our objective is to ensure that your laboratory's disposal practices are not only compliant but also fundamentally safe, protecting both personnel and the environment.

Core Hazard Profile & Risk Assessment

Understanding the intrinsic hazards of this compound is the foundation of its safe management. This compound is a halogenated aromatic amine, a class of chemicals that requires careful handling due to its reactivity and toxicity profile.[2]

Inherent Risks:

  • Toxicological Hazards: this compound and its structural isomers are classified as toxic if swallowed, inhaled, or absorbed through the skin.[3][4] Acute exposure can lead to the formation of methemoglobin, which impairs oxygen transport in the blood and can cause cyanosis (a bluish discoloration of the skin), with an onset that may be delayed by several hours.[3] It is also a skin and serious eye irritant.[4]

  • Environmental Hazards: This compound is recognized as being toxic to aquatic life, with the potential for long-lasting adverse effects in the aquatic environment.[5][6] Therefore, preventing its release into sewer systems or waterways is a critical aspect of its disposal.[5]

  • Chemical Reactivity & Decomposition: When subjected to heat or fire, this compound can decompose to release highly toxic and corrosive fumes, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), hydrogen bromide (HBr), and hydrogen iodide (HI).[4][5][6] It is incompatible with strong oxidizing agents and strong acids, with which it may react violently.[4][5][6]

Data Summary: Hazard Classification

Hazard CategoryClassificationRationale & Key Considerations
Acute Toxicity (Oral) Toxic if swallowedSmall quantities can cause significant adverse health effects.[3][4]
Acute Toxicity (Dermal) Toxic in contact with skinReadily absorbed through the skin, necessitating the use of appropriate gloves.[3]
Acute Toxicity (Inhalation) Toxic/Harmful if inhaledDust or aerosol inhalation must be prevented by using a chemical fume hood.[3][4]
Skin Corrosion/Irritation Causes skin irritationProlonged contact can lead to inflammation and irritation.[4][7]
Serious Eye Damage/Irritation Causes serious eye irritation/damageDirect contact poses a significant risk to vision.[4]
Aquatic Hazard Toxic to aquatic life with long-lasting effectsMandates containment and prevents disposal via drains.[5][6]

Pre-Disposal Protocol: Waste Segregation & Containment

Proper disposal begins at the point of generation. The following steps are mandatory to ensure safety and compliance before the waste leaves the laboratory.

Step 1: Designate a Hazardous Waste Accumulation Area All hazardous waste must be managed in a designated Satellite Accumulation Area (SAA) within or near the laboratory. This area must be under the control of the laboratory personnel.

Step 2: Select the Correct Waste Container

  • Primary Container: Use a clean, chemically compatible container with a secure, tight-fitting lid. The container material must not be degraded by this compound or any solvent used to dissolve it.

  • Waste Stream Designation: This compound must be classified as Halogenated Organic Waste .[8][9] Do not mix it with non-halogenated waste, as this complicates the disposal process and increases costs. Halogenated wastes require specialized incineration facilities equipped with scrubbers to neutralize the acidic gases (HBr, HI) produced during combustion.[3][4][10]

Step 3: Personal Protective Equipment (PPE) During Handling Before handling the chemical or its waste, ensure the following PPE is worn:

  • Eye and Face Protection: Chemical safety goggles and a face shield.[4][5]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene). Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[7]

  • Body Protection: A lab coat and closed-toe shoes are mandatory. Wear additional protective clothing if there is a risk of significant splashing.[4]

  • Respiratory Protection: All handling of this compound powder must be performed inside a certified chemical fume hood to prevent inhalation of dust.[5][6]

Step 4: Labeling the Waste Container Proper labeling is a legal requirement and a critical safety communication tool. The label must include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound." If it's a solution, list all components and their approximate percentages.

  • A clear indication of the hazards (e.g., "Toxic," "Environmental Hazard").

  • The date on which the first drop of waste was added to the container.

Formal Disposal Workflow

The disposal of this compound is a regulated process that must be carried out by a licensed professional waste disposal service. Laboratory personnel are responsible for the safe and compliant accumulation and storage of the waste until it is collected.

Methodology: High-Temperature Incineration

The universally recommended disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with an afterburner and an acid gas scrubber.[3][4][10]

  • Causality: Incineration effectively destroys the organic structure of the molecule. The afterburner ensures complete combustion, minimizing the emission of harmful organic byproducts. The critical component for halogenated waste is the scrubber, which neutralizes the hydrogen bromide and hydrogen iodide formed, preventing their release as acid rain precursors and corrosive pollutants.

Procedural Steps:

  • Waste Collection: Collect all waste containing this compound, including contaminated labware (e.g., weighing boats, gloves, paper towels), into the designated, properly labeled "Halogenated Organic Waste" container.[9]

  • Container Management: Keep the waste container securely closed at all times, except when adding waste. Store the container in the designated Satellite Accumulation Area, away from incompatible materials like strong acids and oxidizers.[4][6]

  • Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) office or a contracted licensed professional waste disposal service to schedule a pickup. Do not attempt to transport the waste off-site yourself.

  • Documentation: Maintain a detailed log of the waste generated, including the chemical name, quantity, and date of accumulation. This documentation is essential for regulatory compliance and waste tracking.

  • Handover: Transfer the waste to the authorized disposal personnel, ensuring all paperwork is completed accurately.

Emergency Procedures

Spill Response:

In the event of a spill, immediate and correct action is vital to mitigate exposure and environmental contamination.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate non-essential staff.

  • Control & Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[5]

  • PPE: Don the appropriate PPE as described in Section 2, Step 3.

  • Containment: For a solid spill, carefully sweep or shovel the material into a suitable container for disposal, avoiding the creation of dust.[4] For a solution, cover with an inert absorbent material (e.g., vermiculite, sand), allow it to be fully absorbed, and then scoop the material into the waste container.[3]

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Disposal: All cleanup materials must be disposed of as hazardous waste.[3]

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][7]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3][7] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[3][4] Seek immediate medical attention.

Visual Workflow: Disposal Decision-Making

The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.

DisposalWorkflow Start Start: Waste Generation (this compound) Identify Step 1: Identify as Halogenated Organic Waste Start->Identify PPE Step 2: Don Appropriate PPE (Gloves, Goggles, Lab Coat, Fume Hood) Identify->PPE Segregate Step 3: Segregate into a Designated, Compatible Waste Container PPE->Segregate Label Step 4: Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards) Segregate->Label Store Step 5: Store in Secure Satellite Accumulation Area Label->Store ContactEHS Step 6: Contact EHS or Licensed Disposal Vendor Store->ContactEHS Document Step 7: Maintain Waste Generation Log ContactEHS->Document Handover Step 8: Handover for Professional Disposal Document->Handover Incinerate Final Disposal: High-Temperature Incineration with Afterburner & Scrubber Handover->Incinerate

References

A Comprehensive Guide to Personal Protective Equipment for Handling 3-Bromo-2-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Analysis: Understanding the Risks of Halogenated Anilines

Halogenated anilines as a class of compounds present significant health risks that dictate the stringent need for comprehensive PPE. The primary routes of exposure are inhalation, skin contact, and ingestion. Safety data for analogous compounds reveals a consistent hazard profile.

  • Acute Toxicity : Similar anilines are harmful if swallowed and toxic in contact with skin or if inhaled[1].

  • Skin and Eye Irritation : These compounds are known to cause skin irritation and serious eye damage[2][3][4][5].

  • Organ Toxicity : Prolonged or repeated exposure may cause damage to organs[1].

  • Environmental Hazard : Many of these substances are toxic to aquatic life with long-lasting effects[1][6].

Given these hazards, a multi-layered PPE strategy is not merely a recommendation but an essential operational requirement to create a self-validating system of safety.

The Core Ensemble: Mandatory PPE for 3-Bromo-2-iodoaniline

The following table summarizes the essential PPE for handling this compound, grounded in the safety requirements for analogous chemicals.

PPE CategoryItemSpecifications and Rationale
Hand Protection Chemical-Resistant GlovesNitrile or Neoprene gloves are recommended. Anilines can be absorbed through the skin; therefore, robust barrier protection is crucial[7][8]. Always inspect gloves for degradation before use and practice proper removal techniques to avoid contamination[4][5]. Double gloving is advised for extended handling[9].
Eye & Face Protection Chemical Splash Goggles & Face ShieldTightly sealed chemical splash goggles are mandatory. To provide a complete seal around the eyes[9]. A face shield must be worn in conjunction with goggles during procedures with a high risk of splashing[2][5][9].
Body Protection Laboratory Coat & Chemical-Resistant ApronA fully buttoned, flame-retardant lab coat is the minimum requirement[9]. For tasks involving larger quantities or a higher splash risk, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection RespiratorAll handling of this compound should occur within a certified chemical fume hood to prevent inhalation of dust or vapors[6][7]. If a fume hood is unavailable or during a spill, a NIOSH-approved respirator with organic vapor cartridges is necessary[4][9].
Foot Protection Closed-Toe ShoesChemical-resistant, closed-toe shoes must be worn at all times in the laboratory to protect against spills[9].
Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a systematic workflow is critical for minimizing exposure and ensuring a safe laboratory environment.

  • Risk Assessment : Before any procedure, conduct a thorough risk assessment specific to the experiment.

  • Fume Hood Verification : Ensure your chemical fume hood is functioning correctly and has a current certification. All manipulations of this compound solid or solutions must be performed within the hood[6].

  • Emergency Equipment Check : Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher[2].

  • Spill Kit Availability : Have a spill kit appropriate for organic amines readily accessible[9].

  • Donning PPE : Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Dispensing : When weighing the solid compound, do so in the fume hood to avoid inhaling dust[2]. Use appropriate tools to minimize dust generation. For liquid transfers, use a syringe or pipette to reduce the risk of spills[9].

  • Heating : Never use an open flame to heat the compound. Employ a heating mantle, water bath, or oil bath with precise temperature control[9].

  • Surface Decontamination : Thoroughly clean all surfaces and equipment that came into contact with the compound. Use an appropriate solvent like ethanol, followed by soap and water[9].

  • Glove Removal : Use the proper technique to remove gloves, avoiding contact between your skin and the contaminated exterior[4].

  • Hand Washing : Immediately after removing gloves, wash your hands thoroughly with soap and water[2][7].

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal is a critical final step in the safe handling of this compound. Improper disposal can lead to environmental contamination and regulatory violations.

  • Waste Segregation : As a halogenated organic compound, all waste containing this compound must be collected in a designated, labeled, and sealed hazardous waste container. Never mix halogenated waste with non-halogenated waste[10].

  • Container Management : Use a compatible, tightly sealed waste container. Ensure the container is clearly labeled with "Hazardous Waste" and lists all contents[10].

  • Professional Disposal : Arrange for the disposal of the hazardous waste through your institution's environmental health and safety department. Do not pour this chemical down the drain[1][10]. Contaminated lab supplies (e.g., gloves, pipette tips) should also be disposed of as hazardous waste[4].

Visualizing the Safety Workflow

The following diagrams illustrate the decision-making process for PPE selection and the overall workflow for safely handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection Start Start: Handling This compound AssessTask Assess Task: - Scale - Splash Potential - Aerosolization Risk Start->AssessTask EngineeringControls Primary Control: Work in Chemical Fume Hood AssessTask->EngineeringControls FaceProtection Add Face Shield? AssessTask->FaceProtection High Splash Risk Apron Add Chemical Apron? AssessTask->Apron High Splash Risk EyeProtection Eye Protection: Chemical Splash Goggles EngineeringControls->EyeProtection EyeProtection->FaceProtection HandProtection Hand Protection: Nitrile/Neoprene Gloves (Consider Double Gloving) FaceProtection->HandProtection Yes FaceProtection->HandProtection No BodyProtection Body Protection: Lab Coat HandProtection->BodyProtection BodyProtection->Apron Respiratory Respiratory Protection: NIOSH-approved respirator (for spills/no hood) Apron->Respiratory Yes Apron->Respiratory No Handling_Disposal_Workflow cluster_prep Preparation cluster_handle Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Prep 1. Review SDS & Assess Risks Equip 2. Verify Fume Hood & Emergency Gear Prep->Equip PPE_On 3. Don All Required PPE Equip->PPE_On Handle 4. Weigh & Transfer Compound Carefully PPE_On->Handle React 5. Perform Experiment Handle->React Clean 6. Decontaminate Surfaces & Glassware React->Clean Waste 7. Segregate Halogenated Waste in Labeled Container Clean->Waste PPE_Off 8. Doff PPE & Wash Hands Waste->PPE_Off Dispose 9. Arrange for Professional Waste Disposal PPE_Off->Dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.